DiSulfo-ICG maleimide
Description
Propriétés
Formule moléculaire |
C51H54N4Na2O12S3 |
|---|---|
Poids moléculaire |
1057.2 g/mol |
Nom IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2 |
Clé InChI |
SRNXJQQBLVKOAC-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
DiSulfo-ICG Maleimide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. This document details its chemical properties, conjugation chemistry, and established experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.
Core Concepts: An Introduction to DiSulfo-ICG Maleimide
This compound is a water-soluble, thiol-reactive fluorescent dye. It is a derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye that has been utilized in medical diagnostics for decades.[1] The "DiSulfo" modification enhances its water solubility, while the "maleimide" group provides a reactive handle for covalent conjugation to biomolecules.
The primary application of this compound is the labeling of proteins, peptides, and other molecules containing free sulfhydryl (-SH) groups, which are typically found in cysteine residues. This conjugation results in a stable thioether bond, allowing for the sensitive detection of the labeled molecule in the near-infrared spectrum.[2][3] The NIR range (700-900 nm) is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration of light.
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | [4][5] |
| Molecular Weight | 1057.17 g/mol | [4] |
| Excitation Maximum (Ex) | ~789 nm | [6] |
| Emission Maximum (Em) | ~813 nm | [6] |
| Recommended Storage | -20°C, protected from light | [5] |
Note: The listed excitation and emission maxima are for the closely related ICG maleimide and serve as a strong reference. The exact wavelengths for this compound may vary slightly depending on the solvent and conjugation partner.
Chemical Structure and Conjugation Chemistry
The chemical structure of this compound is characterized by a polymethine chain responsible for its NIR fluorescence, two sulfonate groups conferring water solubility, and a terminal maleimide group for conjugation.
References
- 1. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DiSulfo-ICG Maleimide for Researchers and Drug Development Professionals
Introduction
DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a near-infrared (NIR) fluorescent dye functionalized with a thiol-reactive maleimide group. This modification allows for the covalent conjugation of the dye to cysteine residues on proteins, peptides, and other thiol-containing biomolecules. Its strong absorption and emission in the NIR window (700-900 nm), coupled with its high water solubility due to the presence of two sulfonate groups, make it an invaluable tool in various biomedical research and drug development applications. This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols associated with DiSulfo-ICG maleimide.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of the indocyanine green chromophore, a polymethine dye, which is responsible for its near-infrared fluorescence. The addition of two sulfonate (-SO₃⁻) groups significantly enhances its hydrophilicity, preventing aggregation in aqueous environments and improving its biocompatibility. The maleimide group provides a specific reactive handle for conjugation to sulfhydryl groups.
Below is a two-dimensional representation of the this compound chemical structure.

Caption: Chemical structure of this compound.
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | [1][2] |
| Molecular Weight | 1057.17 g/mol | [1] |
| Excitation Maximum (λex) | ~785 nm | [3] |
| Emission Maximum (λem) | ~812 nm | [3] |
| Extinction Coefficient (ε) | ≥ 218,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.14 (for ICG) | [4] |
| Solubility | Water, DMSO, DMF | [4] |
Signaling Pathway and Experimental Workflow
The primary application of this compound involves its conjugation to biomolecules through a thiol-maleimide reaction. This Michael addition reaction is highly specific for sulfhydryl groups found in cysteine residues of proteins and peptides. The workflow for a typical conjugation experiment is outlined below.
Caption: Experimental workflow for biomolecule conjugation with this compound.
The logical relationship for the thiol-maleimide conjugation reaction is depicted in the following diagram.
Caption: Thiol-maleimide conjugation reaction.
Experimental Protocols
A detailed methodology for the conjugation of this compound to a protein is provided below. This protocol can be adapted for other thiol-containing molecules.
Materials:
-
This compound
-
Protein or other thiol-containing biomolecule
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5. Ensure the buffer is free of thiols.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30 minutes. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
-
-
Preparation of Dye Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be used promptly.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and any byproducts by gel filtration chromatography (e.g., using a Sephadex G-25 column).
-
Equilibrate the column with the reaction buffer.
-
Apply the reaction mixture to the column and elute with the same buffer.
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~785 nm).
-
The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) Where:
-
A_max is the absorbance of the conjugate at the dye's excitation maximum.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Storage:
The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a variety of applications:
-
In Vivo Imaging: The NIR fluorescence allows for deep tissue imaging with minimal autofluorescence from biological tissues, making it ideal for tracking the biodistribution of labeled proteins, antibodies, or nanoparticles in animal models.[5]
-
Fluorescence-Guided Surgery: Labeled targeting molecules can be used to visualize tumors or other pathological tissues during surgery, aiding in their complete removal.
-
Drug Delivery Systems: By conjugating this compound to drug delivery vehicles such as liposomes or polymers, their pharmacokinetics and tumor-targeting efficiency can be monitored non-invasively.
-
Protein Labeling and Tracking: The specific labeling of cysteine residues allows for the study of protein localization, trafficking, and interactions within cells and in whole organisms.
-
Flow Cytometry and Microscopy: Labeled cells or antibodies can be detected and quantified using flow cytometry or fluorescence microscopy in the NIR channel.
References
An In-depth Technical Guide to DiSulfo-ICG Maleimide: Properties, Protocols, and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. It details its spectral properties, experimental protocols for bioconjugation, and the fundamental workflows involved in its application.
Core Properties of DiSulfo-ICG Maleimide
This compound is a water-soluble, thiol-reactive fluorescent dye. The "DiSulfo" modification enhances its aqueous solubility, while the maleimide group allows for covalent attachment to sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules.[1] As a derivative of Indocyanine Green (ICG), it operates in the near-infrared (NIR) spectrum (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence.[2][3] This property results in a high signal-to-noise ratio, enabling deep-tissue imaging with enhanced sensitivity.[2][4] The dye is widely used for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3]
Spectroscopic Data
The spectral characteristics of ICG derivatives are influenced by their concentration and the solvent used.[4][5] The following table summarizes the key quantitative photophysical properties for ICG and its maleimide derivatives, which are representative of this compound.
| Property | Value | Source |
| Excitation Maximum (λex) | ~785 - 789 nm | [2][6][7] |
| Emission Maximum (λem) | ~812 - 819 nm | [2][6][7] |
| Molar Extinction Coefficient (ε) | ≥ 218,000 M⁻¹cm⁻¹ | [3][7] |
| Quantum Yield (Φ) | ~0.14 | [3] |
| Recommended Laser Line | 785 nm | [3] |
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the conjugation of this compound to proteins and subsequent purification of the conjugate.
The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group (sulfhydryl) from a biomolecule, typically a cysteine residue on a protein. This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH range of 7.0-7.5.[1][8]
Caption: Reaction scheme for thiol-maleimide conjugation.
For efficient labeling, the target protein must have available free thiol groups. Many proteins contain cysteine residues that form disulfide bridges, which stabilize their structure but are unreactive with maleimides.[1] Therefore, a reduction step is often necessary.
Materials:
-
Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency).[6][9]
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; must be free of thiols).[1][8]
-
TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
Protocol:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration between 2-10 mg/mL.[6][9]
-
If disulfide bond reduction is needed, add a 10-100x molar excess of TCEP to the protein solution.[1][8]
-
Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, seal it, and incubate for 20-60 minutes at room temperature.[1][8]
-
If DTT is used as the reducing agent, it must be removed via dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group that will react with the dye.[9] TCEP does not contain thiols and does not require removal.
Materials:
-
Reduced protein solution from the previous step.
-
This compound.
-
Anhydrous DMSO or DMF.
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6][8] This solution should be used promptly.
-
Add the dye stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[8][9] This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).
-
Mix gently by vortexing or stirring. To prevent protein denaturation, avoid vigorous mixing.[6]
-
Flush the reaction vial with inert gas, seal it, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]
After the reaction, it is crucial to remove any unconjugated dye.
Materials:
-
Conjugation reaction mixture.
-
Purification system (e.g., Sephadex G-25 size-exclusion column).[6][9]
-
Elution buffer (e.g., PBS at pH 7.2-7.4).[6]
Protocol:
-
Equilibrate the Sephadex G-25 column with the elution buffer according to the manufacturer's instructions.[6]
-
Load the reaction mixture onto the top of the column.
-
As the sample enters the column resin, add elution buffer to begin the separation.[6]
-
The labeled protein conjugate will typically elute first as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the fractions containing the fluorescently labeled protein. The conjugate can often be identified visually by its color.
Experimental Workflow Visualization
The entire process, from protein preparation to final purification, can be visualized as a clear workflow.
Caption: Workflow for labeling proteins with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Fluorescence-Guided Surgery: ICG's ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect allows surgeons to visualize tumor margins in real-time.[10][11]
-
Lymphatic Mapping: The dye is used to map sentinel lymph nodes in cancer staging.
-
Photothermal/Photodynamic Therapy: When excited by NIR light, ICG can generate heat (photothermal) or reactive oxygen species (photodynamic), which can be harnessed to destroy cancer cells.[10]
-
Drug Delivery and Tracking: By conjugating this compound to therapeutic proteins, antibodies, or nanoparticles, researchers can track their biodistribution, localization, and release in vivo.[10] The fluorescence signal provides a non-invasive method to monitor the delivery vehicle.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 4. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BioActs Official Website [bioacts.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Water Solubility of DiSulfo-ICG Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility of DiSulfo-ICG maleimide (B117702), a near-infrared fluorescent dye crucial for various research and drug development applications. This document outlines the qualitative and practical aspects of its solubility, provides detailed experimental protocols for its use in aqueous environments, and presents key information in a structured format for ease of reference.
Core Concepts: Understanding the Solubility of DiSulfo-ICG Maleimide
This compound is a derivative of Indocyanine Green (ICG) functionalized with a maleimide group for covalent conjugation to thiol-containing molecules and two sulfonate (sulfo) groups. These sulfonate groups are critical modifications that significantly enhance the water solubility of the parent ICG molecule, which is inherently hydrophobic. The presence of two sulfonate groups ("DiSulfo") renders the molecule highly soluble in aqueous solutions, a desirable characteristic for most biological applications.[1]
Quantitative Data Summary
The following table summarizes the key properties of this compound and related compounds, providing a comparative overview of their characteristics.
| Property | This compound | ICG-Sulfo-OSu | ICG Maleimide (Non-sulfonated) |
| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | C₄₉H₅₂N₃NaO₁₀S₂ | C₅₁H₅₆N₄O₆S |
| Molecular Weight | ~1057.17 g/mol | ~930.07 g/mol | ~853.08 g/mol |
| Excitation (Ex) | ~780 nm | ~780 nm | ~789 nm |
| Emission (Em) | ~800 nm | ~800 nm | ~813 nm |
| Water Solubility | High | Moderate[2][5] | Low |
| Recommended Stock Solvent | DMSO or DMF | DMSO | DMSO or DMF |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound vial
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration, typically 10 mM.
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]
Protocol for Labeling Thiol-Containing Proteins with this compound
This protocol outlines the general steps for conjugating this compound to proteins with available cysteine residues in an aqueous buffer.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[4]
-
This compound stock solution (10 mM in DMSO)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[4]
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer (e.g., PBS).[3]
-
Collect the fractions containing the fluorescently labeled protein.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: A flowchart illustrating the key steps in labeling a protein with this compound.
Logical Relationship of Solubility Factors
Caption: A diagram showing the influence of molecular components on the water solubility of this compound.
References
A Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of thiol-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for successful conjugation. The strategic labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function. Thiol-reactive dyes, which specifically target cysteine residues, offer a precise and robust method for site-specific labeling, minimizing the potential for functional disruption that can occur with more ubiquitous labeling strategies, such as those targeting primary amines.[1][2][3]
Core Principles of Thiol-Reactive Labeling
Thiol-reactive fluorescent dyes are primarily used to label cysteine residues in proteins.[2] Cysteine is a relatively rare amino acid, which allows for more specific, site-directed labeling compared to the more abundant lysine (B10760008) residues targeted by amine-reactive dyes.[1][2] This specificity is crucial for preserving the protein's native structure and function.
The most common thiol-reactive functional groups are maleimides and iodoacetamides.[1]
-
Maleimides: These are the most popular choice for thiol-reactivity due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5).[3][4] The reaction, a Michael addition, forms a stable thioether bond.[3]
-
Iodoacetamides and Haloacetyls: These groups react with thiols via nucleophilic substitution, also forming a stable thioether linkage.[5] While highly effective, they can sometimes exhibit reactivity towards other amino acids like methionine, histidine, and tyrosine, particularly at higher pH or with a large excess of the dye.[2][5]
-
Pyridyl Disulfides: These reagents react with thiols to form a disulfide bond, which can be cleaved by reducing agents. This reversibility makes them useful for applications where the labeled molecule needs to be released.[5]
Selecting the Right Thiol-Reactive Dye
The choice of a fluorescent dye depends on several factors, including the available excitation sources, the desired emission wavelength for multiplexing with other fluorophores, and the photophysical properties of the dye itself. Key parameters to consider are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light, and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence emission.
Below is a table summarizing the quantitative properties of a selection of commonly used thiol-reactive fluorescent dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor | Alexa Fluor 488 C5 Maleimide (B117702) | 499[6] | 520[6] | 71,000[6] | 0.92[6][7] |
| Alexa Fluor 555 C2 Maleimide | 556[8] | 572[8] | 158,000[8] | 0.10[7] | |
| Alexa Fluor 594 C5 Maleimide | 590[9] | 618[9] | 92,000[9] | 0.66[7][9] | |
| Alexa Fluor 647 C2 Maleimide | 651[10] | 671[10] | 265,000[10] | 0.33[7][11] | |
| BODIPY | BODIPY FL Maleimide | 503[12] | 509[12] | 92,000[12] | 0.97[12] |
| BODIPY TMR C5-Maleimide | 542 | 574 | 75,000 | 0.64[13] | |
| Cyanine | Cy3 Maleimide | 555[14] | 570[14] | 150,000[14] | 0.31[14] |
| Cy5 Maleimide | 646[15] | 662[15] | 250,000[15] | 0.20[15] | |
| Rhodamine | Tetramethylrhodamine-5-Maleimide | 541[16] | 567[16] | 84,000[16] | 0.1[16] |
| Fluorescein | Fluorescein-5-Maleimide | 492[17] | 515[17] | 83,000[17] | ~0.79 - 0.95[18] |
Experimental Protocols
A successful protein labeling experiment requires careful attention to detail, from protein preparation to the final purification of the conjugate. Below is a detailed, generalized protocol for labeling a protein with a maleimide-functionalized fluorescent dye.
Protein Preparation and Disulfide Bond Reduction
The protein of interest must have at least one free, accessible cysteine residue. If the target cysteines are involved in disulfide bonds, a reduction step is necessary.
-
Materials:
-
Protein of interest
-
Degassed labeling buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
-
Procedure:
-
Dissolve the protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.[19]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of a reducing agent.[10][19] TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[2] However, some studies have shown that TCEP can interact with maleimides, so it is important to be aware of this potential interaction.[20]
-
If using DTT, it must be removed before adding the dye, as it will compete for reaction with the maleimide. This can be done by dialysis or using a desalting column.
-
Incubate the protein with the reducing agent for 30-60 minutes at room temperature.[11]
-
Dye Preparation
Maleimide dyes are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Materials:
-
Thiol-reactive fluorescent dye (maleimide-functionalized)
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Allow the vial of the dye to come to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.[10][11]
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored at -20°C, protected from light and moisture, for short periods.[10][11]
-
Labeling Reaction
The labeling reaction is typically carried out at room temperature for a couple of hours or overnight at 4°C.
-
Procedure:
-
Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[10] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[10]
-
Gently mix the reaction solution and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[10]
-
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove any unreacted dye.
-
Procedure:
-
The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[17] The larger, labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Alternatively, dialysis can be used to remove the free dye.
-
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting the A280 value for the contribution of the dye at that wavelength. The correction factor (CF) is specific to each dye.
-
Corrected A280 = A280 - (Amax * CF)
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizing the Process
To better understand the chemical and procedural aspects of thiol-reactive labeling, the following diagrams illustrate the key steps.
Caption: Reaction of a maleimide dye with a protein thiol.
Caption: Experimental workflow for protein labeling.
References
- 1. targetmol.cn [targetmol.cn]
- 2. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Invitrogen Alexa Fluor 555 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. XFD594 C5 Maleimide *Same Structure to Alexa Fluor(TM) 594 C5 Maleimide* | AAT Bioquest | Biomol.com [biomol.com]
- 10. Invitrogen Alexa Fluor 647 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
Indocyanine Green (ICG) in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged as a powerful tool in various research fields, primarily due to its favorable safety profile and its unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a comprehensive overview of the core applications of ICG in research, with a focus on fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.
Core Applications of Indocyanine Green in Research
ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window (approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This property allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy.[3]
Near-Infrared Fluorescence (NIRF) Imaging
ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of various physiological and pathological processes.[4]
-
Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to plasma proteins, confining it to the vascular system.[5] This allows for the visualization of blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in studies related to vascular biology, wound healing, and transplant viability.[5][6]
-
Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer research for studying lymphatic drainage patterns, metastasis, and for guiding surgical resection of lymph nodes.[3][9]
-
Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days after administration, aids in more precise tumor resection.[11]
Phototherapy
ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through photodynamic therapy (PDT) and photothermal therapy (PTT).
-
Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12][13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making ICG-PDT a promising area of cancer research.[14][15]
-
Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be used independently or in combination with PDT for a synergistic anti-cancer effect.[16]
Sonodynamic Therapy (SDT)
A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to activate the dye.[17] This approach offers the advantage of deeper tissue penetration compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation, leading to cell death.[17][18]
Drug Delivery Systems
To overcome some of ICG's limitations, such as its short half-life and non-specific distribution, researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle formulations can improve ICG's stability, circulation time, and allow for targeted delivery to specific tissues or cells.[19]
Quantitative Data Presentation
Pharmacokinetic Parameters of ICG in Preclinical Models
| Animal Model | Administration Route | Dose | t½ (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Rat | Intravenous | 0.39 mg/kg | 90.9 ± 41.1 min | 56.38 ± 34.48 µg/mL | 191.53 ± 89.00 minµg/mL | [11] |
| Rat | Intravenous | 5 mg/kg | - | - | - | [8] |
| Mouse | Intravenous | 9.25 mg/kg | - | - | 527.3 mg/mLmin | [20] |
| Mouse (Lipo-ICG) | Intravenous | 9.25 mg/kg | - | - | 815.5 mg/mL*min | [20] |
Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.
Biodistribution of ICG in Healthy and Tumor-Bearing Mice
| Organ/Tissue | Free ICG (% Injected Dose) | ICG Nanoparticles (% Injected Dose) | Time Point | Animal Model | Reference |
| Liver | ~30% | ~35% | 60 min | Healthy Swiss Webster Mice | |
| Spleen | <5% | ~10% | 60 min | Healthy Swiss Webster Mice | |
| Lungs | <5% | ~15% | 60 min | Healthy Swiss Webster Mice | |
| Tumor | Low | Significantly Higher | 6h | Orthotopic Murine Model of Breast Cancer | [21] |
| Liver | High | High (persistent at 24h) | 6h & 24h | Orthotopic Murine Model of Breast Cancer | [21] |
| Intestines | High | High (persistent at 24h) | 6h & 24h | Orthotopic Murine Model of Breast Cancer | [21] |
Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.
Experimental Protocols
In Vitro ICG-Mediated Photodynamic Therapy (PDT)
Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Indocyanine green (ICG)
-
Phosphate-buffered saline (PBS)
-
NIR laser source (e.g., 808 nm diode laser)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Prepare a stock solution of ICG in sterile water or DMSO.
-
Dilute the ICG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM).
-
Remove the old medium from the cells and add the ICG-containing medium. Incubate for a specific period (e.g., 4 hours) to allow for ICG uptake.
-
Wash the cells twice with PBS to remove any extracellular ICG.
-
Add fresh, ICG-free medium to each well.
-
Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only (no light), and light only (no ICG).
-
Incubate the cells for 24-48 hours post-irradiation.
-
Assess cell viability using a standard assay according to the manufacturer's protocol.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Lymphatic Drainage in a Mouse Model
Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF imaging.[3]
Materials:
-
Mouse model (e.g., C57BL/6)
-
Indocyanine green (ICG)
-
Sterile saline
-
NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD camera with emission filters.
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.
-
Inject a small volume (e.g., 5-10 µL) of the ICG solution intradermally into the footpad of the mouse.[3]
-
Immediately place the mouse in the NIR imaging system.
-
Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the draining lymph nodes.[3]
-
Analyze the images to quantify parameters such as the time to appearance in the lymph node and the fluorescence intensity over time.[3]
Preparation of ICG-Loaded PLGA Nanoparticles
Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability and delivery.[14]
Materials:
-
Indocyanine green (ICG)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethylenimine (PEI)
-
Hyaluronic acid (HA)
-
Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane
Procedure:
-
PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC, and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted reagents and obtain the PLGA-PEI conjugate.[14]
-
ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication or homogenization to form nanoparticles.
-
HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle surface.[14]
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unreacted components in the supernatant. Resuspend the purified nanoparticles in an appropriate buffer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and ICG loading efficiency.
Signaling Pathways and Experimental Workflows
ICG-Mediated Photodynamic Therapy (PDT) Induced Apoptosis Signaling Pathway
ICG-PDT primarily induces cell death through the generation of ROS, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[18][22]
Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.
Experimental Workflow for In Vivo Sonodynamic Therapy (SDT)
This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a preclinical tumor model.
References
- 1. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamically monitoring lymphatic and vascular systems in physiological and pathological conditions of a swine model via a portable NIR-II imaging system with ICG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Sonodynamic Therapy Using a High Throughput 3D Glioblastoma Spheroid Model with 5‐ALA and TMZ Sonosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic study of indocyanine Green after intravenous administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
A Technical Guide to the Synthesis and Purification of DiSulfo-ICG Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DiSulfo-Indocyanine Green (ICG) maleimide (B117702), a near-infrared (NIR) fluorescent probe critical for bioconjugation applications. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for chemical characterization, designed to equip researchers in drug development and molecular imaging with the necessary knowledge for producing high-purity DiSulfo-ICG maleimide.
Introduction
Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum (approximately 800 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering. These properties make ICG and its derivatives highly valuable for in vivo imaging applications. The disulfonated form of ICG (DiSulfo-ICG) exhibits enhanced water solubility. The incorporation of a maleimide functional group allows for the covalent attachment of the dye to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This site-specific conjugation is instrumental in the development of targeted fluorescent probes, antibody-drug conjugates (ADCs), and other advanced biopharmaceutical agents.
This guide details a common and effective method for the synthesis of this compound, which proceeds through the creation of a carboxylated DiSulfo-ICG intermediate, followed by its activation and coupling to an amine-functionalized maleimide linker.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a DiSulfo-ICG derivative bearing a carboxylic acid functional group. This is followed by the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), which then readily reacts with an amino-functionalized maleimide to form a stable amide bond.
Caption: A two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Carboxylated DiSulfo-ICG (DiSulfo-ICG-COOH)
The synthesis of the DiSulfo-ICG core structure is based on the condensation of sulfonated indole (B1671886) precursors. To introduce a carboxylic acid handle, one of the precursors is functionalized with a carboxyl group. A general procedure is outlined below, which can be adapted from established ICG synthesis protocols.[1][2]
Materials:
-
Carboxy-functionalized sulfonated indole precursor
-
Non-functionalized sulfonated indole precursor
-
Glutaconaldehyde (B1235477) dianil hydrochloride (or similar polymethine chain source)
-
Anhydrous solvents (e.g., acetic anhydride (B1165640), pyridine)
-
Sodium acetate (B1210297)
Procedure:
-
In a round-bottom flask protected from light, dissolve the carboxy-functionalized and non-functionalized sulfonated indole precursors in a mixture of anhydrous acetic anhydride and pyridine.
-
Add sodium acetate to the mixture.
-
Add the polymethine chain source (e.g., glutaconaldehyde dianil hydrochloride) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
After completion, cool the reaction mixture to room temperature and precipitate the crude product by adding an excess of diethyl ether.
-
Collect the crude DiSulfo-ICG-COOH by filtration and wash with diethyl ether to remove residual solvents and unreacted starting materials.
-
The crude product should be dried under vacuum and can be further purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: EDC/NHS-Mediated Coupling to an Amino-Maleimide Linker
This step involves the activation of the carboxylic acid group on the DiSulfo-ICG-COOH intermediate to form an amine-reactive NHS ester, which is then reacted with an amino-maleimide linker, such as N-(2-aminoethyl)maleimide.[3][4][5]
Caption: Workflow for the EDC/NHS-mediated coupling and purification.
Materials:
-
DiSulfo-ICG-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS) for enhanced water solubility
-
N-(2-aminoethyl)maleimide trifluoroacetate (B77799) salt (or similar amino-maleimide linker)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Activation:
-
Dissolve DiSulfo-ICG-COOH in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Add EDC (e.g., 10-fold molar excess over DiSulfo-ICG-COOH) and Sulfo-NHS (e.g., 5-fold molar excess) to the solution.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.
-
-
Coupling:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Dissolve the amino-maleimide linker (e.g., 1.5 to 5-fold molar excess over DiSulfo-ICG-COOH) in the Coupling Buffer.
-
Add the amino-maleimide solution to the activated DiSulfo-ICG-NHS ester solution.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 10-50 mM to react with any remaining NHS esters.
-
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts from the EDC/NHS reaction, and any hydrolyzed maleimide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Experimental Protocol for RP-HPLC Purification:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a high percentage (e.g., 70-90%) over 20-30 minutes is generally effective. The hydrophobic nature of the ICG dye allows it to be retained on the column, while more polar impurities are washed away.
-
Detection: The elution profile should be monitored at the absorbance maximum of ICG (around 780-800 nm) and also at a lower wavelength (e.g., 260 nm) to detect other components.[6]
-
Collection and Lyophilization: The fractions corresponding to the main product peak are collected, combined, and the solvent is removed by lyophilization (freeze-drying) to yield the purified this compound as a dark green or blue powder.
| Parameter | Typical Value/Condition |
| Column Type | Reverse-Phase C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical scale) |
| Detection Wavelength | ~785 nm and 260 nm |
| Gradient | 5% to 95% Mobile Phase B over 30 min |
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the this compound.
| Compound | Theoretical Molecular Weight (Da) |
| This compound | ~1057.17 (as sodium salt) |
Note: The exact molecular weight will depend on the specific linker used.
NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool to confirm the presence of the maleimide group. The two protons on the double bond of the maleimide ring typically appear as a characteristic singlet at approximately 6.7-6.9 ppm in D₂O or DMSO-d₆.[7][8] The disappearance of this peak after conjugation to a thiol-containing molecule can be used to monitor the reaction progress.
UV-Vis and Fluorescence Spectroscopy
The spectral properties of the purified this compound should be measured to ensure the integrity of the fluorophore.
| Parameter | Typical Wavelength (nm) |
| Absorption Maximum (λ_abs) | ~787 nm |
| Emission Maximum (λ_em) | ~819 nm |
Note: These values can vary slightly depending on the solvent and conjugation state.[9]
Storage and Handling
This compound is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment, protected from light.[9] When preparing solutions, use anhydrous solvents like DMSO or DMF. Aqueous solutions of the maleimide should be used promptly as the maleimide group can hydrolyze over time, especially at pH values above 7.5.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols, researchers can produce a high-purity, reactive fluorescent probe suitable for a wide range of bioconjugation applications in biomedical research and drug development. Careful execution of each step, particularly the purification and characterization, is essential to ensure the quality and performance of the final product.
References
- 1. US20240158639A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 2. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
Understanding maleimide reaction chemistry with thiols
An In-depth Technical Guide to Maleimide-Thiol Reaction Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of maleimides with thiols is a cornerstone of bioconjugation chemistry, prized for its efficiency, high selectivity, and ability to proceed under mild, physiological conditions.[1] This reaction, which forms a stable thioether bond, is extensively used for linking biomolecules such as proteins, peptides, and oligonucleotides to create advanced therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogels for tissue engineering.[1][2][3] A comprehensive understanding of its mechanism, kinetics, and potential side reactions is critical for optimizing conjugate design and ensuring the stability and efficacy of the final product.[2]
The Core Reaction Mechanism: Michael Addition
The fundamental reaction between a maleimide (B117702) and a thiol is a Michael addition.[2] The thiol group (specifically the nucleophilic thiolate anion, RS⁻) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2][4] This process results in the formation of a stable, covalent succinimidyl thioether linkage.[2][5] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, making it ideal for the site-selective modification of cysteine residues in proteins.[5]
Caption: The Michael addition reaction between a thiol and a maleimide.
Critical Parameters Influencing the Reaction
The efficiency and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to thiolate) with minimization of side reactions like amine reactivity and maleimide hydrolysis.[1][5][6] | [1][4][5][6] |
| Temperature | 4°C to 25°C (Room Temp) | 4°C is often used for sensitive proteins to minimize degradation during longer incubation times (overnight). Room temperature allows for faster kinetics (30 mins - 2 hours).[1] | [1] |
| Buffer Choice | Phosphate (PBS), HEPES, Tris | Buffers should be free of thiol-containing compounds. Buffers must be degassed to prevent oxidation of thiols to disulfides, which are unreactive.[7] | [7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction towards completion. This should be optimized for each specific protein.[1][8] | [1][8] |
| Solvent | Aqueous Buffer (PBS, etc.) | For maleimides with poor aqueous solubility (e.g., many fluorescent dyes), a biocompatible organic co-solvent like DMSO or DMF is essential, typically not exceeding 10% of the final reaction volume.[5] | [5][8] |
Potential Side Reactions and Mitigation Strategies
While highly selective, the maleimide-thiol reaction is prone to several side reactions that can impact the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which increases with pH, especially above pH 7.5.[4][5] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[4][5]
-
Mitigation: Perform reactions within the optimal pH range of 6.5-7.5 and always use freshly prepared maleimide solutions.[4][9]
Retro-Michael Reaction (Reversibility)
The thioether bond of the succinimide (B58015) product is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][9][10][11] This can lead to "payload migration" and off-target effects, a significant concern for ADCs.[5][12]
Thiazine (B8601807) Rearrangement
When conjugation occurs at an unprotected N-terminal cysteine residue, the initial adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][9][13] This side reaction is promoted under basic conditions.[2][13]
-
Mitigation: Performing the conjugation under acidic conditions (near pH 5) can prevent this rearrangement. Alternatively, the N-terminal amine can be acetylated.[2][13]
Post-Conjugation Stabilization
Interestingly, the instability from the retro-Michael reaction can be overcome by intentionally inducing hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[12][14][15] The resulting ring-opened succinamic acid thioether is stable and no longer susceptible to thiol exchange.[5][12][14]
-
Strategy: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote complete ring-opening hydrolysis, then re-neutralize for storage.[9]
Caption: Competing reaction pathways in maleimide-thiol chemistry.
Quantitative Data Summary
The following table summarizes key quantitative data regarding reaction and hydrolysis rates. These values are highly dependent on the specific maleimide structure, thiol pKa, and reaction conditions.
| Parameter | Condition | Value / Half-life (t½) | Notes | Reference(s) |
| Maleimide Hydrolysis (Unconjugated) | N-alkyl maleimide, pH 7.4 | t½ ≈ 27 hours | The maleimide ring itself is unstable in aqueous buffer. | [16] |
| N-aryl maleimide, pH 7.4 | t½ ≈ 55 minutes | Electron-withdrawing groups on the nitrogen accelerate hydrolysis. | [16] | |
| N-fluorophenyl maleimide, pH 7.4 | t½ ≈ 28 minutes | Demonstrates the strong effect of electron-withdrawing substituents. | [16] | |
| Thiosuccinimide Hydrolysis (Post-Conjugation) | N-alkyl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 27 hours | The conjugated ring is also susceptible to hydrolysis, leading to stabilization. | [16] |
| N-aryl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 1.5 hours | The stabilized product forms much faster with electron-withdrawing groups. | [16] | |
| N-fluorophenyl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 0.7 hours | Provides a rapid method to lock the conjugate and prevent thiol exchange. | [16] | |
| Thiazine Rearrangement | N-terminal Cys-Gly-Phe peptide, pH 8.4, 24h | ~90% conversion | Shows significant and rapid rearrangement at basic pH. | [13] |
| N-terminal Cys-Gly-Phe peptide, pH 7.3, 24h | ~33% conversion | Rearrangement is still significant at physiological pH. | [13] |
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
This protocol provides a general framework for conjugating a maleimide-activated molecule (e.g., a fluorescent dye or drug) to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-activated molecule
-
Degassed reaction buffer: 1X PBS, HEPES, or Tris, pH 7.0-7.5.[7][8]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[7]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[7][8]
-
Purification column (e.g., Sephadex G-25 desalting column).[17]
-
Inert gas (Nitrogen or Argon).[7]
Workflow Diagram:
Caption: A typical workflow for labeling proteins with maleimides.
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[7][8]
-
Reduce Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Flush the vial with inert gas, cap, and incubate for 20-30 minutes at room temperature.[7][9] Note: If using DTT, it must be removed prior to adding the maleimide reagent, as it contains a free thiol.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[18]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][8] Add the solution dropwise while gently stirring.[1]
-
Incubation: Flush the reaction vial with inert gas, cap tightly, and protect from light (especially for fluorescent dyes).[17] Incubate for 2 hours at room temperature or overnight at 4°C.[17]
-
Purification: Remove unreacted maleimide and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).[7][17] The protein conjugate will elute first.[17]
-
Characterization and Storage: Characterize the conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[1][17] For long-term storage, add cryoprotectants like BSA (5-10 mg/mL) and 50% glycerol, and store at -20°C or -80°C, protected from light.[17][18]
Protocol for Quantifying Free Thiols with Ellman's Reagent
Determining the number of available thiols before and after conjugation is crucial for calculating efficiency.
Procedure:
-
Prepare Reagents: Create a stock solution of Ellman's Reagent (DTNB) and a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Generate Standard Curve: Prepare a series of known concentrations of a thiol standard, such as L-cysteine.
-
Sample Measurement: Add the protein sample (both pre- and post-conjugation) to the reaction buffer, followed by the DTNB solution.
-
Incubate and Read: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.
-
Calculate: Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve. The difference in thiol concentration before and after the conjugation reaction indicates the efficiency of the maleimide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
DiSulfo-ICG Maleimide for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details its core properties, experimental protocols for conjugation, and its utility in preclinical research, particularly in cancer and lymphatic imaging.
Introduction to DiSulfo-ICG Maleimide
Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the NIR spectrum (700-900 nm), a window where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2] The disulfonated (DiSulfo) form of ICG enhances its water solubility, a crucial property for biological applications. The addition of a maleimide functional group enables covalent conjugation to thiol-containing molecules, such as cysteine residues on proteins and antibodies, making this compound a powerful tool for creating targeted imaging agents.[1]
The maleimide group reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This targeted conjugation allows researchers to attach the fluorescent properties of DiSulfo-ICG to molecules that can specifically bind to targets of interest in vivo, such as tumor-specific antigens.
Core Properties of ICG Derivatives
| Property | Value | Reference |
| Maximum Excitation (λex) | ~787 nm | [1][2] |
| Maximum Emission (λem) | ~815 nm | [2] |
| Molar Extinction Coefficient (ε) | 223,000 M-1cm-1 | [2] |
| Quantum Yield (Φ) | 0.14 | [2] |
| Molecular Weight | ~1057.17 g/mol (for this compound) |
Experimental Protocols
Antibody Conjugation with this compound
This protocol outlines the steps for conjugating this compound to an antibody. The maleimide group reacts with free thiol groups on the antibody, typically from cysteine residues. If the antibody does not have available free thiols, disulfide bonds in the hinge region can be reduced to generate them.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of thiols.[3] If using DTT, it must be removed by dialysis before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A 10-20 fold molar excess of the dye is recommended as a starting point.
-
Gently mix the reaction solution.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 2-8°C.
-
-
Purification:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[4]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. A DOL of 2-10 is often optimal for most antibodies.[4]
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.[3]
-
Logical Workflow for Antibody Conjugation:
Caption: Workflow for conjugating this compound to an antibody.
In Vivo Imaging Protocol (General)
The following is a general protocol for in vivo imaging using a this compound-antibody conjugate in a tumor-bearing mouse model. Specific parameters will need to be optimized based on the animal model, tumor type, and imaging system.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
This compound-antibody conjugate
-
Sterile PBS
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Position the animal in the imaging system.
-
-
Image Acquisition (Pre-injection):
-
Acquire a baseline fluorescence image of the animal before injecting the imaging agent.
-
-
Injection:
-
Intravenously inject the this compound-antibody conjugate (typically via the tail vein). The optimal dose will need to be determined empirically.
-
-
Image Acquisition (Post-injection):
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[5]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess tumor targeting and clearance from non-target tissues.
-
Experimental Workflow for In Vivo Tumor Imaging:
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. rndsystems.com [rndsystems.com]
- 3. broadpharm.com [broadpharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of DiSulfo-ICG Maleimide: An In-depth Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-ICG maleimide (B117702) is a near-infrared (NIR) fluorescent dye comprised of a sulfonated indocyanine green (ICG) core functionalized with a maleimide group. This combination of features makes it a valuable tool for bioconjugation, allowing for the stable labeling of thiol-containing molecules such as proteins, peptides, and antibodies. The resulting fluorescent conjugates are instrumental in a variety of research and pre-clinical applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
While the utility of DiSulfo-ICG maleimide is clear, a thorough understanding of its safety and toxicity profile is paramount for its effective and responsible use in research and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing upon information on its constituent components: the indocyanine green core and the maleimide reactive linker.
Core Safety and Toxicity Profile: Deconstructing this compound
Direct toxicological data for this compound is limited in publicly available literature. Therefore, a robust safety assessment necessitates an examination of its fundamental components: the indocyanine green (ICG) chromophore and the maleimide functional group.
The Indocyanine Green (ICG) Core
Indocyanine green has a long history of clinical use as a diagnostic agent for applications such as determining cardiac output and assessing liver function.[1] It is generally considered to have low toxicity.[2] However, a number of factors can influence its safety profile.
General Safety and Adverse Effects: ICG is generally well-tolerated, with adverse effects being relatively rare.[2] When they do occur, they are typically mild and can include nausea, itching, or hives.[3] In rare instances, more severe reactions such as anaphylactic shock, hypotension, and tachycardia have been reported.[3]
Contraindications: ICG contains iodine and should be used with caution in individuals with a known allergy to iodine.[3] Patients with impaired liver or kidney function may require a reduced dose as ICG is metabolized and excreted through these organs.[3]
Light-Induced Toxicity: A key consideration for ICG is its potential for phototoxicity. When exposed to light, particularly at higher concentrations, ICG can generate reactive oxygen species, leading to cellular damage.[4] Studies have shown that ICG is not toxic in the dark at various concentrations, but its cytotoxic effects are mainly caused by light exposure.[5] The duration of light exposure is a significant factor in ICG-induced toxicity.[4]
Concentration-Dependent Toxicity: The concentration of ICG is a critical determinant of its toxicity. Higher concentrations are more likely to cause retinal damage.[6] For instance, ICG concentrations above 0.05% have been shown to induce acute and chronic toxicity in retinal pigment epithelial cells.[7] The solvent used to dissolve ICG can also impact its toxicity, with hypo-osmotic solutions potentially leading to increased cell death.[8]
The Maleimide Reactive Linker
The maleimide group is a highly reactive chemical moiety that readily forms a stable covalent bond with the thiol group of cysteine residues on proteins and other molecules.[9] While this reactivity is advantageous for bioconjugation, it also presents specific toxicological considerations.
Thiol Reactivity and Off-Target Effects: The high reactivity of the maleimide group means it can potentially react with any accessible thiol-containing molecules in a biological system, not just the intended target.[10] A significant concern is the non-specific conjugation to thiol-containing proteins in the blood, such as albumin.[10] This can lead to the formation of protein aggregates and trigger an immune response, specifically the activation of the complement cascade.[10] Complement activation can, in turn, lead to toxicities, including a decrease in platelet count.[10]
Stability of the Thiol-Maleimide Adduct: The bond formed between a maleimide and a thiol group, a thiosuccinimide group, can be unstable under physiological conditions. This instability can lead to the release of the conjugated payload, which could result in off-target toxicity.[5] Strategies to improve the stability of this linkage, such as the use of ring-opened maleimide derivatives, have been explored.[5][11]
Glutathione (B108866) Depletion: Maleimides can react with intracellular glutathione (GSH), a key antioxidant.[12] Depletion of GSH can lead to increased oxidative stress within cells, potentially contributing to cytotoxicity.[12] This property has been explored as a strategy to enhance the efficacy of anticancer drugs.[13]
The Role of Sulfonation (DiSulfo-)
The "DiSulfo-" prefix in this compound indicates the presence of two sulfonate groups. Sulfonation is a common chemical modification used to increase the water solubility of organic molecules. In the context of ICG, increased water solubility can be beneficial in several ways:
-
Reduced Aggregation: ICG has a tendency to aggregate in aqueous solutions, which can quench its fluorescence and potentially increase its toxicity.[14][15] Sulfonation can reduce this aggregation, leading to a more stable and less toxic formulation.
-
Altered Pharmacokinetics: Increased water solubility can alter the biodistribution and elimination profile of the molecule, potentially leading to faster clearance from the body and reduced accumulation in tissues.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the components of this compound. It is important to note that these values are for the individual components and may not be directly representative of the final this compound conjugate.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Indocyanine Green (ICG) | Mouse | Intravenous | 60 mg/kg | [10] |
| Indocyanine Green (ICG) | Rat | Intravenous | 87 mg/kg | [10] |
Table 1: Acute Toxicity Data (LD50)
| Compound | Cell Line | Assay | Endpoint | Concentration/Effect | Reference |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (RPE) cells | Propidium Iodide Assay | Acute Cytotoxicity | > 0.05% | [7] |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (RPE) cells | Calcein Esterase Activity, Cell Proliferation | Chronic Cytotoxicity | > 0.05% | [7] |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (ARPE-19) cells | Mitochondrial Dehydrogenase Activity | Mitochondrial Dysfunction | Significant decrease with light exposure | [4] |
| Indocyanine Green (ICG) | Rat Neurosensory Retinal (R28) cells | Mitochondrial Dehydrogenase Activity | Mitochondrial Dysfunction | Significant decrease with light exposure | [4] |
| Reactive Dyes | Boar Spermatozoa | Motility Inhibition | IC50 (24h) | Yellow: 135 µg/ml, Red: 124 µg/ml, Blue: 127 µg/ml | [16] |
| Reactive Dyes | Boar Spermatozoa | Motility Inhibition | IC50 (72h) | Yellow: 60 µg/ml, Red: 46 µg/ml | [16] |
Table 2: In Vitro Cytotoxicity Data
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of safety and toxicity. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay: Fluorescent Dye-Based Method
This protocol describes a general method for assessing the cytotoxicity of a compound using a fluorescent dye that selectively stains dead cells.
1. Materials:
- Target cell line cultured in appropriate medium.
- This compound (or conjugate) stock solution.
- Phosphate-buffered saline (PBS).
- Fluorescent viability dye (e.g., Propidium Iodide, SYTOX™ Green).
- 96-well black, clear-bottom microplates.
- Fluorescence microplate reader or fluorescence microscope.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
- Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- Staining: After incubation, add the fluorescent viability dye to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for dye uptake by non-viable cells.
- Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. Alternatively, visualize and quantify the stained cells using a fluorescence microscope.
- Data Analysis: Calculate the percentage of dead cells for each treatment group relative to the positive control. Determine the IC50 value (the concentration of the compound that causes 50% cell death).
In Vivo Acute Toxicity Study
This protocol outlines a general procedure for an acute toxicity study in rodents to determine the LD50 of a substance. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
1. Materials:
- Healthy, young adult rodents (e.g., mice or rats) of a single strain.
- This compound conjugate formulated in a suitable vehicle for injection (e.g., saline, PBS).
- Syringes and needles for administration.
- Animal housing and monitoring equipment.
2. Procedure:
- Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
- Dose Groups: Divide the animals into several dose groups, including a control group that receives only the vehicle. The dose levels should be chosen to span a range that is expected to cause from 0% to 100% mortality.
- Administration: Administer a single dose of the test substance to each animal via the intended route of exposure (e.g., intravenous, intraperitoneal).
- Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for a set period (typically 14 days). Record any signs of toxicity, such as changes in behavior, appearance, and body weight.
- Mortality: Record the number of mortalities in each dose group.
- Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy on all animals (including those that died during the study) to look for any abnormalities in the organs.
- Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Visualizations: Signaling Pathways and Experimental Workflows
Potential Cellular Interaction and Toxicity Pathway
The following diagram illustrates a potential pathway for the cellular uptake and subsequent toxic effects of a this compound conjugate.
Caption: Cellular uptake and potential toxicity pathways of a this compound conjugate.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the key steps in a typical in vitro experiment to assess the cytotoxicity of this compound.
Caption: A stepwise workflow for conducting an in vitro cytotoxicity assay.
Logical Relationship of Safety Assessment Components
This diagram illustrates the relationship between the different components that contribute to the overall safety assessment of this compound.
Caption: Key factors influencing the safety profile of this compound conjugates.
Conclusion
The safety and toxicity of this compound are multifaceted, influenced by the inherent properties of the indocyanine green core, the reactivity of the maleimide linker, the physicochemical changes imparted by sulfonation, and the characteristics of the molecule to which it is conjugated. While ICG itself has a well-established safety profile, the maleimide group introduces considerations of off-target reactivity and conjugate stability. Researchers and drug development professionals must carefully consider these factors and conduct appropriate in vitro and in vivo toxicity studies to ensure the safe and effective use of this compound and its conjugates in their specific applications. This guide provides a foundational understanding of the key safety and toxicity aspects to inform such assessments.
References
- 1. ICG Maleimide | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.jp]
- 4. Toxicity of indocyanine green (ICG) in combination with light on retinal pigment epithelial cells and neurosensory retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxic effects of indocyanine green, infracyanine green, and trypan blue on the human retinal pigmented epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic effect of indocyanine green on retinal pigment epithelium related to osmotic effects of the solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Indocyanine Green Concentration, Exposure Time, and Degree of Dissolution in Creating Toxic Anterior Segment Syndrome: Evaluation in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
DiSulfo-ICG Maleimide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DiSulfo-ICG maleimide (B117702). Understanding the chemical stability of this near-infrared (NIR) fluorescent dye and its reactive maleimide functionality is critical for its successful application in bioconjugation, in vivo imaging, and other research and drug development contexts. This guide synthesizes available data on the stability of the indocyanine green (ICG) core and the maleimide group, offering practical recommendations for handling and storage to ensure optimal performance and reproducibility.
Core Stability of the Indocyanine Green (ICG) Chromophore
The intrinsic stability of the DiSulfo-ICG maleimide is largely governed by its indocyanine green (ICG) core structure. ICG and its derivatives are susceptible to degradation under various environmental conditions, primarily through photobleaching, thermal degradation, and oxidation, especially in aqueous solutions.
Photostability
ICG is known to have low photostability in aqueous solutions, which can limit its utility in applications requiring prolonged light exposure. The primary mechanism of photodegradation involves the generation of singlet oxygen, which can then react with the dye's polymethine chain, leading to its decomposition into non-fluorescent products.[1]
Thermal Stability
The thermal stability of ICG is also a concern, particularly at physiological temperatures. In aqueous solutions, ICG shows noticeable degradation over time, even when stored in the dark.
pH and Solvent Effects
The stability of ICG is significantly influenced by the pH and composition of the solvent. It is generally more stable in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) compared to aqueous solutions.[2] In aqueous media, ICG is prone to aggregation and degradation, which can be partially mitigated by encapsulation in nanoparticles or complexation with polymers.[3][4]
Stability of the Maleimide Functional Group
The maleimide group is a thiol-reactive functional group essential for the conjugation of DiSulfo-ICG to proteins, peptides, and other thiol-containing molecules. The stability of the maleimide ring itself is a critical factor, as it is susceptible to hydrolysis, which renders it unreactive towards thiols.
Hydrolysis
The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly with rising pH.[5] At physiological pH (around 7.4), the hydrolysis of N-alkyl maleimides can be substantial, with a reported half-life of approximately 27 hours at 37°C.[6] N-aryl maleimides tend to hydrolyze even faster.[6]
Overall Stability and Recommended Storage of this compound
The overall stability of this compound is a combination of the stabilities of both the ICG core and the maleimide functional group. To maintain the integrity and reactivity of the molecule, it is crucial to adhere to proper storage and handling procedures.
Solid Form
When stored as a solid, this compound is relatively stable. However, it is essential to protect it from light and moisture to prevent degradation.
In Solution
Once dissolved, particularly in aqueous buffers, the stability of this compound decreases significantly. The maleimide group is prone to hydrolysis, and the ICG core is susceptible to photobleaching and thermal degradation. Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF, where the molecule is more stable. However, even in these solvents, long-term storage is not recommended, and fresh solutions should be prepared for optimal results.[7]
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize representative data for the ICG core and N-substituted maleimides, which can serve as a valuable guide.
Table 1: Stability of Indocyanine Green (ICG) in Different Solvents
| Solvent | Condition | Stability Metric | Value |
| Water | Room Temperature, Dark | Thermal Degradation Time | ~10 days[2] |
| Methanol | Room Temperature, Dark | Thermal Degradation | No significant degradation observed[2] |
| DMSO | Room Temperature, Dark | Thermal Degradation | No significant degradation observed[2] |
| Human Plasma | Room Temperature, Dark | Thermal Degradation | No significant degradation observed[2] |
Table 2: Hydrolysis Half-life of N-Substituted Maleimides at pH 7.4, 37°C
| Maleimide Type | Half-life (t1/2) |
| N-alkyl thiosuccinimide | ~27 hours[6] |
| N-aryl thiosuccinimide | ~1.5 hours[6] |
| N-fluorophenyl conjugate | ~0.7 hours[6] |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol outlines a general method for determining the rate of maleimide hydrolysis using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration with a measurable absorbance in the range of 250-350 nm (the maleimide group has a characteristic absorbance in this region which will change upon ring opening).
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, measure the absorbance spectrum of the solution.
-
Monitor the decrease in absorbance at the wavelength corresponding to the maleimide group to determine the rate of hydrolysis.
-
The half-life can be calculated from the first-order decay constant.
Protocol for Assessing the Photostability of this compound
This protocol describes a method to evaluate the photostability of the dye using fluorescence spectroscopy.
Materials:
-
This compound
-
Solvent of choice (e.g., PBS or DMSO)
-
Controlled light source (e.g., a lamp with a defined spectrum and intensity)
-
Fluorometer
Procedure:
-
Prepare a solution of this compound in the desired solvent.
-
Measure the initial fluorescence emission spectrum of the solution.
-
Expose the solution to the light source for defined periods.
-
After each exposure period, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of exposure time to determine the rate of photobleaching.
Visualizations
Caption: Recommended workflow for this compound from storage to conjugation.
Caption: Primary degradation pathways for this compound.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the photostability and retention time of indocyanine green in sentinel lymph node mapping by anionic polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Yield of DiSulfo-ICG Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescence quantum yield of indocyanine green (ICG) derivatives, with a focus on DiSulfo-ICG maleimide (B117702). Due to the limited availability of specific data for DiSulfo-ICG maleimide, this document leverages data from closely related compounds, namely ICG and sulfo-Cyanine7.5 maleimide, to provide a comprehensive understanding of its expected photophysical properties and applications.
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its maleimide derivatives are particularly valuable in biomedical research for their ability to form stable covalent bonds with thiol groups present in proteins and other biomolecules. The "DiSulfo" modification enhances the water solubility of the ICG core, making it highly suitable for bioconjugation in aqueous environments. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorescent probe, directly impacting its sensitivity in imaging and detection assays.
Quantitative Data on ICG and Related Maleimide Derivatives
The quantum yield of cyanine (B1664457) dyes like ICG is highly dependent on the solvent environment and concentration. In aqueous solutions, ICG tends to aggregate, which can lead to fluorescence quenching and a lower quantum yield. The presence of proteins, such as serum albumin, can mitigate aggregation and enhance fluorescence. Below is a summary of the photophysical properties of ICG and related maleimide compounds in various solvents.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| sulfo-Cyanine7.5 maleimide | Water, DMF, DMSO | 788 | 797 | 0.21 | [1][2][3] |
| Cyanine7.5 maleimide | Not Specified | 782 | 808 | 0.10 | [4] |
| Indocyanine Green (ICG) | Ethanol | ~792 | ~806 | 0.12 - 0.14 | [5][6] |
| Indocyanine Green (ICG) | DMSO | ~801 | ~815 | ~0.13 | [6] |
| Indocyanine Green (ICG) | Water | ~779 | ~805 | 0.029 | [7] |
| Indocyanine Green (ICG) | Fetal Bovine Serum (FBS) | Not Specified | Not Specified | ~0.12 - 0.14 | [5] |
| Indocyanine Green (ICG) | Whole Blood | Not Specified | Not Specified | ~0.12 - 0.14 | [5] |
Note: Data for this compound is not explicitly available. The data for sulfo-Cyanine7.5 maleimide is presented as a close structural and functional analog.
Experimental Protocols
This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a known standard. For NIR dyes, Indocyanine Green (ICG) in DMSO (Φ = 0.13) is a commonly used standard.[6]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., DMSO, PBS)
-
Quantum yield standard (e.g., ICG)
-
Sample of unknown quantum yield (this compound)
Procedure:
-
Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown. Ensure the entire emission spectrum is recorded.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of the unknown sample using the following equation[8]:
Φx = Φst * (Slopex / Slopest) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
This protocol outlines the general procedure for conjugating a maleimide-activated dye to a protein containing free thiol groups (cysteine residues).
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[9][10][11] If necessary, treat with a reducing agent like TCEP to reduce disulfide bonds and expose free thiols.[9][10]
-
Prepare the dye stock solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/100 µL.[9][10]
-
Perform the conjugation reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.[11][12] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][12]
-
Purify the conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[9][10][11]
-
Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780-790 nm). The DOL can be calculated from these values.
Visualizations
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for protein labeling with maleimide dyes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine7.5 maleimide CAS#: [amp.chemicalbook.com]
- 3. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Guide: DiSulfo-ICG Maleimide - Molar Extinction Coefficient and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar extinction coefficient of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) and detailed protocols for its use in bioconjugation. Due to the inherent variability of the molar extinction coefficient based on environmental factors, this guide emphasizes the experimental determination of this critical parameter.
Molar Extinction Coefficient of ICG Derivatives
The molar extinction coefficient of cyanine (B1664457) dyes like Indocyanine Green (ICG) is highly sensitive to the solvent, concentration, and binding to macromolecules. While a definitive molar extinction coefficient for DiSulfo-ICG maleimide is not universally reported, data for the parent ICG molecule and its derivatives provide a valuable reference. It is crucial to experimentally determine the molar extinction coefficient for this compound under the specific conditions of your application for accurate quantification.
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) | Solvent/Conditions |
| Indocyanine Green (ICG) | 223,000 | 787 | Not specified |
| ICG-d7 | 228,000 | 794 | Not specified |
| Indocyanine Green (ICG) | 128,000 | 795 | In PBS, conjugated to Herceptin |
| Indocyanine Green (ICG) | 156,000 | Not specified | Water |
| Indocyanine Green (ICG) | 223,000 | Not specified | Ethanol |
Note: The variation in the reported values underscores the importance of experimental determination for the specific dye-conjugate and buffer system being used.
Experimental Protocol: Determination of Molar Extinction Coefficient
This protocol outlines the determination of the molar extinction coefficient of this compound in a specific solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).[1][2][3][4]
2.1. Materials and Equipment
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2.2. Procedure
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in a precise volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Protect the solution from light.[5]
-
-
Prepare a Dilution Series:
-
Perform a series of precise dilutions of the stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to keep the final concentration of the organic solvent low and consistent across all dilutions to minimize its effect on the spectral properties.
-
Prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Acquire Absorbance Spectra:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Use the same buffer as used for the dilutions to blank the instrument.
-
Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
For each concentration, record the absorbance value at λmax.
-
Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The plot should be a straight line passing through the origin.
-
The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).[6]
-
Calculate the molar extinction coefficient (ε) using the formula: ε = Slope / l
-
2.3. Workflow for Molar Extinction Coefficient Determination
Experimental Protocol: Bioconjugation to Thiol-Containing Proteins
This protocol describes the conjugation of this compound to cysteine residues on a protein.[4][6][7]
3.1. Materials
-
This compound
-
Thiol-containing protein (e.g., antibody, peptide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer with a pH of 7.0-7.5 (e.g., PBS, HEPES).[6] Degas the buffer before use.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if disulfide bonds need to be reduced.
-
Purification column (e.g., Sephadex G-25) for removing excess dye.
3.2. Procedure
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][7]
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[4][7] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.[4] The optimal ratio should be determined empirically for each protein.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[5]
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (determined in the previous protocol).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye = Absorbance of the conjugate at the λmax of the dye.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).
-
ε_dye = Molar extinction coefficient of the dye at its λmax.
-
-
3.3. Workflow for Bioconjugation
Stability and Storage
-
This compound (powder): Store at -20°C, desiccated and protected from light.
-
Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C, protected from light. For optimal reactivity, it is recommended to prepare fresh solutions. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: ICG and its derivatives have limited stability in aqueous solutions.[8] It is advisable to use aqueous solutions of the dye promptly after preparation.
-
Conjugates: The stability of the maleimide-thiol linkage can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols.[9] For long-term stability, consider strategies to hydrolyze the succinimide (B58015) ring post-conjugation.[10] Store protein conjugates as recommended for the specific protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.
This guide provides a foundational understanding and practical protocols for working with this compound. For critical applications, it is essential to optimize these protocols and validate the results.
References
- 1. edinst.com [edinst.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 8. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: DiSulfo-ICG Maleimide Protein Conjugation Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of DiSulfo-ICG maleimide (B117702) to proteins is a widely used method for producing near-infrared (NIR) fluorescent probes essential for various research and diagnostic applications, including in vivo imaging.[1] The reaction relies on the specific and efficient Michael addition chemistry between a maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues within the protein.[2][3] This process forms a stable thioether bond.[3][4] The 'DiSulfo' modification refers to two sulfonate groups on the indocyanine green (ICG) core. This modification significantly increases the dye's hydrophilicity, which reduces aggregation and improves its utility in aqueous biological buffers compared to standard ICG.[5]
This document provides a detailed protocol for the successful conjugation of DiSulfo-ICG maleimide to proteins, including reagent preparation, the conjugation reaction, purification of the final product, and methods for characterization.
Reaction Mechanism & Workflow
The fundamental reaction involves the nucleophilic attack of a protein's thiol group on the carbon-carbon double bond of the maleimide ring, leading to a stable covalent bond. This reaction is highly selective for thiols over other nucleophilic groups like amines within the optimal pH range of 6.5-7.5.[3][4]
The overall experimental process follows a logical sequence of steps from preparation to final analysis, as outlined below.
Quantitative Data Summary
Successful conjugation depends on several key parameters which should be optimized for each specific protein. The following tables provide recommended starting conditions and ranges.
Table 1: Recommended Buffers for Conjugation
| Buffer System | pH Range | Common Concentration | Notes |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 1X | Must be free of thiol-containing stabilizers.[2][6] |
| HEPES | 7.0 - 7.5 | 10 - 100 mM | A non-coordinating buffer, good for many proteins.[2][6] |
| Tris | 7.0 - 7.5 | 10 - 100 mM | Ensure the pH is not above 7.5 to avoid amine reactivity.[2][4][6] |
| MES | 6.0 - 6.5 | 100 mM | Can be used, but the reaction rate will be slower.[7] |
Note: All buffers must be degassed prior to use to prevent the re-oxidation of thiols.[2][6]
Table 2: Key Reaction Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Reference |
|---|---|---|---|
| Protein Concentration | 2 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations improve labeling efficiency.[2][6][7] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | 5:1 - 25:1 | Must be optimized for target Degree of Labeling (DOL).[7] |
| Reaction pH | 7.0 - 7.5 | 6.5 - 7.5 | Optimal for selective reaction with thiols.[2][4] |
| Reaction Temperature | Room Temperature (RT) | 4°C to 25°C | Lower temperature (4°C) for longer incubations.[6] |
| Incubation Time | 2 hours at RT | 1 hour - Overnight | Overnight incubation is common at 4°C.[6][8] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | N/A | Ensures dye is fully dissolved and stable.[2][6] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Protein of interest (with free cysteine residues)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 1X PBS, pH 7.2, degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
UV-Vis Spectrophotometer
-
Standard laboratory equipment (pipettes, tubes, rotator, etc.)
Step 1: Preparation of Protein Solution
-
Dissolve the protein to be labeled in degassed conjugation buffer to a final concentration of 2-10 mg/mL.[7]
-
If the protein solution contains aggregates, centrifuge at ~14,000 x g for 10 minutes and collect the supernatant.
-
(Optional but Recommended) Reduction of Disulfide Bonds: If your protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide dye.
-
Note: If using DTT, it must be removed via a desalting column before adding the dye, as it will compete for reaction with the maleimide.
-
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO (or DMF) to create a 10 mM stock solution.[7]
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be used promptly. Unused solution can be stored, desiccated and protected from light, at -20°C for up to one month.[7][9] Avoid repeated freeze-thaw cycles.[7]
Step 3: Conjugation Reaction
-
Add the desired molar excess (e.g., a 10:1 to 20:1 ratio) of the this compound stock solution to the prepared protein solution.[7]
-
Mix gently by pipetting or brief vortexing. Do not mix vigorously to avoid denaturing the protein.
-
Protect the reaction vial from light by wrapping it in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a gentle rotator.[6]
Step 4: Purification of the Conjugate
-
Following incubation, the unreacted, free this compound must be removed from the protein conjugate.
-
The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[7]
-
Equilibrate the column with the desired storage buffer (e.g., 1X PBS, pH 7.4).
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the conjugate using the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, free dye molecules.
-
Collect the fractions containing the purified protein conjugate.
Step 5: Characterization (Calculation of Degree of Labeling)
The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for ICG, which is approximately 789 nm (Amax).[7]
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
-
εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
CF : Correction factor (A280/Amax) for the free dye. This should be determined empirically or obtained from the manufacturer. A typical value for ICG derivatives is ~0.05.
-
-
Calculate the concentration of the dye:
Dye Conc. (M) = Amax / εdye
-
εdye : Molar extinction coefficient of DiSulfo-ICG at its Amax (typically ~250,000 M-1cm-1).
-
-
Calculate the DOL:
DOL = Dye Conc. (M) / Protein Conc. (M)
Table 3: Spectroscopic Properties for DOL Calculation
| Analyte | Absorbance Max (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Protein (Typical) | ~280 nm | Varies by protein sequence |
| ICG Dye | ~789 nm | ~250,000 M-1cm-1 |
Step 6: Storage of the Final Conjugate
For long-term storage, the purified conjugate solution should be protected from light.[8] It can be stored at 4°C for short-term use. For longer periods, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C, or to lyophilize the sample.[8] Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[8]
References
- 1. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dojindo.com [dojindo.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Antibodies with DiSulfo-ICG Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1] Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence from biological samples, making it an ideal candidate for in vivo imaging applications.[2][3] DiSulfo-ICG is a water-soluble derivative of ICG, and when functionalized with a maleimide (B117702) group, it can be covalently conjugated to thiol (-SH) groups on proteins, such as antibodies.[3] This process, known as bioconjugation, yields highly specific probes for targeted imaging and therapeutic applications.[4]
This document provides detailed protocols for the labeling of antibodies with DiSulfo-ICG maleimide, including antibody preparation, conjugation, purification of the conjugate, and characterization of the final product.
Chemical Reaction of this compound with a Thiol Group on an Antibody
The conjugation of this compound to an antibody is a specific and efficient process. The maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on the antibody, to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the successful labeling of antibodies with this compound.
| Parameter | Recommended Value | Reference |
| This compound Properties | ||
| Excitation Maximum (λex) | ~789 nm | [7] |
| Emission Maximum (λem) | ~813 nm | [7] |
| Molar Extinction Coefficient (ε) at ~787 nm | 232,000 M⁻¹cm⁻¹ | [2] |
| Reaction Conditions | ||
| Antibody Concentration | 2-10 mg/mL | [8][9] |
| Reaction Buffer pH | 6.5 - 7.5 | [5][9] |
| Molar Ratio of Dye to Antibody | 10:1 to 20:1 | [10] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2 - 10 | [8] |
Table 1: Key parameters for this compound antibody conjugation.
| Reagent | Purpose | Recommended Concentration/Amount |
| Antibody Preparation | ||
| Antibody | Target molecule for labeling | 2-10 mg/mL in reaction buffer |
| Reaction Buffer (e.g., PBS, HEPES, Tris) | Maintain optimal pH for conjugation | 10-100 mM, pH 7.0-7.5 |
| TCEP (Tris(2-carboxyethyl)phosphine) | (Optional) Reduce disulfide bonds to generate free thiols | 10-fold molar excess over antibody |
| Conjugation | ||
| This compound | Thiol-reactive fluorescent dye | 10-20 molar excess over antibody |
| Anhydrous DMSO | Solvent for this compound stock solution | To prepare a 10 mM stock solution |
| Purification | ||
| Sephadex G-25 or equivalent size-exclusion resin | Remove unconjugated dye | Per manufacturer's instructions |
| Elution Buffer (e.g., PBS) | Elute the antibody-dye conjugate | pH 7.2-7.4 |
| Storage | ||
| BSA (Bovine Serum Albumin) | Stabilizer for long-term storage | 5-10 mg/mL |
| Sodium Azide (B81097) | Antimicrobial agent for long-term storage | 0.01-0.03% |
Table 2: Reagents and their recommended concentrations for antibody labeling.
Experimental Protocols
Antibody Preparation (Optional: Reduction of Disulfide Bonds)
For antibodies that do not have readily available free thiol groups, reduction of disulfide bonds is necessary to generate reactive sites for maleimide conjugation.
-
Prepare the Antibody Solution : Dissolve the antibody in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a final concentration of 2-10 mg/mL.[9][10]
-
Add Reducing Agent : Add a 10-fold molar excess of TCEP to the antibody solution.[9] TCEP is recommended as it does not contain thiols and does not need to be removed before the conjugation step.[6]
-
Incubate : Incubate the mixture for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[9]
This compound Stock Solution Preparation
-
Equilibrate : Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve : Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[8]
-
Mix : Vortex briefly to ensure the dye is fully dissolved.
-
Storage : Use the stock solution promptly. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.
Antibody Conjugation
-
Combine Reactants : While gently vortexing, add the this compound stock solution to the prepared antibody solution to achieve a 10 to 20-fold molar excess of the dye.[10]
-
Incubate : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
Purification of the Antibody-Dye Conjugate
Unconjugated this compound must be removed from the reaction mixture to ensure accurate characterization and to prevent non-specific binding in downstream applications. Size-exclusion chromatography is a common and effective method for this purification.[11]
-
Prepare the Column : Prepare a Sephadex G-25 (or equivalent) size-exclusion chromatography column according to the manufacturer's instructions.[8]
-
Load the Sample : Apply the reaction mixture to the top of the column.
-
Elute : Elute the column with an appropriate buffer, such as PBS at pH 7.2-7.4.[8] The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.
-
Collect Fractions : Collect the fractions containing the purified antibody-dye conjugate.
Characterization of the Conjugate: Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[12]
-
Measure Absorbance : Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (A280) and at the absorbance maximum of DiSulfo-ICG (~789 nm, A_dye).
-
Calculate the Degree of Labeling (DOL) using the following formulas:
-
Corrected A280 : A_corrected = A280 - (A_dye × CF)
-
Where CF is the correction factor for the dye's absorbance at 280 nm. For ICG, this is typically around 0.05.
-
-
Molar Concentration of Antibody : [Antibody] = A_corrected / ε_antibody
-
Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
Molar Concentration of Dye : [Dye] = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of DiSulfo-ICG at its absorbance maximum (~232,000 M⁻¹cm⁻¹).[2]
-
-
Degree of Labeling (DOL) : DOL = [Dye] / [Antibody]
-
An optimal DOL is typically between 2 and 10.[8]
Application: Investigating Cell Signaling Pathways
Antibodies labeled with DiSulfo-ICG are powerful tools for studying cell signaling pathways through in vivo imaging and flow cytometry. For example, an antibody targeting a specific cell surface receptor involved in a cancer signaling pathway can be labeled with DiSulfo-ICG to visualize tumor localization and monitor the receptor's expression levels.
Storage and Stability
For short-term storage (up to one week), the purified antibody-dye conjugate should be stored at 2-8°C, protected from light.[10] For long-term storage (up to a year), it is recommended to add a stabilizer such as BSA (5-10 mg/mL) and an antimicrobial agent like sodium azide (0.01-0.03%).[10][13] The conjugate can also be stored in 50% glycerol (B35011) at -20°C.[10] Unused this compound should be stored at -20°C, desiccated, and protected from light.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for DiSulfo-ICG Maleimide Labeling of Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a water-soluble, near-infrared (NIR) fluorescent dye that specifically reacts with sulfhydryl groups, primarily found in the side chains of cysteine residues within peptides and proteins. This specific reactivity allows for the precise labeling of biomolecules, enabling a wide range of applications in research and drug development. The thiol-maleimide reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it an ideal method for bioconjugation.[1][2] This document provides detailed protocols for the labeling of cysteine-containing peptides with DiSulfo-ICG maleimide, methods for purification of the conjugate, and procedures for determining the degree of labeling.
The NIR fluorescence of DiSulfo-ICG offers significant advantages for in vivo and in vitro imaging applications due to reduced background autofluorescence from biological tissues, deeper tissue penetration of light, and minimal phototoxicity. Labeled peptides can be utilized as probes for fluorescence microscopy, flow cytometry, and in vivo imaging to study biological processes, track peptide localization, and for diagnostic purposes.
Data Presentation
Quantitative data for this compound and the labeling reaction are summarized in the tables below for easy reference.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~789 nm | [3][4] |
| Emission Maximum (λem) | ~813 nm | [4] |
| Molecular Weight | 1057.17 g/mol | [5] |
| Extinction Coefficient (ε) at ~789 nm | 230,000 cm⁻¹M⁻¹ | [6] |
| Correction Factor (CF) at 280 nm | 0.076 | [6] |
| Recommended pH range for labeling | 6.5 - 7.5 | [2][7] |
| Recommended Maleimide:Peptide Molar Ratio | 10:1 to 20:1 | [7] |
| Recommended Reaction Time | 2 hours at room temperature or overnight at 4°C | [7] |
| Recommended Peptide Concentration | 1-10 mg/mL | [8] |
Table 1: Physicochemical Properties and Recommended Reaction Conditions for this compound.
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Peptides
For peptides that may have formed intramolecular or intermolecular disulfide bonds, a reduction step is necessary to ensure the availability of free cysteine thiol groups for labeling.
Materials:
-
Cysteine-containing peptide
-
Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8]
-
Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[7] TCEP is a thiol-free reducing agent and does not need to be removed before the addition of the maleimide reagent.
-
Flush the vial with an inert gas, cap it securely, and incubate for 30-60 minutes at room temperature.[9]
Protocol 2: Labeling of Cysteine-Containing Peptides with this compound
Materials:
-
Reduced cysteine-containing peptide solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (as in Protocol 1)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] This solution should be prepared fresh and protected from light.
-
Add the this compound stock solution to the reduced peptide solution to achieve a final molar ratio of 10:1 to 20:1 (dye:peptide).[7]
-
Flush the reaction vial with inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[7]
Protocol 3: Purification of the Labeled Peptide
Purification is essential to remove unreacted this compound and any unlabeled peptide.
Materials:
-
Crude labeled peptide solution
-
Purification system:
-
Size-exclusion chromatography (SEC) / Gel filtration column (e.g., Sephadex G-25)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
-
Appropriate buffers for the chosen purification method (e.g., PBS for SEC, water/acetonitrile (B52724) with 0.1% TFA for RP-HPLC)
Procedure (using RP-HPLC):
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the mixture onto a C18 column.
-
Elute the labeled peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and ~789 nm (for the DiSulfo-ICG dye).[3]
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
Lyophilize the purified fractions to obtain the final product.
Protocol 4: Calculation of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each peptide molecule.
Procedure:
-
Dissolve the purified, lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of the dye, ~789 nm (Aₘₐₓ).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)
-
ε_dye = 230,000 M⁻¹cm⁻¹ for ICG[6]
-
-
-
Calculate the corrected absorbance of the peptide at 280 nm:
-
A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF_dye)
-
CF_dye = 0.076 for ICG[6]
-
-
-
Calculate the concentration of the peptide:
-
Peptide Concentration (M) = A₂₈₀_corrected / (ε_peptide × path length)
-
ε_peptide needs to be calculated based on the peptide's amino acid sequence.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration / Peptide Concentration
-
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Thiol-maleimide reaction mechanism.
Caption: A potential signaling pathway application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diSulfo-ICG Maleimide_二磺酸-吲哚菁绿-马来酰亚胺 [xinyanbm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICG Maleimide | AAT Bioquest [aatbio.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. DiSulfo-ICG maleimide_TargetMol [targetmol.com]
Application Notes and Protocols for Disulfide Bond Reduction Prior to Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the reduction of disulfide bonds in proteins, a critical step for successful labeling with maleimide-based reagents. Cysteine residues involved in disulfide bridges are unreactive towards maleimides; therefore, reduction is essential to expose the free sulfhydryl groups required for conjugation.[1][2][3][4]
Introduction
Maleimide (B117702) chemistry is a widely used bioconjugation method that allows for the specific labeling of proteins and other biomolecules at free sulfhydryl groups, typically found on cysteine residues.[2][3][5] The reaction between a maleimide and a thiol group forms a stable thioether bond.[2] However, in many proteins, particularly antibodies and other secreted proteins, cysteine residues exist as disulfide bonds, which contribute to the protein's tertiary structure.[1][2][3] These disulfide bonds must be cleaved to enable maleimide labeling. This protocol outlines the use of two common reducing agents, Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), for this purpose.
Choosing a Reducing Agent: TCEP vs. DTT
The choice of reducing agent is critical and depends on the specific protein and experimental workflow.
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide labeling protocols.[4]
-
Advantages :
-
Disadvantages :
-
Can be less stable in phosphate (B84403) buffers at neutral pH, so fresh solutions are recommended.[8][9]
-
Although its reactivity with maleimides is slow, some level of inhibition of the labeling reaction can occur.[6]
-
Dithiothreitol (DTT) is a potent, thiol-containing reducing agent.
-
Advantages :
-
A strong and widely used reducing agent for proteins.[8]
-
-
Disadvantages :
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the disulfide bond reduction and subsequent maleimide labeling steps.
Table 1: Comparison of Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Molar Excess | 10-100x over protein[1][5][10][11][12] | 10x over protein[7] |
| pH Range | 1.5 - 8.5[4][8][9] | > 7.0[4][8] |
| Incubation Time | 20-30 minutes at room temperature[1][10][11] | Typically sufficient with a 10-fold molar excess[7] |
| Removal Required | No (generally)[7][8] | Yes (e.g., dialysis, gel filtration)[1][4][7] |
Table 2: General Maleimide Labeling Conditions
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 mg/mL[1][3] |
| Buffer | Degassed pH 7.0-7.5 (PBS, Tris, HEPES)[1][2][3][5][13] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (start with this range and optimize)[1][2][12] |
| Incubation Time | 2 hours at room temperature or overnight at 2-8°C[1][12] |
| Solvent for Maleimide Dye | Anhydrous DMSO or DMF[1][2][3][5][13] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP followed by Maleimide Labeling
This protocol is recommended for its simplicity as it does not require the removal of the reducing agent.
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
TCEP hydrochloride
-
Maleimide-functionalized dye or molecule
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., nitrogen or argon)
-
Purification column (e.g., gel filtration, size-exclusion) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][3]
-
Disulfide Reduction: a. Prepare a fresh stock solution of TCEP. b. Add a 10-100-fold molar excess of TCEP to the protein solution.[1][5][10][11][12] c. Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[1][10][11]
-
Maleimide Reagent Preparation: While the reduction reaction is incubating, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][12]
-
Maleimide Labeling: a. Add the maleimide stock solution to the reduced protein solution to achieve a 10:1 to 20:1 molar ratio of maleimide to protein.[1][2][12] b. Flush the vial again with inert gas, seal, and protect from light. c. Incubate for 2 hours at room temperature or overnight at 2-8°C.[1][12]
-
Purification: Remove excess, unreacted maleimide reagent by gel filtration, dialysis, or other suitable chromatographic techniques.[3][5]
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[1][12] b. Calculate the degree of labeling using the following formula, accounting for the dye's contribution to the absorbance at 280 nm:
-
Corrected A280 = A280 - (Amax_dye × Correction Factor)
-
The correction factor is specific to the dye used.[1]
-
Protocol 2: Disulfide Bond Reduction using DTT followed by Maleimide Labeling
This protocol requires an additional step to remove DTT before labeling.
Materials:
-
Same as Protocol 1, with the substitution of DTT for TCEP.
-
Dialysis tubing or desalting column.
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at 1-10 mg/mL.
-
Disulfide Reduction: a. Add a 10-fold molar excess of DTT to the protein solution.[7] b. Incubate for 30 minutes at room temperature.
-
DTT Removal: a. Remove the excess DTT by dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent DTT from reacting with the maleimide.[1][4][7]
-
Maleimide Reagent Preparation: Prepare the maleimide stock solution as described in Protocol 1.
-
Maleimide Labeling: a. Add the maleimide stock solution to the DTT-free, reduced protein solution (10:1 to 20:1 molar ratio). b. Incubate as described in Protocol 1.
-
Purification and DOL Determination: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Experimental workflow for disulfide reduction and maleimide labeling.
Caption: Chemical reactions for disulfide reduction and maleimide labeling.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. agscientific.com [agscientific.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Note: Determination of Degree of Labeling for DiSulfo-ICG Maleimide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical quality attribute for bioconjugates, such as fluorescently labeled antibodies. It represents the average number of dye molecules covalently attached to a single protein molecule.[1][2] Accurate DOL determination is essential for ensuring batch-to-batch reproducibility, optimizing conjugate performance, and understanding its biological activity.[3] An insufficient DOL can lead to a weak signal, while an excessive DOL can cause fluorescence quenching and potentially alter the protein's structure and function.[3][4] For most antibodies, an optimal DOL is typically between 2 and 10.[1][3][5]
This application note provides a detailed protocol for conjugating DiSulfo-ICG maleimide (B117702) to proteins (specifically IgG antibodies) via thiol-maleimide chemistry and calculating the final DOL using UV-Vis spectrophotometry. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond.[6]
Quantitative Data for DOL Calculation
Accurate calculation of the DOL relies on several key physical constants. The values required for a typical IgG antibody and DiSulfo-ICG dye are summarized below.
| Parameter | Symbol | Value | Unit |
| Molar Extinction Coefficient of IgG at 280 nm | εprotein | 210,000 | M⁻¹cm⁻¹ |
| Molecular Weight of IgG | MWprotein | 150,000 | g/mol (Da) |
| Molar Extinction Coefficient of DiSulfo-ICG at λmax | εdye | 223,000 | M⁻¹cm⁻¹ |
| Maximum Absorbance Wavelength of DiSulfo-ICG | λmax | ~787 | nm |
| Correction Factor for DiSulfo-ICG at 280 nm | CF₂₈₀ | 0.07 | (A₂₈₀ / Amax) |
Table 1: Physical constants required for DOL calculation. Values for DiSulfo-ICG are based on Indocyanine Green (ICG), which has nearly identical spectral properties. Molar extinction coefficient and molecular weight for IgG are widely accepted typical values.[1][5][7][8]
Experimental Protocols
Part A: Protein Preparation (Reduction of Disulfide Bonds)
For conjugation via maleimide chemistry, free thiol (-SH) groups are required. In many proteins like IgG, cysteine residues exist as oxidized disulfide bonds (-S-S-), which do not react with maleimides.[9][10] Therefore, a reduction step is often necessary to generate reactive free thiols.
Materials:
-
IgG antibody solution (2-10 mg/mL)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the IgG solution at a concentration of 2-10 mg/mL in a degassed conjugation buffer.[5]
-
To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, and cap the vial tightly.[9]
-
Incubate the mixture for 30-60 minutes at room temperature.
-
Crucially, do not remove the TCEP. TCEP is phosphine-based and does not contain thiols, so it will not compete with the protein for reaction with the maleimide dye. If using a thiol-containing reducing agent like DTT, it must be removed via dialysis or a desalting column before adding the maleimide dye.[11]
Part B: DiSulfo-ICG Maleimide Conjugation
Materials:
-
Reduced IgG solution (from Part A)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[5][12] This stock solution should be used promptly.
-
While gently stirring the reduced protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[11] For initial experiments, testing several ratios (e.g., 5:1, 10:1, 20:1) is recommended to determine the optimal condition.[5]
-
Flush the reaction vial with inert gas, cap it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[8]
Part C: Conjugate Purification
It is essential to remove any non-conjugated this compound before spectrophotometric analysis, as free dye will interfere with absorbance measurements and lead to an inaccurate DOL calculation.[3][4]
Materials:
-
Conjugation reaction mixture (from Part B)
-
Gel filtration / desalting column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Equilibrate a Sephadex G-25 desalting column with elution buffer according to the manufacturer's instructions.
-
Carefully load the entire reaction mixture onto the top of the column resin.
-
Allow the sample to enter the resin bed, then begin eluting with buffer.
-
The labeled protein conjugate is larger and will elute first as a colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the fractions containing the purified, colored conjugate and pool them. The purified conjugate is now ready for analysis.[12]
Part D: Spectrophotometric Measurement and DOL Calculation
Procedure:
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀), the absorbance maximum for proteins.
-
~787 nm (Amax), the absorbance maximum for DiSulfo-ICG.
-
-
If the absorbance reading at either wavelength is above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor (DF) for use in the calculations.[3]
-
Calculate the DOL using the formulas below.
Calculation Formula:
The Degree of Labeling is the molar ratio of the dye to the protein.
DOL = [Concentration of Dye] / [Concentration of Protein]
The concentrations are determined using the Beer-Lambert law (A = εcl).
Step 1: Calculate the Protein Concentration The dye also absorbs light at 280 nm, so its contribution must be subtracted from the A₂₈₀ reading. The correction factor (CF₂₈₀) accounts for this.[7]
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
Protein Concentration (M) = (Corrected A₂₈₀ × DF) / ε_protein
Step 2: Calculate the Dye Concentration
Dye Concentration (M) = (Aₘₐₓ × DF) / ε_dye
Step 3: Calculate the Final DOL
DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)
(Note: The dilution factor DF cancels out in the final combined formula).
Visualized Workflows and Logic
Caption: Workflow from protein preparation to final DOL calculation.
Caption: Relationship of variables in the DOL calculation formula.
References
- 1. genscript.com [genscript.com]
- 2. Immunoglobulin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the molecular weight (mw) of Immunoglobulin G (IgG)? | AAT Bioquest [aatbio.com]
- 8. Extinction Coefficient Determination of Proteins [biosyn.com]
- 9. agrisera.com [agrisera.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 12. ICG Maleimide | AAT Bioquest [aatbio.com]
Application Notes and Protocols: DiSulfo-ICG Maleimide Labeling in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a near-infrared (NIR) fluorescent dye designed for the specific labeling of thiol groups on proteins and other biomolecules within a live cell context. The NIR spectral properties of DiSulfo-ICG (excitation/emission maxima typically around 780/810 nm) offer significant advantages for live-cell imaging, including deeper tissue penetration, minimal phototoxicity, and reduced autofluorescence from cellular components.[1][2] The presence of two sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments. The maleimide functional group allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues of proteins, enabling precise tracking of protein localization, trafficking, and dynamics.
These characteristics make DiSulfo-ICG maleimide a powerful tool in drug development and cell biology research for applications such as monitoring receptor internalization, tracking protein-drug conjugate distribution, and elucidating signaling pathways.
Data Presentation
The following table summarizes the key photophysical and labeling parameters for this compound. Please note that specific values can vary depending on the experimental conditions and the protein being labeled.
| Parameter | Typical Value | Notes |
| Excitation Maximum (λex) | ~785 nm | In aqueous buffers (e.g., PBS) |
| Emission Maximum (λem) | ~812 nm | In aqueous buffers (e.g., PBS) |
| Molar Extinction Coefficient | ≥ 200,000 cm⁻¹M⁻¹ | In aqueous buffers |
| Fluorescence Quantum Yield | ~0.05 - 0.15 | In aqueous solution; can increase upon conjugation to proteins |
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Optimization is recommended for each specific protein |
| Optimal pH for Labeling | 6.5 - 7.5 | Maleimide-thiol reaction is most efficient and specific in this range |
| Photostability | Moderate | Susceptible to photobleaching with intense or prolonged illumination |
| Signal-to-Noise Ratio (SNR) | Moderate to High | NIR detection minimizes cellular autofluorescence, enhancing SNR |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the labeling of cysteine-containing proteins on the surface of live cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Cell culture medium appropriate for the cell line
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.
-
(Optional) If reduction of disulfide bonds on the cell surface is required to expose free thiols, prepare a 10 mM stock solution of TCEP in degassed PBS.
-
-
Cell Preparation:
-
For adherent cells, grow cells to 70-80% confluency on coverslips or in imaging dishes.
-
For suspension cells, harvest cells and wash twice with ice-cold, degassed PBS by centrifugation. Resuspend the cell pellet in degassed PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
(Optional) Reduction of Disulfide Bonds:
-
To expose more free thiol groups, you can treat the cells with a reducing agent. Add TCEP to the cell suspension to a final concentration of 100-500 µM.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in degassed PBS to the desired final labeling concentration (typically 10-100 µM).
-
For adherent cells, remove the culture medium and add the this compound labeling solution.
-
For suspension cells, add the diluted this compound to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Following incubation, remove the labeling solution.
-
Wash the cells three times with PBS or complete cell culture medium to remove any unbound dye.
-
-
Live Cell Imaging:
-
Replace the wash buffer with fresh, pre-warmed cell culture medium.
-
Image the labeled cells immediately using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 800-840 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Protocol 2: Labeling of Purified Proteins for Intracellular Delivery
This protocol is for labeling a purified protein that can then be introduced into cells (e.g., via microinjection or protein transfection reagents).
Materials:
-
Purified protein containing free cysteine residues
-
This compound
-
Anhydrous DMSO
-
Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
TCEP (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the protein's cysteine residues are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides. Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
-
-
Labeling Reaction:
-
Prepare a fresh dilution of the this compound stock solution in the reaction buffer.
-
Add the diluted dye to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for DiSulfo-ICG). The DOL is calculated as: DOL = (A_max_dye × ε_protein) / [(A_280_protein - A_max_dye_ × CF) × ε_dye] Where CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Introduction into Live Cells:
-
The purified DiSulfo-ICG-labeled protein can now be introduced into live cells using a suitable delivery method for subsequent imaging studies.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for live cell labeling.
Signaling Pathway: EGFR Trafficking
This compound can be used to label cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) to study their internalization and trafficking upon ligand binding.
Caption: EGFR signaling and trafficking pathway.
References
Application Notes and Protocols: DiSulfo-ICG Maleimide for Flow Cytometry
Introduction
DiSulfo-ICG maleimide (B117702) is a thiol-reactive fluorescent dye that offers a bright and stable signal in the near-infrared (NIR) spectrum. This makes it an ideal candidate for flow cytometry applications, particularly in multi-color experiments where spectral overlap with common fluorophores is a concern. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on proteins, primarily on cysteine residues, allowing for covalent labeling of cell surface proteins. The "DiSulfo" modification significantly increases the water solubility of the indocyanine green (ICG) core, facilitating its use in aqueous biological buffers and reducing non-specific binding.
These application notes provide a detailed protocol for labeling live cells with DiSulfo-ICG maleimide for flow cytometry analysis, as well as its use in conjugating antibodies for indirect immunofluorescence.
Key Features and Applications
Key Features:
-
Near-Infrared Fluorescence: With an excitation maximum around 780 nm and an emission maximum around 820 nm, this compound minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1][2]
-
High Water Solubility: The two sulfonate groups enhance hydrophilicity, simplifying staining procedures in physiological buffers.
-
Covalent Labeling: The maleimide group forms a stable covalent bond with free thiol groups on cell surface proteins, ensuring the dye is well-retained.[3][4][5]
-
Low Spectral Overlap: Its emission in the far-red spectrum reduces overlap with commonly used fluorophores like FITC, PE, and APC.
Applications:
-
General Cell Surface Labeling: Staining of live cells for identification and tracking based on the presence of free thiols on surface proteins.
-
Cell Proliferation and Tracking Studies: The stable covalent labeling allows for long-term tracking of cell populations in vitro and in vivo.
-
Antibody Conjugation: Creation of custom NIR-labeled primary or secondary antibodies for indirect immunofluorescence in flow cytometry.
-
Viability Assessment: In some contexts, compromised cell membranes may expose more thiol groups, leading to differential staining that can be correlated with cell viability.
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~780 nm | [1][2] |
| Emission Maximum (Em) | ~820 nm | [1][2] |
| Reactive Group | Maleimide | [3][4][5] |
| Target Moiety | Free Sulfhydryl (Thiol) Groups | [3][4][5] |
| Solubility | High in water and aqueous buffers | N/A |
Experimental Protocols
Protocol 1: Direct Labeling of Live Cells for Flow Cytometry
This protocol provides a general guideline for labeling live cells with this compound. Note: Optimal conditions (dye concentration, incubation time, and cell density) should be determined empirically for each cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, without calcium and magnesium
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Cells in suspension
-
Flow cytometry tubes or 96-well plates
Procedure:
-
Prepare a 10 mM Stock Solution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Cells:
-
Harvest cells and wash them once with warm (37°C) cell culture medium.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in PBS. A starting concentration range of 1-10 µM is recommended.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light. For some cell types, incubation at 4°C for 30-60 minutes may reduce internalization of the dye.
-
Optimization is key: Test a range of dye concentrations (e.g., 0.5, 1, 5, 10, 25 µM) and incubation times to find the optimal balance between bright staining and minimal cytotoxicity.
-
-
Washing:
-
After incubation, add at least 2 volumes of cold PBS containing 2% FBS to stop the reaction.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet two more times with cold PBS with 2% FBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells on a flow cytometer equipped with a laser capable of exciting in the ~780 nm range (e.g., a red diode laser) and a detector for emission in the >800 nm range.
-
Include an unstained cell sample as a negative control to set the background fluorescence.
-
Example Data (Hypothetical):
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) |
| Jurkat | 1 | 30 | 1500 |
| Jurkat | 5 | 30 | 8500 |
| Jurkat | 10 | 30 | 18000 |
| HeLa | 1 | 30 | 1200 |
| HeLa | 5 | 30 | 7800 |
| HeLa | 10 | 30 | 16500 |
Protocol 2: Conjugation of this compound to Antibodies
This protocol describes the labeling of antibodies with this compound for use in indirect flow cytometry.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Antibody to be labeled (at 1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5, thiol-free)
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare Antibody:
-
Dissolve the antibody in the degassed conjugation buffer.
-
If the antibody does not have free thiols or if disulfide bonds need to be reduced, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][4][5] Note: If using DTT as a reducing agent, it must be removed before adding the maleimide dye.
-
-
Prepare this compound:
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 10-20-fold molar excess of the this compound solution to the antibody solution while gently stirring.[3]
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unconjugated dye from the labeled antibody using a desalting column or other size-exclusion chromatography method appropriate for the antibody size.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).
-
-
Storage:
-
Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for direct labeling of live cells.
Caption: Reaction of this compound with a protein thiol group.
References
- 1. ICG Maleimide | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. usbio.net [usbio.net]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSulfo-ICG Maleimide Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from in-vivo imaging to diagnostic assays. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission near 810 nm, making it ideal for deep-tissue imaging due to minimal autofluorescence and light scattering in this spectral range.[1] The DiSulfo-ICG variant offers enhanced water solubility, simplifying conjugation procedures in aqueous buffers.
This document provides a detailed protocol for the conjugation of DiSulfo-ICG maleimide (B117702) to thiol-modified oligonucleotides. The maleimide group reacts specifically with the free sulfhydryl (thiol) group on the oligonucleotide via a Michael addition reaction to form a stable thioether bond.[2]
Chemical Principle
The conjugation reaction is based on the nucleophilic addition of a thiol group from a modified oligonucleotide to the electron-deficient double bond of the maleimide moiety on the DiSulfo-ICG dye. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
Experimental Protocols
Preparation of Thiol-Modified Oligonucleotide
Thiol-modified oligonucleotides are typically shipped in an oxidized, disulfide-protected form to prevent dimerization.[4][5] This disulfide bond must be reduced to a free thiol for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not need to be removed prior to the maleimide conjugation step.[6]
Materials:
-
Thiol-modified oligonucleotide (lyophilized)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 100 mM in nuclease-free water)
-
Degassed, nuclease-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Nuclease-free water
Protocol:
-
Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Add TCEP solution to the oligonucleotide solution to a final concentration of 10-20 mM.
-
Incubate the mixture at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.[6]
Figure 1. Workflow for the preparation of thiol-modified oligonucleotides.
Conjugation of DiSulfo-ICG Maleimide to Thiol-Modified Oligonucleotide
This protocol outlines the reaction between the reduced thiol-oligonucleotide and the this compound. A molar excess of the dye is typically used to ensure efficient labeling of the oligonucleotide.
Materials:
-
Reduced thiol-modified oligonucleotide solution (from step 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed, nuclease-free reaction buffer (pH 7.2)
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the reaction buffer.
-
Add a 10-20 fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Mix gently by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
Figure 2. Workflow for the this compound conjugation reaction.
Purification of the DiSulfo-ICG-Oligonucleotide Conjugate
Purification is essential to remove unreacted dye and oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[7] The conjugated oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will thus have a longer retention time.
Materials:
-
Crude DiSulfo-ICG-oligonucleotide conjugate solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Protocol:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the C18 column.
-
Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over 30 minutes).[7]
-
Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~780 nm (for the DiSulfo-ICG dye).[7]
-
The desired conjugate will show absorbance at both wavelengths.[7] Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a different retention time and a high A780/A260 ratio.
-
Collect the fractions corresponding to the conjugate peak.
-
Evaporate the solvent using a vacuum concentrator.
-
Resuspend the purified conjugate in a suitable nuclease-free buffer or water.
Figure 3. Workflow for the purification of the DiSulfo-ICG-oligonucleotide conjugate.
Data Presentation and Characterization
Quantitative Analysis
The success of the conjugation can be quantified by calculating the conjugation efficiency and the dye-to-oligonucleotide ratio.
| Parameter | Method | Formula / Procedure | Expected Result |
| Oligonucleotide Concentration | UV-Vis Spectroscopy | Measure absorbance at 260 nm (A260). Use the oligonucleotide's extinction coefficient (ε260). Conc. (M) = A260 / ε260 | Varies based on sample. |
| Dye Concentration | UV-Vis Spectroscopy | Measure absorbance at ~780 nm (A780). Use the extinction coefficient of DiSulfo-ICG (ε780). Conc. (M) = A780 / ε780 | Varies based on sample. |
| Dye-to-Oligo Ratio | UV-Vis Spectroscopy | Ratio = (A780 / ε780) / [(A260 - A780 * CF) / ε260] CF is the correction factor for the dye's absorbance at 260 nm. | Typically 0.8 - 1.0 for a 1:1 conjugation. |
| Conjugation Efficiency | HPLC Analysis | Efficiency (%) = (Area of conjugate peak) / (Area of conjugate peak + Area of unreacted oligo peak) * 100 | > 90% with optimized conditions. |
Characterization of the Final Conjugate
The purified DiSulfo-ICG-oligonucleotide conjugate should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Confirm the presence of both the oligonucleotide and the dye. | The spectrum should show two absorbance maxima: one at ~260 nm corresponding to the oligonucleotide and another at ~780 nm for the DiSulfo-ICG dye. |
| RP-HPLC | Assess purity. | A single major peak with absorbance at both 260 nm and 780 nm. |
| Mass Spectrometry | Confirm the molecular weight of the conjugate. | The observed mass should correspond to the sum of the molecular weights of the oligonucleotide and the this compound. |
Stability of the Conjugate
The thioether bond formed between the thiol and the maleimide can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione.[8][9][10] However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable product.[8][9][10] For applications requiring long-term stability, especially in vivo, it is advisable to assess the stability of the conjugate in relevant biological media.
| Condition | Potential Issue | Mitigation/Consideration |
| Presence of Thiols (e.g., Glutathione) | Retro-Michael addition leading to de-conjugation. | Hydrolysis of the succinimide ring can increase stability.[8][9][10] |
| Long-term Storage | Potential for degradation. | Store at -20°C or -80°C in a nuclease-free buffer, protected from light. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. genelink.com [genelink.com]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Purifying Proteins Labeled with DiSulfo-ICG Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins labeled with DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. Proper purification is critical to remove unconjugated dye and protein, ensuring high-quality reagents for downstream applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
Introduction to DiSulfo-ICG Maleimide Labeling
DiSulfo-Indocyanine Green (ICG) is a water-soluble, near-infrared fluorescent dye that has gained significant attention in biomedical research due to its deep tissue penetration and low autofluorescence in biological samples. The maleimide functional group allows for covalent conjugation to sulfhydryl groups (-SH) on cysteine residues of proteins. This site-specific labeling is advantageous for preserving protein function. The "DiSulfo" modification enhances the water solubility of the ICG dye, which can improve the handling of the dye and potentially reduce aggregation of the labeled protein.
The overall process involves three key stages: protein preparation, labeling with this compound, and purification of the conjugate. Each step must be carefully optimized to achieve a high degree of labeling, good protein recovery, and high purity of the final product.
Data Presentation: Quantitative Analysis of Purification
The success of a labeling and purification procedure is determined by several quantitative parameters. The following table provides a representative summary of expected outcomes when purifying a this compound labeled antibody (molecular weight ~150 kDa) using different chromatography methods. Note that these values are illustrative and can vary depending on the specific protein, degree of labeling, and instrumentation used.
| Purification Method | Labeling Efficiency (DOL)¹ | Protein Recovery (%)² | Final Purity (%)³ |
| Size Exclusion Chromatography (SEC) | 2 - 5 | > 90% | > 95% |
| Ion-Exchange Chromatography (IEX) | 2 - 5 | 80 - 90% | > 98% |
| Hydrophobic Interaction Chromatography (HIC) | 2 - 5 | 70 - 85% | > 95% |
¹ Degree of Labeling (DOL): The molar ratio of dye to protein. A DOL between 2 and 10 is often optimal for antibodies.[1] ² Protein Recovery: The percentage of the initial protein that is recovered after the purification process. Recoveries can be lower in IEX and HIC due to stronger interactions with the resin.[2] ³ Final Purity: The percentage of the final product that is the desired labeled protein, as assessed by methods like SDS-PAGE or HPLC. IEX can often achieve higher purity by separating based on charge differences introduced by the labeling.[3]
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
Objective: To prepare the protein for efficient and specific labeling with this compound by ensuring the availability of free sulfhydryl groups.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)
-
Spin desalting columns or dialysis cassettes (with appropriate molecular weight cut-off)
Procedure:
-
Buffer Preparation: Prepare a labeling buffer (e.g., PBS, pH 7.2-7.5). It is crucial that the buffer is free of any thiol-containing reagents.[4] Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas like nitrogen or argon for a similar duration. This minimizes the re-oxidation of sulfhydryl groups.
-
Protein Concentration: Adjust the protein concentration to 1-10 mg/mL in the degassed labeling buffer.
-
Reduction of Disulfide Bonds (if necessary): For proteins with internal disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 50-fold molar excess of TCEP to the protein solution.[5] Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the labeling reaction.[6] If DTT is used, it must be completely removed using a spin desalting column or dialysis before adding the maleimide dye, as it will compete for the dye.
-
Final Protein Solution: The protein solution is now ready for the labeling reaction.
Protocol 2: Labeling of Protein with this compound
Objective: To covalently attach this compound to the prepared protein.
Materials:
-
Prepared protein solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction tubes (protected from light)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of dye-to-protein between 10:1 and 20:1.[4] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber-colored tube. Gentle mixing during incubation can improve labeling efficiency.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted maleimide groups.
Protocol 3: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)
Objective: To separate the DiSulfo-ICG labeled protein from unreacted dye and quenching reagents based on size.
Materials:
-
Quenched labeling reaction mixture
-
Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the purification buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG). The labeled protein will elute in the earlier fractions, while the smaller, unconjugated dye and quenching reagents will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a centrifugal filter device with an appropriate molecular weight cut-off.
Protocol 4: Characterization of the Labeled Protein
Objective: To determine the concentration and Degree of Labeling (DOL) of the purified DiSulfo-ICG labeled protein.
Materials:
-
Purified DiSulfo-ICG labeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of DiSulfo-ICG (~780 nm, Aₘₐₓ).
-
Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is dye-specific.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[6]
-
-
-
Calculate Degree of Labeling (DOL): The DOL is calculated using the following formula:
-
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of DiSulfo-ICG at its Aₘₐₓ.
-
-
Mandatory Visualizations
Caption: Workflow for this compound labeling and purification.
Caption: EGFR signaling pathway studied with a labeled antibody.
References
- 1. Frontiers | Safety assessment of fluorescently labeled anti-EGFR Nanobodies in healthy dogs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ymc.co.jp [ymc.co.jp]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
Application Notes and Protocols: DiSulfo-ICG Maleimide for Tracking Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutics to target sites is a central challenge in drug development. Real-time, non-invasive tracking of drug delivery systems in vivo is crucial for understanding their biodistribution, pharmacokinetics, and target engagement.[1][2] Near-infrared (NIR) fluorescence imaging offers significant advantages for this purpose, including high photon penetration through tissue, reduced light scattering, and minimal autofluorescence, which collectively enhance detection sensitivity.[3]
DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a water-soluble, thiol-reactive NIR fluorescent dye designed for robustly labeling and tracking drug delivery systems. ICG, the core fluorophore, is approved for medical applications and exhibits a peak spectral absorption near 800 nm.[4][5] The maleimide functional group allows for the covalent conjugation of the dye to thiol groups present on drug carriers, such as nanoparticles, liposomes, and polymers that have been functionalized with cysteine residues or other sulfhydryl-containing moieties.[6] This stable linkage enables sensitive and quantitative visualization of the drug carrier's journey through a biological system.[1]
These application notes provide an overview of the properties of DiSulfo-ICG maleimide and detailed protocols for its use in labeling and tracking drug delivery systems.
Physicochemical and Spectral Properties
Proper experimental design requires a clear understanding of the dye's characteristics. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | ~853.08 g/mol | [5] |
| Excitation Maximum (λabs) | ~787 nm | [5] |
| Emission Maximum (λem) | ~819 nm | [5] |
| Molar Extinction Coefficient (ε) | ~232,000 L·mol⁻¹·cm⁻¹ | [5] |
| Fluorescence Quantum Yield (ΦF) | ~0.09 (in unspecified solvent) | [5] |
| Reactivity | Covalently binds to free sulfhydryl (thiol) groups | |
| Solubility | Good water solubility; also soluble in DMSO and DMF | [7] |
Note: The fluorescence quantum yield of ICG derivatives can be highly dependent on the solvent and local environment. For instance, the quantum yield of free ICG in water is low (~2.5%) but can be enhanced by incorporation into micelles or binding to proteins.[8][9]
Experimental Protocols
This protocol describes the general procedure for conjugating this compound to a drug delivery system (DDS) containing free thiol groups.
Critical Considerations:
-
pH: The reaction between maleimides and thiols is most efficient and specific at a pH range of 7.0-7.5.[6][10]
-
Reducing Agents: If the DDS contains disulfide bonds, they must be reduced to free thiols prior to labeling.[6][7][10] TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not contain thiols and does not need to be removed before adding the maleimide dye.[7]
-
Oxygen Sensitivity: Thiols can be sensitive to oxidation. It is good practice to use degassed buffers to minimize oxidation and dimerization of thiols.[6][7][10]
-
Light Sensitivity: Fluorescent dyes should be protected from light to prevent photobleaching.
Materials:
-
Thiol-functionalized drug delivery system (e.g., nanoparticles, liposomes)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5. (Ensure the buffer is free of thiols).[6][10]
-
(Optional) TCEP hydrochloride
-
Purification system (e.g., size exclusion chromatography, dialysis cassettes with appropriate MWCO)
Procedure:
-
Prepare the Drug Delivery System (DDS):
-
Disperse the thiolated DDS in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][7][10]
-
Optional (for disulfide reduction): If your DDS contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 20-30 minutes.[7]
-
-
Prepare the this compound Stock Solution:
-
Conjugation Reaction:
-
Add the this compound stock solution to the DDS suspension. A molar ratio of 10:1 to 20:1 (dye:DDS particle or polymer chain) is a common starting point, but this should be optimized for each specific system.
-
Mix thoroughly but gently (e.g., by gentle vortexing or pipetting).
-
Flush the reaction vial with inert gas, seal tightly, and protect from light.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Recommended Starting Concentrations and Ratios
| Component | Recommended Concentration/Ratio | Notes |
| Drug Delivery System | 1-10 mg/mL | Concentration depends on the specific carrier. |
| This compound Stock | 1-10 mg/mL in DMSO or DMF | Prepare fresh for best results. |
| Molar Ratio (Dye:DDS) | 10:1 - 20:1 | This is a starting point and should be optimized. |
| Reaction Buffer | PBS, Tris, or HEPES (pH 7.0-7.5) | Must be free of extraneous thiols. |
It is critical to remove any unreacted, free dye from the labeled DDS to prevent misleading signals in tracking experiments.
Methods:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method for separating the large, labeled DDS from the small, unconjugated dye molecules.[10]
-
Dialysis: This method is suitable for water-soluble dyes like DiSulfo-ICG.[10] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the dye (~853 Da) but much smaller than the DDS. Perform multiple buffer changes over 24-48 hours to ensure complete removal of free dye.
Degree of Labeling (DOL) Calculation: The DOL determines the average number of dye molecules conjugated per DDS particle or polymer.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein/peptide-based systems) and at the dye's absorption maximum (~787 nm, A₇₈₇).
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer.
-
Calculate the corrected protein absorbance: A₂₈₀_corr = A₂₈₀ - (A₇₈₇ × CF).
-
Calculate the molar concentration of the DDS and the dye.
-
DOL = (Molar concentration of dye) / (Molar concentration of DDS).
In Vitro Cellular Uptake:
-
Plate cells of interest in a suitable format (e.g., multi-well plates with glass bottoms).
-
Incubate the cells with the DiSulfo-ICG-labeled DDS at various concentrations and time points.
-
Wash the cells thoroughly with PBS to remove non-internalized DDS.
-
Fix the cells (e.g., with 4% paraformaldehyde) and counterstain nuclei if desired (e.g., with DAPI).
-
Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: >800 nm).
-
Administer the purified DiSulfo-ICG-labeled DDS to animal models via the desired route (e.g., intravenous, intraperitoneal).
-
At selected time points post-injection, anesthetize the animals and place them in an in vivo imaging system (IVIS) or a similar fluorescence imaging system.
-
Acquire whole-body NIR fluorescence images to track the biodistribution of the DDS over time.[1]
-
For ex vivo analysis, euthanize the animals at the final time point, harvest major organs (liver, spleen, kidney, tumor, etc.), and image them to quantify the fluorescence signal in each tissue. This provides a more detailed assessment of DDS accumulation.[4]
Visualizations
The maleimide group reacts with a free sulfhydryl group on the drug delivery system to form a stable thioether bond.
Caption: Covalent conjugation of this compound to a thiol-functionalized DDS.
A streamlined workflow is essential for reproducible results.
Caption: Workflow for labeling a drug delivery system with this compound.
This diagram outlines the process of using the labeled DDS for preclinical imaging studies.
Caption: General workflow for in vivo tracking of DiSulfo-ICG-labeled DDS.
References
- 1. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ijpbs.com [ijpbs.com]
- 4. ICG Maleimide | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for DiSulfo-ICG Maleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) to thiol-containing biomolecules, such as proteins, antibodies, and peptides. Maleimides are thiol-reactive reagents that specifically couple with sulfhydryl groups to form stable thioether bonds.[1][2] This protocol is optimized for DiSulfo-ICG, a near-infrared (NIR) fluorescent dye with enhanced water solubility, making it an ideal candidate for in vivo imaging and other applications where precise labeling is critical.
The reaction between a maleimide and a thiol group is highly specific and efficient under mild, physiological conditions (pH 6.5-7.5).[2][3] This chemoselectivity allows for the targeted labeling of cysteine residues in proteins.[2][4] It is important to note that disulfide bonds within a protein are unreactive towards maleimides and may require reduction to free up sulfhydryl groups for conjugation.[4][5][6]
Materials and Equipment
Reagents:
-
DiSulfo-ICG maleimide
-
Biomolecule (e.g., antibody, protein, peptide) containing free thiol groups
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-7.5, thiol-free)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Purification resin (e.g., Sephadex G-25) or system (e.g., HPLC, FPLC)
-
Bovine Serum Albumin (BSA) for storage stabilization (optional)
-
Sodium azide (B81097) for storage (optional)
-
Glycerol (B35011) for long-term storage (optional)
Equipment:
-
Reaction vials (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Gel filtration columns or HPLC/FPLC system
-
Inert gas (e.g., nitrogen or argon)
Experimental Protocols
Preparation of Biomolecule
Proper preparation of the biomolecule is crucial for successful conjugation. This involves ensuring the availability of free thiol groups.
-
Dissolve the biomolecule : Prepare the biomolecule solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5).[1][4][5][6] Buffers should be free of any thiol-containing compounds.[1] Degassing can be achieved by applying a vacuum or by bubbling an inert gas through the solution.[1][6]
-
(Optional) Reduction of Disulfide Bonds : If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the biomolecule solution.[1] Incubate for 20-30 minutes at room temperature.[1] It is not necessary to remove TCEP before adding the maleimide dye.[3] Avoid using DTT or β-mercaptoethanol as they contain thiols and would need to be removed prior to conjugation.[3]
Preparation of this compound Stock Solution
-
Warm the dye : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1] Vortex briefly to ensure complete dissolution. Due to the disulfonated nature of the dye, it should have good aqueous solubility, but starting with an organic solvent is a standard practice for maleimide dyes.
Bioconjugation Reaction
The following steps describe the conjugation of this compound to the prepared biomolecule.
-
Add the dye : While gently vortexing the biomolecule solution, add the desired volume of the this compound stock solution. A 10-20 fold molar excess of the dye to the biomolecule is a common starting point; however, the optimal ratio should be determined empirically for each specific application.[1][7]
-
Incubate : Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[1]
-
Quench the reaction (Optional) : The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide.
Purification of the Conjugate
Purification is necessary to remove unconjugated dye and any reaction byproducts.
-
Select a purification method : The choice of purification method depends on the size and properties of the biomolecule. Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration : Effective for separating the larger conjugate from the smaller, unconjugated dye.[6][8] Columns like Sephadex G-25 are suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) : Offers higher resolution for purification.[4][6]
-
Dialysis : Can be used, particularly for water-soluble maleimides.[5]
-
Ultrafiltration : Useful for concentrating the sample and removing small molecules.[8]
-
-
Perform purification : Follow the manufacturer's instructions for the chosen purification method to isolate the DiSulfo-ICG-biomolecule conjugate.
Characterization and Storage
-
Determine the Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (around 800 nm).
-
Storage : For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[1] For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[1][7] Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[1][7]
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Biomolecule Concentration | 1-10 mg/mL | [1][4][5][6] |
| Reaction Buffer pH | 7.0 - 7.5 | [1][4][5][6] |
| TCEP Molar Excess (for reduction) | 10 - 100 fold | [1] |
| Reduction Incubation Time | 20 - 30 minutes | [1] |
| This compound Stock Solution | 10 mM in DMSO or DMF | [1] |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | [1][7] |
| Conjugation Incubation Time | 2 hours at RT or overnight at 4°C | [1] |
| Short-term Storage | 2-8°C for up to 1 week | [1] |
| Long-term Storage | -20°C with 50% glycerol | [1][7] |
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. biotium.com [biotium.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DiSulfo-ICG Maleimide in Fluorescence-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, in the field of fluorescence-guided surgery (FGS) research. The protocols detailed below are intended to guide researchers in the conjugation of DiSulfo-ICG maleimide to targeting moieties, such as antibodies, and their subsequent application in preclinical cancer models.
Introduction to this compound
Indocyanine green (ICG) is a well-established NIR dye approved for clinical use. Its application in FGS is valuable for real-time visualization of anatomical structures and tumors.[1][2][3] However, ICG's utility can be limited by its non-specific binding and lack of tumor specificity.[1] To address this, derivatives of ICG, such as this compound, have been developed. The addition of two sulfonate groups enhances the dye's water solubility, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in antibodies, enabling targeted delivery to tumor cells.
Key Applications in Fluorescence-Guided Surgery
-
Tumor Margin Delineation: Precisely outlines tumor borders for more complete surgical resection.
-
Metastasis Detection: Identifies small metastatic nodules that may not be visible to the naked eye.[4]
-
Lymph Node Mapping: Visualizes lymphatic drainage and sentinel lymph nodes.
-
Real-time Surgical Guidance: Provides surgeons with enhanced visual information during the procedure.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies using ICG derivatives conjugated to antibodies for tumor imaging. While specific data for this compound is limited in published literature, the data for structurally similar sulfo-ICG conjugates provide a strong reference.
| Targeting Antibody | Cancer Model | Imaging Timepoint (post-injection) | Tumor-to-Background Ratio (TBR) | Reference |
| Cetuximab-800CW | Head and Neck Cancer | Not Specified | 3.06 ± 0.43 (15 mg with pre-dose) | [5] |
| Cetuximab-800CW | Head and Neck Cancer | Not Specified | 3.10 ± 2.53 (25 mg with pre-dose) | [5] |
| Panitumumab-ICG-sOSu | HER1-expressing xenografts | 24 hours | Clearly visualized tumors | [6] |
| Panitumumab-ICG-sOSu | HER1-expressing xenografts | 7 days | Background fluorescence diminished | [6] |
Table 1: Tumor-to-Background Ratios in Preclinical Models
| Targeting Antibody | Cancer Model | Organ with Highest Uptake (besides tumor) | Timepoint of Biodistribution Analysis | Reference |
| Panitumumab-IRDye800 | MDA-MB-468 (high EGFR) | Liver | 144 hours | [7] |
| Panitumumab-IRDye800 | MDA-MB-231 (moderate EGFR) | Liver | 144 hours | [7] |
| Panitumumab-IRDye800 | BT-474 (low EGFR) | Liver | 144 hours | [7] |
| ICG-sOSu-panitumumab | HER1-positive LS-174T xenografts | Minimal liver retention | Not Specified | [6][8] |
Table 2: Biodistribution of Antibody-ICG Conjugates
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound to a targeting antibody via maleimide-thiol chemistry.
Materials:
-
Targeting antibody (e.g., Cetuximab, Panitumumab, Trastuzumab)
-
This compound
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.
-
To reduce the interchain disulfide bonds and expose free thiol groups, add a 10-20 fold molar excess of TCEP-HCl to the antibody solution.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A 10-20 fold molar excess of the dye to the antibody is recommended as a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unconjugated dye and excess reagents by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
Protocol 2: In Vivo Fluorescence-Guided Surgery in a Xenograft Mouse Model
This protocol outlines the steps for using an antibody-DiSulfo-ICG maleimide conjugate for fluorescence-guided surgery in a preclinical tumor model.
Materials:
-
Tumor-bearing xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors)
-
Antibody-DiSulfo-ICG maleimide conjugate
-
Sterile PBS
-
In vivo fluorescence imaging system
-
Surgical microscope with NIR fluorescence detection capabilities
Procedure:
-
Probe Administration:
-
Administer the antibody-DiSulfo-ICG maleimide conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose will need to be determined empirically, but a starting point of 10-100 µg of the conjugate per mouse is suggested.[7]
-
-
In Vivo Imaging and Biodistribution:
-
At various time points post-injection (e.g., 24, 48, 72, 96, and 144 hours), perform whole-body NIR fluorescence imaging of the mice to monitor the biodistribution of the probe and determine the optimal time for surgical intervention.[7] The time of maximum tumor-to-background ratio should be identified.[4]
-
-
Fluorescence-Guided Surgery:
-
At the optimal imaging time point, anesthetize the mouse and perform the surgical procedure under the guidance of a surgical microscope equipped with an NIR fluorescence imaging module.
-
The NIR fluorescence will highlight the tumor tissue, enabling the surgeon to more accurately resect the tumor and identify any potential satellite lesions or metastases.[4]
-
-
Ex Vivo Analysis:
-
After resection, the tumor and surrounding tissues can be imaged ex vivo to confirm complete removal and to perform further histological and immunofluorescence analysis to correlate the fluorescence signal with the tumor pathology.
-
Visualizations
Caption: Workflow for FGS using a targeted fluorescent probe.
Caption: EGFR signaling pathway targeted by an antibody-dye conjugate.
Caption: HER2 signaling pathway targeted by an antibody-dye conjugate.
References
- 1. Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-guided surgery: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: State-Of-The-Art Fluorescence Image-Guided Surgery: Current and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of near-infrared (NIR) fluorescently labeled cetuximab as a potential tool for fluorescence-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of panitumumab-IRDye800 conjugate as a fluorescence imaging probe for EGFR-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo analysis of indocyanine green-labeled panitumumab for optical imaging-a cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSulfo-ICG Maleimide Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and detailed protocols for the successful labeling of proteins and other thiol-containing molecules with DiSulfo-ICG maleimide (B117702).
Optimal Buffer Conditions for DiSulfo-ICG Maleimide Labeling
The success of the this compound labeling reaction is critically dependent on the appropriate selection of buffer components and reaction parameters. The following table summarizes the key conditions based on established protocols for maleimide-based conjugation of cyanine (B1664457) dyes.
| Parameter | Recommended Condition | Buffer/Reagent Examples | Notes |
| pH | 6.5 - 7.5 | Phosphate-Buffered Saline (PBS), HEPES, Tris | This pH range ensures high selectivity of the maleimide group for thiol groups over other nucleophiles like amines. At pH > 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[1][2][3][4][5][6][7] |
| Buffer Type | Amine-free buffers | PBS, HEPES, MES | Buffers containing primary amines (e.g., Tris at higher pH) can compete with the thiol-maleimide reaction.[2][3][6][7] |
| Reducing Agent (Optional) | TCEP (Tris(2-carboxyethyl)phosphine) | 10-100 fold molar excess over the protein | To reduce disulfide bonds and expose free thiols for labeling. TCEP is preferred as it does not need to be removed before adding the maleimide reagent.[2][3][5][6] |
| Co-solvent for Dye | Anhydrous DMSO or DMF | 100% | This compound should be dissolved in an anhydrous organic solvent to prevent hydrolysis and aggregation before addition to the aqueous reaction buffer.[2][3][4][6] |
| Protein Concentration | 1 - 10 mg/mL | - | Higher protein concentrations generally lead to better labeling efficiency.[3][6] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | - | This is a starting point and should be optimized for each specific protein and desired degree of labeling.[2][4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | - | Room temperature reactions are typically faster (1-2 hours), while 4°C (overnight) can be used for sensitive proteins.[2][6] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | - | The reaction progress can be monitored by chromatography if necessary.[2][6] |
Experimental Protocols
This section provides a detailed protocol for the labeling of an antibody with this compound. The protocol can be adapted for other proteins with free thiol groups.
Materials
-
Antibody or protein to be labeled
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol
1. Preparation of the Antibody
-
Dissolve the antibody in degassed PBS buffer (pH 7.2-7.4) to a final concentration of 2 mg/mL.[3]
-
If the antibody requires reduction of disulfide bonds to generate free thiols, add a 10-fold molar excess of TCEP.
-
Incubate the mixture for 30 minutes at room temperature.[3] To prevent re-formation of disulfide bonds, it is recommended to carry out the reduction and subsequent labeling reaction under an inert gas atmosphere (e.g., nitrogen or argon).[8]
2. Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use to minimize hydrolysis.[2][4]
3. Labeling Reaction
-
Slowly add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. A 10-20 fold molar excess of the dye is a good starting point.[2][4]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature with gentle rocking, or overnight at 4°C.[2][6][8]
4. Purification of the Labeled Antibody
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS buffer (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the labeled antibody with PBS buffer. The first colored fraction to elute will be the DiSulfo-ICG labeled antibody.
-
Collect the fractions containing the labeled antibody.
5. Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (for the protein) and at the maximum absorbance wavelength of DiSulfo-ICG (approximately 780 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The molar extinction coefficient for DiSulfo-ICG will be provided by the manufacturer.
-
The DOL is the molar ratio of the dye to the protein.
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling of antibodies.
EGFR Signaling Pathway
DiSulfo-ICG labeled antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are utilized in research to visualize and track cancer cells that overexpress this receptor. The binding of the labeled antibody to EGFR can be used to study receptor trafficking and for in vivo imaging of tumors.[9][10][11]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Cyanine dye labeling reagents for sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSulfo-ICG Maleimide in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) for the functionalization of nanoparticles. This near-infrared (NIR) fluorescent dye, equipped with a thiol-reactive maleimide group, is an invaluable tool for developing targeted drug delivery systems, imaging agents, and theranostic nanoparticles. The protocols and data presented herein are designed to facilitate the successful conjugation of DiSulfo-ICG maleimide to thiol-containing nanoparticles and the characterization of the resulting functionalized constructs.
Introduction to this compound
DiSulfo-ICG is a water-soluble, near-infrared fluorescent dye with excitation and emission maxima typically around 780 nm and 810 nm, respectively. This spectral profile is advantageous for in vivo applications due to the low autofluorescence and deep tissue penetration of NIR light. The maleimide functional group allows for specific and efficient covalent conjugation to sulfhydryl (thiol) groups present on nanoparticles or targeting ligands via a Michael addition reaction, forming a stable thioether bond. This specific reactivity allows for controlled bioconjugation under mild physiological conditions.[1][2]
Applications in Nanoparticle Functionalization
The functionalization of nanoparticles with this compound serves several key purposes in biomedical research and drug development:
-
Fluorescent Labeling and Tracking: Covalently attaching DiSulfo-ICG enables the sensitive tracking and quantification of nanoparticles in vitro and in vivo using fluorescence-based techniques.
-
Image-Guided Drug Delivery: By incorporating a fluorescent component, the biodistribution and tumor accumulation of drug-loaded nanoparticles can be monitored in real-time, providing critical information for assessing delivery efficiency and therapeutic efficacy.
-
Targeted Imaging: When co-conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules), DiSulfo-ICG functionalized nanoparticles can be used for the specific imaging of diseased tissues, such as tumors that overexpress certain receptors.
-
Photothermal Therapy (PTT): ICG is a known photosensitizer that can generate heat upon NIR laser irradiation, leading to the thermal ablation of cancer cells. Nanoparticle-based delivery can enhance the accumulation of ICG at the tumor site, improving the efficacy of PTT.
Quantitative Data on Nanoparticle Functionalization
The successful conjugation of this compound to nanoparticles can be assessed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after Functionalization (nm) | Reference |
| Gold Nanoparticles (13 nm) | 13 | 15-25 | [3] |
| PLGA Nanoparticles | 150-200 | 160-220 | [4][5] |
| Lipid-based Nanoparticles | 100-150 | 110-160 | [6] |
Table 1: Effect of this compound Functionalization on Nanoparticle Size. The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound to the nanoparticle surface.
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after Functionalization (mV) | Reference |
| Citrate-coated Gold Nanoparticles | -30 to -50 | -15 to -25 | [3] |
| PLGA-PEG Nanoparticles | -5 to -15 | -10 to -20 | [7] |
| Cationic Liposomes | +20 to +40 | +15 to +30 |
Table 2: Effect of this compound Functionalization on Zeta Potential. The change in zeta potential reflects the alteration of the nanoparticle's surface charge upon conjugation with the negatively charged DiSulfo-ICG molecule.
| Nanoparticle Type | Targeting Ligand | Maleimide to Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| PLGA Nanoparticles | cRGDfK peptide | 2:1 | 84 ± 4 | [4][5] |
| PLGA Nanoparticles | Nanobody | 5:1 | 58 ± 12 | [4][5] |
| Lipid-based Nanoparticles | Anti-EGFR Fab' | 26:1 | >95 | [6] |
Table 3: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles. The conjugation efficiency is dependent on several factors, including the molar ratio of reactants, reaction time, and the nature of the nanoparticle and targeting ligand.
Experimental Protocols
Protocol for Thiolation of Nanoparticles (if required)
For nanoparticles that do not possess surface thiol groups, a thiolation step is necessary prior to conjugation with this compound. A common method involves the use of linkers such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) followed by reduction.
Materials:
-
Amine-functionalized nanoparticles
-
SPDP
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add a 20-fold molar excess of SPDP (dissolved in DMSO or DMF) to the nanoparticle dispersion.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove excess SPDP by purification (e.g., dialysis or size-exclusion chromatography).
-
To reduce the disulfide bond and expose the thiol group, add a 50-fold molar excess of DTT or a 20-fold molar excess of TCEP to the purified nanoparticle solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess reducing agent by purification. The resulting thiolated nanoparticles are now ready for conjugation.
Protocol for Conjugation of this compound to Thiolated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles bearing surface thiol groups.
Materials:
-
Thiolated nanoparticles
-
This compound
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Purification system (e.g., dialysis, centrifugal filtration, or size-exclusion chromatography)
Procedure:
-
Preparation of Nanoparticle Solution: Disperse the thiolated nanoparticles in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][8] Ensure the buffer is free of any thiol-containing compounds.
-
Preparation of this compound Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mg/mL). Due to the water-solubility of DiSulfo-ICG, aqueous buffers can also be used if the dye dissolves completely.[1][8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the thiolated nanoparticle dispersion with gentle stirring.[2][9] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Quenching: (Optional) To quench any unreacted maleimide groups, add a small excess of a thiol-containing compound like L-cysteine or beta-mercaptoethanol and incubate for an additional 30 minutes.
-
Purification: Remove unreacted this compound and quenching reagents by a suitable purification method such as dialysis against the reaction buffer, centrifugal filtration, or size-exclusion chromatography.[1][8]
-
Characterization: Characterize the purified DiSulfo-ICG functionalized nanoparticles for their size, zeta potential, and fluorescence properties.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the general workflow for the preparation of DiSulfo-ICG functionalized nanoparticles.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lifetein.com [lifetein.com]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Note: Labeling of Thiol-Modified DNA with DiSulfo-ICG Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed protocol for the covalent labeling of thiol-modified DNA oligonucleotides with DiSulfo-Indocyanine Green (ICG) maleimide (B117702). The conjugation is based on the highly specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group.[1][2][3][4] Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups present in cysteine residues or, in this case, synthetically introduced into DNA oligonucleotides.[1][2][3] DiSulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for a variety of in vivo and in vitro imaging applications where deep tissue penetration and low background autofluorescence are required.[5][6][7]
The following protocols detail the necessary steps for preparing reagents, reducing disulfide bonds, performing the labeling reaction, purifying the final conjugate, and characterizing the labeled product.
Chemical Reaction Pathway
The fundamental reaction involves the formation of a stable thioether bond between the sulfhydryl group on the DNA and the maleimide group of the DiSulfo-ICG dye. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-7.5).[8]
Caption: Covalent conjugation of thiol-modified DNA with this compound.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Reaction Buffer (Phosphate-Buffered Saline, PBS):
-
Prepare a 1X PBS solution at pH 7.2-7.5. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.[1][2]
-
Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.[1][2][8]
-
Add 1-2 mM EDTA to the buffer to chelate divalent metal ions that can promote thiol oxidation.[4]
-
-
Thiol-Modified DNA Solution:
-
Dissolve the lyophilized thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
-
TCEP Reducing Agent:
-
Prepare a 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine) in degassed water. TCEP is preferred over DTT as it does not need to be removed prior to the labeling reaction.[8]
-
-
This compound Stock Solution:
Protocol 2: Reduction of Thiol-Modified DNA
Since thiol groups are prone to forming disulfide bonds via oxidation, a reduction step is critical for efficient labeling.[1][2][3]
-
To the dissolved thiol-modified DNA solution, add the 10 mM TCEP stock solution to achieve a final TCEP concentration that is in 10-100 fold molar excess relative to the DNA.[2][8]
-
Flush the reaction vial with an inert gas (argon or nitrogen), cap it tightly, and incubate for 20-30 minutes at room temperature.[2][8]
Protocol 3: Labeling Reaction
-
Add the this compound stock solution to the reduced thiol-DNA solution. A 10 to 20-fold molar excess of the dye over the DNA is recommended to ensure efficient conjugation.[2][3][8]
-
If any precipitation occurs, add a small amount of additional DMSO or DMF to aid solubility.[2]
-
Flush the vial again with inert gas, cap it tightly, and mix thoroughly.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2][3]
Overall Experimental Workflow
Caption: Step-by-step workflow for labeling thiol-DNA with ICG maleimide.
Protocol 4: Purification of Labeled DNA
Purification is essential to remove unreacted this compound, which would interfere with accurate quantification.
-
Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the larger DNA-dye conjugate from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-purity separation.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method can also be used to purify the labeled oligonucleotide, especially for analytical purposes.[9][10]
-
Liquid-Liquid Extraction: For some dyes, extraction with a solvent like n-butanol can sequester the unreacted dye in the organic phase, leaving the labeled DNA in the aqueous phase.[11][12] The suitability of this method depends on the hydrophilicity of DiSulfo-ICG.
Protocol 5: Characterization and Quantification
After purification, the concentration and degree of labeling (DOL) of the conjugate should be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 260 nm (A260, for DNA) and at the absorbance maximum for ICG (Amax, typically ~780-800 nm).
-
Calculate DNA Concentration:
-
First, correct the A260 reading for the contribution of the ICG dye.
-
Corrected A260 (A260corr) = A260_measured - (Amax * CF260)
-
Where CF260 is the correction factor (A260/Amax) for the free dye. This must be determined by measuring the absorbance of the free this compound at 260 nm and its Amax.
-
-
DNA Concentration (mg/mL) = A260corr * Conversion Factor
-
Conversion factors: ~0.05 for dsDNA, ~0.033 for ssDNA.[13]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (ε_max * path length)
-
Where ε_max is the molar extinction coefficient of DiSulfo-ICG at its Amax.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Molar concentration of Dye) / (Molar concentration of DNA)
-
This ratio indicates the average number of dye molecules per DNA oligonucleotide.
-
Data Presentation: Parameters and Calculations
Table 1: Recommended Reaction and Quantification Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction pH | 7.0 - 7.5 | Critical for maleimide-thiol reaction specificity.[1][2] |
| Reaction Buffer | PBS, Tris, or HEPES (thiol-free) | Must be degassed to prevent thiol oxidation.[1] |
| Reducing Agent | TCEP | 10-100 fold molar excess over DNA.[2][8] |
| Dye:DNA Molar Ratio | 10:1 to 20:1 | Should be optimized for specific DNA sequences and desired DOL.[8] |
| Reaction Time | 2 hours (RT) to Overnight (4°C) | Longer incubation may increase yield.[1][2][3] |
| A260/A280 Ratio | 1.7 - 2.0 | Indicates purity of the DNA component.[14][15] |
| A260/A230 Ratio | > 1.5 | Indicates absence of salt or organic contaminants.[14] |
Table 2: Example Calculation for Degree of Labeling (DOL)
| Measurement / Constant | Symbol | Example Value |
|---|---|---|
| Molar Extinction Coefficient of DNA (ε_dna) | ε_dna | Varies by sequence |
| Molar Extinction Coefficient of ICG (ε_dye) | ε_dye | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor for ICG at 260 nm | CF260 | ~0.08 (hypothetical) |
| Measured Absorbance at 260 nm | A260 | 1.2 |
| Measured Absorbance at 780 nm (Amax) | Amax | 0.9 |
| Calculated DNA Concentration | [DNA] | (A260 - (Amax * CF260)) / ε_dna |
| Calculated Dye Concentration | [Dye] | Amax / ε_dye |
| Degree of Labeling | DOL | [Dye] / [DNA] |
Stability and Storage
Indocyanine green is known to have poor stability in aqueous solutions.[16][17] Once reconstituted, the free dye should be used promptly.[18] For the final DNA-ICG conjugate:
-
Store in a buffer containing a stabilizing agent if possible.
-
Protect from light at all times.
-
For short-term storage, keep at 4°C.
-
For long-term storage, aliquot and store at -20°C or -80°C.[18] Avoid repeated freeze-thaw cycles.
Potential Applications
ICG-labeled DNA oligonucleotides can be utilized in a wide range of applications, leveraging the NIR fluorescence properties of the dye.
-
In Vivo Imaging: Tracking the biodistribution of therapeutic oligonucleotides.
-
Fluorescence Resonance Energy Transfer (FRET): As a FRET acceptor in studies of DNA-protein interactions or DNA conformational changes.
-
Gene Detection: As probes in fluorescence in situ hybridization (FISH) or other molecular diagnostic assays.
-
Drug Delivery: To monitor the delivery and uptake of DNA-based nanostructures or drug conjugates.[19]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Clinical applications of indocyanine green (ICG) enhanced fluorescence in laparoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The primary application of indocyanine green fluorescence imaging in surgical oncology [frontiersin.org]
- 7. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 15. Quantification of DNA [qiagen.com]
- 16. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2022194731A1 - Stable formulations of indocyanine green - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: DiSulfo-ICG Maleimide Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with DiSulfo-ICG maleimide (B117702). It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with DiSulfo-ICG maleimide?
The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][2] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups found on cysteine residues.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., on lysine (B10760008) residues).[1][3]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is less nucleophilic.[1]
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, and it can react competitively with primary amines, leading to a loss of selectivity.[1][2][4]
Q2: Why am I seeing no or very low labeling of my protein?
Several factors can lead to low or no labeling. The most common causes include:
-
Maleimide Hydrolysis: The maleimide group on the dye is unstable in aqueous solutions and can hydrolyze, rendering it non-reactive.[4] It is crucial to prepare the dye stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately.[5]
-
Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which do not react with maleimides.[5][6][7] A reduction step is often necessary to ensure free thiols are available.
-
Incorrect Reaction Buffer: The buffer may contain substances that interfere with the reaction, such as free thiols (e.g., DTT) or primary amines (e.g., Tris, glycine).[4][5]
-
Insufficient Dye: The molar ratio of dye to protein may be too low.[4][6]
-
Low Protein Concentration: Labeling efficiency can be significantly reduced if the protein concentration is below 2 mg/mL.[8][9]
Q3: What molar ratio of dye-to-protein should I use?
A 10 to 20-fold molar excess of this compound to protein is a common starting point for efficient labeling.[5][10] However, the optimal ratio can vary depending on the protein and the number of available cysteine residues. It is recommended to perform pilot experiments with different molar ratios (e.g., 5:1, 10:1, 20:1) to determine the best condition for your specific application.[8] For complete saturation of all available cysteine residues, a 50 to 100-fold excess of dye may be required.[11]
Q4: My maleimide dye solution was prepared a week ago. Can I still use it?
It is strongly advised against using old solutions. Maleimide dyes are moisture-sensitive.[4] Aqueous stock solutions should be prepared immediately before use as the dye hydrolyzes over time.[10] If the stock solution was prepared in a high-quality anhydrous solvent (like DMSO or DMF), it can be stored at -20°C, protected from light and moisture, for up to one month, though fresh solutions always yield the best results.[5]
Q5: Can I use DTT to reduce my protein's disulfide bonds before labeling?
While DTT (dithiothreitol) can be used to reduce disulfide bonds, any excess DTT must be completely removed before adding the maleimide dye.[8] DTT contains free thiols that will react with the maleimide, consuming the dye and preventing it from labeling the protein. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain thiols and typically does not need to be removed before conjugation with maleimides, although some reactivity has been observed.[12][13]
Q6: The labeling efficiency is still low after trying the recommended conditions. What else could be the problem?
If you have optimized the pH, used fresh dye, and ensured the presence of free thiols, consider these possibilities:
-
Inaccessible Cysteine Residues: The target cysteine residues may be buried within the protein's three-dimensional structure and are therefore inaccessible to the dye.[6] Labeling under partially denaturing conditions might help, but this could compromise protein activity.
-
Protein Oxidation: Ensure your buffers are degassed to remove dissolved oxygen, which can promote the re-oxidation of thiols to disulfides during the reaction.[4][14] Including a chelating agent like EDTA (1-10 mM) can also help prevent metal-catalyzed oxidation.[4]
Q7: How do I remove the unreacted this compound after the reaction?
Purification is critical to remove any free, unreacted dye. The most common and effective methods are size-based.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger protein-dye conjugate from the smaller, free dye molecules.[5][9]
-
Dialysis: This method can be used, but it may be slow and less efficient for removing all traces of the free dye.[14]
-
Spin Desalting Columns: These are quick and convenient for smaller sample volumes.[12]
Q8: How do I determine the success of my labeling reaction?
The success of the conjugation is typically quantified by calculating the Degree of Labeling (DOL), also known as the Fluor-to-Protein (F/P) ratio.[4] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approx. 789 nm for ICG).[5][15] The optimal DOL for most antibodies is between 2 and 10.[8]
Troubleshooting Guide for Low Labeling Efficiency
Use the following guide to diagnose and resolve common issues during the labeling process.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow to troubleshoot low labeling efficiency.
Caption: Troubleshooting workflow for low conjugation yield.
Summary of Potential Issues and Solutions
| Potential Cause | Recommended Action | Key Considerations |
| Maleimide Instability / Hydrolysis | Prepare dye stock solution fresh in anhydrous DMSO or DMF just before use.[5] | Maleimides are highly susceptible to hydrolysis in aqueous environments, especially at pH > 7.5.[1] |
| Oxidized/Inaccessible Thiols | Reduce protein disulfide bonds with TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature.[5][14] | Cysteine residues must be in their reduced, free thiol (-SH) form to react.[7] Use degassed buffers to prevent re-oxidation.[4] |
| Suboptimal Reaction pH | Perform the conjugation in a buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES).[1][5] | This pH range maximizes thiol reactivity while minimizing side reactions with amines and maleimide hydrolysis.[1] |
| Interfering Buffer Components | Avoid buffers containing free thiols (DTT, β-mercaptoethanol) or primary amines (Tris, glycine).[4][5] | These compounds will compete with the protein's thiols for the maleimide dye, drastically reducing labeling efficiency. |
| Insufficient Molar Ratio of Dye | Use a 10-20 fold molar excess of dye to protein as a starting point and optimize for your specific protein.[5] | A sufficient excess of the dye is needed to drive the reaction to completion.[1] |
| Low Protein Concentration | Maintain a protein concentration of at least 2 mg/mL, with an optimal range of 5-10 mg/mL.[4][8][9] | Higher concentrations increase the probability of reaction between the protein and the dye. |
| Conjugate Instability | After conjugation, consider lowering the pH for storage or inducing hydrolysis of the thiosuccinimide ring to prevent reversal.[6][16] | The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[2][6] |
Recommended Reaction Conditions
| Parameter | Recommended Value / Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal selectivity and reaction rate.[1] |
| Buffer | PBS, HEPES, Tris (at pH ≤ 7.5) | Must be free of thiols and primary amines.[4][5] Degas to remove oxygen.[4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Optimize based on protein and desired Degree of Labeling (DOL).[5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[8][9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster; 4°C is better for sensitive proteins.[1][5] |
| Reaction Time | 2 hours (Room Temp) or Overnight (4°C) | Ensure sufficient time for the reaction to complete.[5][10] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prepare fresh to prevent hydrolysis.[5] |
Detailed Experimental Protocols
Overall Experimental Workflow
The diagram below outlines the key stages of the protein labeling experiment.
Caption: Standard workflow for protein labeling with maleimide dyes.
Protocol 1: General Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.
1. Preparation of Protein Solution:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a degassed, thiol-free reaction buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5.[7][8][9]
-
If the protein contains disulfide bonds that need to be labeled, proceed with a reduction step. Add a 10-100 fold molar excess of TCEP to the protein solution.[5][14]
-
Incubate for 20-30 minutes at room temperature.[6] It is not necessary to remove the TCEP before proceeding.[13]
2. Preparation of Dye Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]
-
Vortex briefly to ensure the dye is fully dissolved. Protect the solution from light.[4]
3. Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the required volume of the 10 mM dye stock solution to achieve a 10-20 fold molar excess of dye over protein.[1][10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light.[14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5][10]
4. Purification of the Conjugate:
-
After incubation, purify the conjugate from unreacted dye and any reaction byproducts. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is highly recommended.[5][9]
-
Equilibrate the column with your desired storage buffer (e.g., 1x PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The protein-dye conjugate will typically elute first as a colored band, followed by the smaller, free dye molecules.
-
Pool the fractions containing the purified conjugate.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~789 nm (Amax for ICG).[15]
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for ICG is approximately 0.08.
- Corrected A280 = A280 - (Amax × CF)
-
Calculate the molar concentration of the protein using its extinction coefficient (εprotein) at 280 nm.
- Protein Conc. (M) = Corrected A280 / εprotein
-
Calculate the molar concentration of the dye using its extinction coefficient (εdye at Amax is ~223,000 M-1cm-1).
- Dye Conc. (M) = Amax / εdye
-
Calculate the DOL:
- DOL = Dye Conc. (M) / Protein Conc. (M)
Chemical Reaction Pathway
The primary reaction and potential side reactions are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. bachem.com [bachem.com]
How to prevent DiSulfo-ICG maleimide precipitation during labeling
This guide provides researchers, scientists, and drug development professionals with solutions to prevent the precipitation of DiSulfo-ICG maleimide (B117702) during labeling experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation.
Troubleshooting Guide: Preventing Precipitation
Precipitation during the labeling of proteins with DiSulfo-ICG maleimide can occur due to issues with the dye, the protein, or the reaction conditions. This guide will help you identify and resolve the root cause of precipitation.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and solve precipitation issues.
Optimizing DiSulfo-ICG Maleimide Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio during DiSulfo-ICG maleimide (B117702) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dye-to-protein molar ratio for DiSulfo-ICG maleimide conjugation?
A1: A typical starting point for the molar ratio of this compound to protein is between 10:1 and 20:1.[1] However, the optimal ratio is protein-dependent and should be determined empirically. It is advisable to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to identify the ideal conditions for your specific protein.[2]
Q2: What is the optimal pH for the conjugation reaction?
A2: The maleimide reaction with thiols is most efficient and specific at a pH range of 6.5-7.5.[2][3] At a pH above 7.5, the maleimide group's reactivity towards primary amines increases, which can lead to non-specific labeling.[3][4] Conversely, at a pH below 6.5, the reaction rate may be significantly reduced.
Q3: How should I prepare the this compound stock solution?
A3: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM.[2][5] It is crucial to use the stock solution promptly after preparation, as its activity may decrease with extended storage.[2] Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.[1][5]
Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A4: Yes, maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds.[1][6] Therefore, it is essential to reduce any disulfide bonds in your protein to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective and does not contain thiols that would compete in the labeling reaction.[5]
Q5: How do I remove unconjugated this compound after the reaction?
A5: Unconjugated dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[2][7] Complete removal of the free dye is critical for accurate determination of the degree of labeling (DOL) and to prevent interference in downstream applications.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Insufficient dye-to-protein molar ratio. | Increase the molar excess of this compound in the reaction. |
| Incomplete reduction of protein disulfide bonds. | Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP and optimizing incubation time. | |
| Suboptimal reaction pH. | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3] | |
| Presence of thiol-containing substances in the buffer. | Use buffers free of thiols (e.g., DTT, β-mercaptoethanol) that can compete with the protein for the maleimide dye. | |
| Low protein concentration. | For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[2] | |
| Hydrolysis of the maleimide group. | Prepare the dye stock solution fresh and perform the conjugation reaction without delay. | |
| Protein Precipitation during/after Conjugation | High degree of labeling leading to decreased solubility. | Reduce the dye-to-protein molar ratio to achieve a lower DOL. Over-labeling can cause protein aggregation. |
| Presence of organic solvent from the dye stock. | Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture low (typically ≤10%). | |
| Inaccurate Degree of Labeling (DOL) Calculation | Presence of residual free dye. | Ensure thorough purification of the conjugate to remove all unconjugated this compound.[7] |
| Incorrect molar extinction coefficient or correction factor. | Use the correct spectral parameters for DiSulfo-ICG for accurate calculations. | |
| Reduced Protein Activity after Conjugation | Labeling of critical cysteine residues. | If possible, use site-directed mutagenesis to remove reactive cysteines from functionally important regions or consider alternative labeling strategies. |
| High degree of labeling causing conformational changes. | Optimize the dye-to-protein ratio to achieve a lower DOL that preserves protein function. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Thiol-Containing Protein
This protocol outlines the general procedure for conjugating this compound to a protein with available free thiols.
Materials:
-
Protein solution (2-10 mg/mL in a thiol-free buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare Protein Solution: Ensure the protein is in a suitable reaction buffer at an appropriate concentration. If the protein contains disulfide bonds, they must be reduced prior to this step (see Protocol 2).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the conjugate (see Protocol 3).
Protocol 2: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein to generate free thiols for maleimide conjugation.
Materials:
-
Protein solution
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Reaction buffer (pH 7.0-7.5)
Procedure:
-
Prepare a stock solution of TCEP in the reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[5]
-
Incubate the mixture at room temperature for 30-60 minutes.
-
If necessary, remove the excess TCEP using a desalting column, although it typically does not interfere with the subsequent maleimide reaction.
-
Proceed immediately with the conjugation reaction as described in Protocol 1.
Protocol 3: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DiSulfo-ICG-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max ≈ 789 nm for DiSulfo-ICG).[2]
-
Calculate the concentration of the protein using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For ICG, this is approximately 0.07.[8]
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: The molar extinction coefficient of DiSulfo-ICG at its A_max (approximately 223,000 M⁻¹cm⁻¹).[8]
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Data Summary
| Parameter | Value | Reference |
| DiSulfo-ICG λ_max (Absorbance) | ~789 nm | [2] |
| DiSulfo-ICG λ_max (Emission) | ~815 nm | [8] |
| Molar Extinction Coefficient (ε_dye) | ~223,000 M⁻¹cm⁻¹ | [8] |
| Correction Factor (CF at 280 nm) | ~0.07 | [8] |
| Recommended Starting Molar Ratio | 10:1 - 20:1 (Dye:Protein) | [1] |
| Optimal Reaction pH | 6.5 - 7.5 | [2][3] |
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Troubleshooting flowchart for low degree of labeling (DOL).
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. rndsystems.com [rndsystems.com]
DiSulfo-ICG maleimide degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DiSulfo-ICG maleimide (B117702) and strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is DiSulfo-ICG maleimide and what are its primary applications?
DiSulfo-Indocyanine Green (ICG) maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group. The "DiSulfo" prefix indicates the presence of two sulfonate groups, which significantly increases its water solubility. The maleimide group allows for covalent conjugation to thiol (-SH) groups present on biomolecules such as proteins, peptides, and antibodies. Its primary applications are in in-vivo and in-vitro imaging, flow cytometry, and other fluorescence-based assays where labeling of thiol-containing molecules is required. The NIR fluorescence properties of the ICG core are advantageous for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[1]
Q2: What are the main degradation pathways for this compound?
This compound has two primary points of degradation: the maleimide group and the ICG core.
-
Maleimide Group Degradation:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. This reaction opens the ring to form a maleamic acid, which is unreactive towards thiols and thus prevents conjugation.[2][3]
-
Retro-Michael Addition: The thioether bond formed upon conjugation of the maleimide to a thiol is not always stable and can undergo a reversible retro-Michael reaction. This is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) in the cellular cytoplasm, which can lead to deconjugation of the dye.[4][5]
-
-
ICG Core Degradation:
-
The polymethine chain of the ICG dye is susceptible to oxidative degradation, which can be accelerated by exposure to light (photodegradation) and elevated temperatures. This leads to a loss of fluorescence.[4]
-
Q3: How do the sulfonate groups in this compound affect its stability?
The two sulfonate groups primarily increase the hydrophilicity and water solubility of the molecule.[1][6] While direct quantitative studies on the effect of disulfonation on ICG maleimide degradation are limited, sulfonation of the indolenine rings in cyanine (B1664457) dyes can influence the electron density of the polymethine chain, potentially altering its photostability. Generally, increased water solubility can reduce aggregation, which may in turn affect the rate of degradation in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group. | Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing the dye in aqueous buffers for extended periods. Perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis. |
| Oxidation of thiol groups on the biomolecule. | Ensure that the thiol groups on your protein or peptide are reduced and available for conjugation. This can be achieved by treating the biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the dye. If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[7] | |
| Incorrect buffer conditions. | Use a non-nucleophilic buffer at a pH between 6.5 and 7.5, such as phosphate, HEPES, or MOPS buffer. Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide group. | |
| Loss of fluorescent signal over time (post-conjugation) | Photodegradation of the ICG core. | Protect the labeled conjugate from light as much as possible by using amber-colored tubes and storing it in the dark. Minimize exposure to excitation light during fluorescence measurements. |
| Deconjugation via retro-Michael addition. | If working in a thiol-rich environment (e.g., intracellularly), consider strategies to stabilize the thioether bond. One approach is to intentionally hydrolyze the succinimide (B58015) ring after conjugation by briefly exposing the conjugate to a mildly basic pH (around 8.5-9.0). The resulting ring-opened structure is more resistant to retro-Michael reaction.[8] However, this should be carefully optimized to avoid other potential side reactions. | |
| Aggregation of the conjugate. | The high water solubility of this compound helps to reduce aggregation. However, if aggregation is suspected, consider using additives like non-ionic detergents (e.g., Tween-20) at low concentrations in your storage buffer. | |
| Appearance of unexpected peaks in HPLC or MS analysis | Hydrolysis of the maleimide group. | An early eluting peak in reverse-phase HPLC may correspond to the hydrolyzed, more polar maleamic acid form of the dye. This can be confirmed by LC-MS analysis. |
| Formation of isomers. | Hydrolysis of the succinimide ring post-conjugation can lead to the formation of two diastereomers, which may appear as closely eluting peaks in high-resolution HPLC. | |
| Degradation of the ICG core. | Multiple smaller peaks could indicate fragmentation of the polymethine chain of the ICG dye. |
Quantitative Data Summary
The following tables summarize available quantitative data on the degradation of maleimides and ICG. Note that this data is for related compounds and should be used as a general guideline for this compound.
Table 1: Half-lives of N-substituted Maleimide Conjugates (Thiosuccinimides) under Physiological Conditions (pH 7.4, 37°C)
| N-Substituent | Half-life (hours) | Reference |
| N-alkyl | 27 | [8] |
| N-aryl | 1.5 | [8] |
| N-fluorophenyl | 0.7 | [8] |
Table 2: Degradation of ICG in Aqueous Solution
| Condition | Observation | Reference |
| 4°C in the dark | Stable for 3 days with ~20% loss of fluorescence | [9] |
| 37°C in whole blood (light exposure) | Stable for 5 hours | [9] |
| Aqueous solution | Degradation follows first-order kinetics; accelerated by light and high temperatures. More stable at higher concentrations. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and assess its stability under various stress conditions.[10][11][12]
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Temperature-controlled oven
-
HPLC-UV/Vis-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at room temperature for 1, 4, 8, and 16 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 30% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a vial containing the dry powder and another with the stock solution in an oven at 70°C for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24, 48, and 72 hours.
-
Analysis: Analyze the stressed samples by HPLC-UV/Vis-MS to separate and identify the degradation products.
Protocol 2: HPLC-MS Method for Purity and Degradation Analysis
This method can be used to assess the purity of this compound and to analyze the samples from the forced degradation study.[13][14][15]
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or DAD detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 780 nm (for ICG) and 300 nm (for maleimide).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive and negative ion modes. Scan range m/z 100-2000.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of sulfonation in the stability, reactivity, and selectivity of poly(ether imide) used to develop ion exchange membranes: DFT study with application to fuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 14. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maleimide-Thiol Conjugation Stability
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability issues associated with this widely used bioconjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment rich in other thiols (like glutathione (B108866) or serum albumin), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2] This is a significant issue for applications like antibody-drug conjugates (ADCs), as it can lead to premature drug release.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1] This process is accelerated at basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products, which may be undesirable.[1]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the post-conjugation stability.[1]
-
During Conjugation (pH 6.5-7.5): This range is optimal for efficient and selective reaction between the maleimide and thiol. Below pH 6.5, the reaction rate slows as the thiol group is less nucleophilic. Above pH 7.5, the maleimide group is susceptible to hydrolysis before it can react with the thiol, and it may also react with amines.[1]
-
Post-Conjugation Stability:
-
Neutral to slightly acidic pH (6.5-7.0): This range helps to minimize both the retro-Michael reaction and hydrolysis, making it suitable for storage if a stable, non-hydrolyzed conjugate is desired.[1]
-
Basic pH (>7.5): Higher pH significantly accelerates the hydrolysis of the thiosuccinimide ring.[1][3] This can be a deliberate strategy to create a more stable, albeit heterogeneous, ring-opened product that is resistant to deconjugation via the retro-Michael reaction.[1]
-
Q3: What is a thiol exchange reaction and why is it problematic?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1][2] Once the maleimide-thiol conjugate reverts to its original components, the freed maleimide can be "intercepted" by other thiols present in the solution.[1][2] In a biological system, abundant thiols like glutathione and albumin can effectively "steal" the maleimide-linked molecule (e.g., a drug payload).[1][2] This is highly problematic as it leads to:
-
Loss of the conjugated molecule from its intended target.
-
Reduced efficacy of the therapeutic or diagnostic agent.
-
Potential for off-target toxicity due to the non-specific attachment of the payload to other biomolecules.[2]
Q4: Are there more stable alternatives to traditional maleimides?
A4: Yes, "next-generation maleimides" (NGMs) have been developed to address the stability issues of traditional maleimide linkers.[4][5][6] These include:
-
Self-hydrolyzing maleimides: These are designed with functionalities that promote rapid hydrolysis of the thiosuccinimide ring after conjugation, leading to a stable, ring-opened product.[7][8]
-
Disulfide re-bridging maleimides: Reagents like dibromomaleimides (DBMs) can react with the two thiols of a reduced disulfide bond, re-bridging the connection and creating a stable linkage.[4][6]
-
Maleimides with electron-withdrawing groups: These groups can accelerate the rate of the stabilizing hydrolysis reaction.[1]
-
Transcyclization-promoting maleimides: A newer strategy involves a transcyclization reaction that "locks" the thioether bond into a more stable six-membered ring, preventing the retro-Michael reaction.[2][9]
Troubleshooting Guide
Problem 1: My conjugate is losing its payload or activity during in vitro/in vivo assays.
-
Possible Cause: This is a classic sign of a thiol exchange reaction driven by the retro-Michael reaction. The thiosuccinimide linkage is unstable, and the payload is being transferred to other thiols in the assay medium (e.g., albumin in plasma).[1]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to analyze your sample and identify if the payload is conjugated to other proteins like albumin.[1]
-
Induce Controlled Hydrolysis: After purification of your conjugate, intentionally hydrolyze the thiosuccinimide ring by incubating it at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours).[1] This will form the stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[3][10]
-
Use a Next-Generation Maleimide: For future experiments, consider using a more stable maleimide linker technology, such as those that promote self-hydrolysis or re-bridge disulfide bonds.[4][5][6][8]
-
Problem 2: My purified conjugate shows increasing heterogeneity (e.g., multiple peaks on HPLC) upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation, while hydrolysis creates two stable isomers, both of which contribute to analytical heterogeneity.[1]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer is at a pH of 6.5-7.0 to minimize both degradation pathways.[1]
-
Control Temperature: Store conjugates at 4°C for short-term storage or frozen at -80°C with cryoprotectants for long-term storage to slow down degradation.[1]
-
Commit to Hydrolysis: If a stable product is the primary goal and some heterogeneity is acceptable, perform a controlled hydrolysis step as described above to prevent further deconjugation.[1]
-
Problem 3: The initial conjugation reaction has a low yield.
-
Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is common if maleimide stock solutions are prepared in aqueous buffers and stored.[1][3]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1]
-
Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction towards completion, especially if the thiol concentration is low.[1]
-
Check for Competing Thiols: Ensure no extraneous reducing agents (like DTT or TCEP, unless used for intentional disulfide reduction) are present in the final reaction mixture, as they will compete for the maleimide.[1]
-
Data Summary
Table 1: pH Effects on Maleimide-Thiol Conjugation and Stability
| pH Range | Effect on Conjugation Reaction | Post-Conjugation Stability | Recommendation |
| < 6.5 | Slow reaction rate due to protonated thiol.[1] | Retro-Michael reaction is slower, hydrolysis is minimal. | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal for efficient and selective thiol conjugation.[1] | Balance between retro-Michael and hydrolysis. Good for storage.[1] | Ideal for the conjugation step. |
| > 7.5 | Risk of maleimide hydrolysis and reaction with amines.[1] | Rapid hydrolysis of the thiosuccinimide ring.[1][3] | Can be used for intentional post-conjugation hydrolysis to stabilize the adduct.[1] |
Table 2: Half-life of Thiosuccinimide Adducts Under Different Conditions
| Maleimide Type | Condition | Approximate Half-life | Reference |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours (hydrolysis) | [7] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours (hydrolysis) | [7] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours (hydrolysis) | [7] |
| Ring-opened products | - | > 2 years | [11] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.[12] The protein concentration can typically be between 1-10 mg/mL.
-
Disulfide Reduction (Optional): If the thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed by dialysis or desalting column before proceeding.[12]
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove the unreacted maleimide reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13]
Protocol 2: Stability Assay for Maleimide-Thiol Conjugates
-
Sample Preparation: Prepare aliquots of the purified conjugate in different buffers (e.g., PBS at pH 7.4) and in the presence of a challenging agent (e.g., 10-fold excess of glutathione or in human plasma).[2]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition and stop the reaction by freezing at -80°C or by adding a quenching agent if appropriate.
-
Analysis: Analyze the samples using techniques such as:
-
Data Interpretation: Quantify the percentage of intact conjugate remaining at each time point to determine the stability and degradation kinetics.
Visualizations
Caption: Competing instability pathways for maleimide-thiol conjugates.
Caption: Decision tree for troubleshooting unstable maleimide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. creativepegworks.com [creativepegworks.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Purification of DiSulfo-ICG Maleimide Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unconjugated DiSulfo-ICG maleimide (B117702) from protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated DiSulfo-ICG maleimide after a conjugation reaction?
The most common and effective methods for removing small, unconjugated dye molecules from larger protein conjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The larger protein-dye conjugate will pass through the column more quickly, while the smaller, unconjugated this compound is retained longer, allowing for effective separation.[1][2][3] This technique is suitable for various scales, from small spin columns to larger FPLC/HPLC systems.[4]
-
Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye molecules diffuse out into a larger volume of buffer.[4][5][6]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying biomolecules. It is particularly well-suited for larger sample volumes and is a standard technique in the manufacturing of antibody-drug conjugates (ADCs).[7][8][9] In this process, the reaction mixture is passed tangentially across a filter membrane. The larger conjugate is retained, while the smaller unconjugated dye passes through the membrane.[4]
Q2: How do I choose the best purification method for my experiment?
The selection of the most appropriate purification method depends on several factors, including your sample volume, the required purity, the stability of your protein conjugate, and the equipment available in your laboratory. The table below provides a comparison to aid in your decision-making process.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane based on a concentration gradient | Size-based separation using a membrane with tangential flow |
| Sample Volume | Scalable (from µL to L) | Best for small to medium volumes (mL to L) | Ideal for medium to large volumes (mL to many L) |
| Speed | Relatively fast (minutes to hours) | Slow (hours to overnight, requires buffer changes) | Fast (minutes to hours) |
| Purity | High | Good | High |
| Protein Recovery | Generally high, but can be affected by resin interaction | High, but potential for sample loss during handling | High (>90%)[9] |
| Equipment | Gravity columns, spin columns, FPLC/HPLC system | Dialysis tubing/cassettes, beaker, stir plate | TFF system (pump, reservoir, filter cassette) |
| Key Advantage | High resolution and good for buffer exchange | Simple setup and gentle on proteins | Rapid processing of large volumes and high recovery |
Q3: Is it necessary to stop the conjugation reaction before purification?
Yes, it is highly recommended to quench the conjugation reaction before proceeding with purification. This step ensures that any remaining reactive maleimide groups on the dye or protein are deactivated. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol group, such as L-cysteine, 2-Mercaptoethanol (BME), or Dithiothreitol (DTT).[4] An incubation period of 15-30 minutes after adding the quenching agent is usually sufficient.[4]
Troubleshooting Guide
Problem: My protein conjugate has precipitated after the labeling reaction.
-
Possible Cause: Over-labeling. A high degree of labeling (DOL) can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[4]
-
Solution: Reduce the molar excess of the this compound in your reaction. Aim for an optimal DOL that provides sufficient signal without compromising protein stability.
-
-
Possible Cause: Solvent Instability. this compound is often dissolved in an organic solvent like DMSO or DMF.[10] Adding a large volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.[4]
-
Solution: Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[11]
-
-
Possible Cause: Inappropriate Buffer Conditions. The pH or ionic strength of the reaction buffer may not be optimal for the stability of your specific protein conjugate.
-
Solution: Ensure the buffer pH is maintained within the recommended range for both the protein and the conjugation reaction (typically pH 7-7.5 for maleimide reactions).[10] Consider screening different buffers to find the one that best maintains the solubility of your conjugate.
-
Problem: I have low recovery of my protein conjugate after purification.
-
Possible Cause (SEC): Protein adsorption to the column resin. Some proteins can non-specifically bind to the chromatography matrix.
-
Solution: Consult the resin manufacturer's instructions for recommendations on blocking non-specific binding sites or choose a different type of resin.
-
-
Possible Cause (Dialysis): Incorrect MWCO of the dialysis membrane. If the MWCO is too large, your protein conjugate may be lost through the pores of the membrane.
-
Solution: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate (e.g., for an antibody of ~150 kDa, a 50 kDa MWCO membrane would be appropriate).
-
-
Possible Cause (TFF): Protein adsorption to the membrane or incorrect membrane choice. Similar to SEC, proteins can adsorb to the TFF membrane. Using a membrane with too large a pore size can also lead to product loss.[4]
-
Solution: Choose a membrane material known for low protein binding. Ensure the molecular weight cut-off of the membrane is appropriate for retaining your conjugate while allowing the free dye to pass through.
-
Problem: How can I confirm that all the unconjugated dye has been removed?
-
Visual Inspection (for SEC): During size exclusion chromatography, the larger, colored protein-dye conjugate will elute first as a distinct colored band. The smaller, free dye will elute later as a separate, slower-moving band.[4]
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Unconjugated dye will typically run at the dye front. The gel can be visualized for fluorescence before protein staining to assess the presence of free dye.[4]
-
Spectrophotometry: Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the protein (typically 280 nm) and the maximum absorbance wavelength of the DiSulfo-ICG dye (~789 nm).[12] The ratio of these absorbances can be used to calculate the degree of labeling and can also indicate the presence of free dye if the dye absorbance is disproportionately high.
Experimental Protocols & Workflows
Below is a general workflow for the conjugation and purification process.
Caption: General workflow for this compound conjugation and purification.
This logical diagram illustrates the key decision points when choosing a purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 7. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 8. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Impact of pH on DiSulfo-ICG maleimide labeling efficiency
Technical Support Center: DiSulfo-ICG Maleimide (B117702) Labeling
Welcome to the technical support center for DiSulfo-ICG maleimide labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal labeling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling of thiols?
A1: The optimal pH range for the reaction between a maleimide and a thiol group (e.g., on a cysteine residue) is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[2]
Q2: What happens if the pH is too low (below 6.5)?
A2: If the pH is below 6.5, the rate of the labeling reaction will be significantly reduced.[2] This is because the thiol group will be predominantly protonated (-SH), making it less nucleophilic and therefore less reactive towards the maleimide.
Q3: What are the consequences of using a pH above 7.5?
A3: Using a pH above 7.5 can lead to two main issues:
-
Loss of Selectivity: The maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific labeling.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1][2][3][6]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at alkaline pH.[1][2][7] This opens the ring to form an unreactive maleamic acid, which can no longer participate in the conjugation reaction, thereby reducing your labeling efficiency.[1][7]
Q4: Which buffers are recommended for the labeling reaction?
A4: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are commonly recommended for maleimide conjugation reactions.[8][9][10] It is crucial to use buffers that do not contain any thiol-containing compounds (e.g., dithiothreitol, DTT).[8]
Q5: My protein has disulfide bonds. Do I need to reduce them before labeling?
A5: Yes, maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (S-S).[10] If you want to label cysteine residues that are involved in disulfide bridges, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose because it is effective over a broad pH range and typically does not need to be removed before the conjugation step.[3][8] If DTT is used, it must be removed prior to adding the maleimide reagent, for instance by dialysis or a desalting column.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[1][2] | Verify the pH of your reaction buffer and adjust it to be within the 7.0-7.5 range for optimal results.[8][9][10] |
| Maleimide Hydrolysis: The this compound has been stored in an aqueous solution for an extended period or at a high pH, leading to hydrolysis.[1] | Prepare fresh solutions of the maleimide dye in an anhydrous solvent like DMSO or DMF immediately before use.[8] | |
| Disulfide Bond Formation: Free thiols on the protein have re-oxidized to form disulfide bonds.[10] | Perform the labeling reaction in a degassed buffer and consider flushing vials with an inert gas (e.g., nitrogen or argon).[10] Ensure your reducing agent (e.g., TCEP) is active. | |
| Insufficient Molar Excess of Dye: The molar ratio of this compound to protein is too low. | Increase the molar excess of the maleimide dye. A 10:1 to 20:1 dye-to-protein molar ratio is a good starting point.[2][8] | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, leading to the reaction of the maleimide with amines (e.g., lysine residues).[1][2] | Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1] |
| Protein Precipitation during Labeling | Change in Protein Properties: The addition of the bulky, hydrophobic ICG dye may alter the solubility of your protein.[11] | Try lowering the molar ratio of the dye to the protein.[11] You can also perform the reaction at a lower temperature (4°C) overnight instead of at room temperature for a shorter period.[8] |
| Low Fluorescence Signal of Labeled Protein | Dye-Dye Quenching: The degree of labeling is too high, causing the fluorophores to quench each other.[11] | Reduce the molar excess of the this compound in the labeling reaction to achieve a lower degree of labeling. The optimal degree of substitution for most antibodies is between 2 and 10.[12] |
Data Summary: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Key Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis[1][2] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., PBS, 100 mM phosphate, or 100 mM HEPES) at a pH of 7.0-7.5.[9][10] A protein concentration of 2-10 mg/mL is recommended.[6][12]
-
Optional: If your protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in an anhydrous solvent such as DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10:1 to 20:1 molar excess of dye to protein is a common starting point).[2][8]
-
Incubate the reaction in the dark at room temperature for 2 hours or at 4°C overnight.[8] Gentle stirring or rocking is recommended.
-
-
Purification:
-
Remove the unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[12]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DiSulfo-ICG dye (at its maximum absorbance wavelength).
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Impact of pH on this compound reaction pathways.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
TCEP vs. DTT: A Technical Guide to Disulfide Bond Reduction for Maleimide Reactions
For researchers, scientists, and drug development professionals engaging in bioconjugation, the choice between Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT) for disulfide bond reduction is a critical step that can significantly impact the success of subsequent maleimide (B117702) reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions to navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of TCEP over DTT for disulfide reduction before maleimide conjugation?
A1: TCEP offers several key advantages over DTT:
-
No Thiol Groups: TCEP is a trialkylphosphine and does not contain thiol groups. This means it generally does not need to be removed before the maleimide labeling step, as it does not directly compete with the target thiols on the biomolecule.[1][2][3] DTT, being a thiol-containing reducing agent, will react with maleimides and must be removed prior to conjugation.[4][5][6]
-
Wider pH Range: TCEP is effective over a broader pH range (1.5-8.5) compared to DTT, which is most effective at pH values greater than 7.[1][7][8]
-
Greater Stability: TCEP is more resistant to air oxidation and is more stable in the presence of metal ions like Ni2+, which can contaminate protein samples eluted from affinity columns.[1][4][5]
-
Odorless: TCEP is odorless, providing a more favorable laboratory environment compared to the strong odor of DTT.[8][9]
Q2: Can TCEP react with maleimides?
A2: While TCEP is often marketed as non-reactive with maleimides, several studies have shown that it can react with maleimides under certain conditions, particularly at acidic pH and with prolonged incubation.[1][10][11][12] This reaction can lead to the formation of stable ylene adducts, which are unreactive towards thiols and can reduce labeling efficiency.[12] Therefore, for optimal conjugation, it is advisable to use the minimum effective concentration of TCEP and to proceed with the maleimide reaction promptly after reduction.
Q3: When is it necessary to remove the reducing agent before the maleimide reaction?
A3: It is always necessary to remove DTT before adding a maleimide reagent due to its thiol groups that will compete in the reaction.[4][5][6] While TCEP does not have to be removed in many cases, its removal is recommended to prevent potential side reactions with the maleimide and to maximize conjugation efficiency, especially if high concentrations of TCEP are used or if the reaction is performed over a long period.[10][12][13] Removal can be achieved through dialysis, desalting columns, or spin filtration.[13][14]
Q4: What are the optimal pH conditions for the reduction and maleimide reaction steps?
A4: The optimal pH for disulfide reduction with TCEP is broad, ranging from 1.5 to 8.5.[1][7] For DTT, the reducing power is limited to pH values above 7.[8] The maleimide-thiol reaction is most efficient at a pH of 7.0-7.5.[6][14][15] Therefore, a common strategy is to perform the reduction at a suitable pH for the chosen reducing agent and then adjust the pH to 7.0-7.5 for the maleimide conjugation step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no maleimide labeling after reduction. | 1. Inefficient disulfide bond reduction: Insufficient concentration of reducing agent, suboptimal pH, or short incubation time. 2. Re-oxidation of thiols: Exposure to air (oxygen) after reduction. 3. Interference from the reducing agent: Presence of DTT during the maleimide reaction or side reactions with TCEP. 4. Inactive maleimide reagent: Hydrolysis of the maleimide group. | 1. Increase the concentration of the reducing agent (a 10-fold molar excess is a good starting point), optimize the pH for the chosen reductant, and increase the incubation time.[14][16] 2. Perform the reduction and labeling steps in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon).[14][16] 3. If using DTT, ensure its complete removal before adding the maleimide.[6] If using TCEP, consider removing it or using a lower concentration. 4. Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[14][15] |
| Precipitation of the protein during the reaction. | 1. Protein instability upon reduction: Reduction of critical disulfide bonds may lead to protein unfolding and aggregation. 2. Suboptimal buffer conditions: Incorrect pH or ionic strength. | 1. Perform the reduction and labeling at a lower temperature (e.g., 4°C).[15] Consider using a denaturant if compatible with your protein's function. 2. Screen different buffer systems and additives (e.g., non-ionic detergents, glycerol) to improve protein solubility. |
| Inconsistent labeling results. | 1. Variability in the extent of reduction. 2. Inconsistent removal of the reducing agent (if applicable). 3. Degradation of the maleimide reagent over time. | 1. Standardize the reduction protocol, including reagent concentrations, incubation time, and temperature. 2. Use a consistent and validated method for removing the reducing agent. 3. Always use freshly prepared maleimide solutions. |
Quantitative Data Summary
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Effective pH Range | 1.5 - 8.5[1][7][8] | > 7.0[8] |
| Stability in Air | More resistant to air oxidation.[1][7][9] | Prone to air oxidation, especially at pH > 7.5.[17] |
| Stability with Metal Ions (e.g., Ni2+) | Stable.[4][5][11] | Rapidly oxidized.[4][5][11] |
| Need for Removal Before Maleimide Reaction | Generally not required, but removal is recommended for optimal results.[3][8][18] | Mandatory.[4][5][6] |
| Interference with Maleimide Labeling | Can react with maleimides under certain conditions, reducing labeling efficiency.[10][12][19] | Directly competes with target thiols for reaction with maleimides.[4][19] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Prepare the Protein Solution: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5.[14][15] The protein concentration can typically range from 1-10 mg/mL.[14]
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 0.5 M) in a degassed buffer.
-
Add TCEP to Protein: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[6][14]
-
Incubate: Incubate the reaction mixture for 20-30 minutes at room temperature.[6][14] To prevent re-oxidation of the newly formed thiols, it is recommended to flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.[14]
-
Proceed to Maleimide Reaction: The protein solution is now ready for the maleimide conjugation step. If desired, TCEP can be removed at this stage using a desalting column or dialysis.[13]
Protocol 2: Disulfide Bond Reduction with DTT
-
Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a pH > 7.5.
-
Prepare DTT Stock Solution: Prepare a fresh stock solution of DTT (e.g., 1 M) in a degassed buffer.
-
Add DTT to Protein: Add a molar excess of DTT to the protein solution.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature.
-
Remove DTT: It is crucial to remove the excess DTT before proceeding with the maleimide reaction. This can be accomplished by methods such as dialysis, gel filtration (desalting column), or spin filtration.
Protocol 3: Maleimide Labeling of Reduced Protein
-
Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.[14] This should be done immediately before use.
-
Adjust pH (if necessary): Ensure the pH of the reduced protein solution is between 7.0 and 7.5 for optimal maleimide reactivity.[14][15]
-
Add Maleimide Reagent: Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.[6][14]
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove the unreacted maleimide reagent by gel filtration, dialysis, or other suitable chromatographic techniques.[16]
Visual Workflows
Caption: Workflow for disulfide reduction with TCEP followed by maleimide labeling.
Caption: Workflow for disulfide reduction with DTT, including the mandatory removal step.
References
- 1. goldbio.com [goldbio.com]
- 2. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. agscientific.com [agscientific.com]
- 9. broadpharm.com [broadpharm.com]
- 10. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. biotium.com [biotium.com]
- 17. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. mstechno.co.jp [mstechno.co.jp]
Solving aggregation problems of proteins after DiSulfo-ICG maleimide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address protein aggregation issues that may arise after labeling with DiSulfo-ICG maleimide (B117702).
Troubleshooting Guide
Our troubleshooting guide is designed to help you identify and resolve common problems encountered during the labeling process.
Problem: My protein solution becomes cloudy or shows visible precipitates after DiSulfo-ICG maleimide labeling.
This is a common indication of protein aggregation. The following sections provide potential causes and solutions to address this issue.
Q1: What are the primary causes of protein aggregation after this compound labeling?
A1: Protein aggregation post-labeling is often a result of several factors:
-
Hydrophobicity of the Dye: The DiSulfo-ICG dye, although containing sulfo-groups for increased water solubility, still possesses a hydrophobic core. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to intermolecular aggregation as protein molecules associate to minimize exposure to the aqueous environment.[1][2]
-
Over-labeling: Attaching too many dye molecules to a single protein can significantly alter its surface properties, leading to a change in the isoelectric point (pI) and an increased propensity for aggregation.[3][4]
-
High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation, especially after modification with the dye.[5][6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers play a critical role in protein stability.[5][7] An inappropriate buffer can lead to protein unfolding and subsequent aggregation.
-
Presence of Unreacted Dye: Free, unreacted this compound in the solution can sometimes contribute to precipitation.[2]
-
Protein Instability: The protein itself may be inherently unstable, and the labeling process can act as a stressor that pushes it beyond its stability threshold.[2]
Q2: How can I optimize the labeling reaction to minimize aggregation?
A2: Optimizing the reaction conditions is crucial for successful labeling without inducing aggregation. Here are key parameters to consider:
-
Molar Ratio of Dye to Protein: It is important to use an appropriate molar excess of the this compound. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[7][8] However, this should be optimized for your specific protein. Performing small-scale titration experiments with different ratios (e.g., 5:1, 10:1, 20:1) can help determine the optimal level of labeling without causing aggregation.[5]
-
Protein Concentration: If you observe aggregation, try reducing the protein concentration. A typical range for labeling is 1-10 mg/mL.[9][10] Lowering the concentration can decrease the frequency of intermolecular collisions that lead to aggregation.[11]
-
Reaction Temperature: Performing the incubation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) can be beneficial for sensitive proteins, as it slows down both the labeling reaction and potential aggregation processes.[7][11]
-
Buffer Composition: Use a buffer that maintains the stability of your protein. A pH between 7.0 and 7.5 is generally recommended for the maleimide reaction.[7][9] Buffers such as PBS, HEPES, or Tris are suitable, provided they do not contain thiols.[7][9]
Q3: Can I add anything to my buffer to prevent aggregation?
A3: Yes, the inclusion of stabilizing excipients in your reaction or storage buffer can significantly improve protein solubility and prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Glycerol (B35011) | 5-50% | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6][7] |
| Arginine | 50-100 mM | Can suppress protein aggregation by interacting with hydrophobic patches on the protein surface.[11] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Excluded from the protein surface, which favors a more compact, native state. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% | Can help to solubilize proteins and prevent aggregation by interacting with hydrophobic regions.[6][12] |
| Amino Acids (e.g., Glycine, Proline) | 50-500 mM | Can have a stabilizing effect on proteins. |
Experimental Protocols
General Protocol for this compound Labeling
This protocol provides a starting point for labeling your protein. Optimization may be required for your specific protein of interest.
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[9]
-
The recommended protein concentration is between 1-10 mg/mL.[9][10]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[8][9]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is recommended).[7][8]
-
To avoid precipitation of the dye, add the stock solution slowly while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.[13]
-
Incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of the DiSulfo-ICG dye (around 780 nm).[7]
-
Visualizations
Frequently Asked Questions (FAQs)
Q4: My protein does not have any free cysteines. Can I still label it with this compound?
A4: this compound specifically reacts with free thiol groups, which are most commonly found on cysteine residues.[7] If your protein does not have accessible cysteines, you will need to either introduce them through site-directed mutagenesis or use a different labeling chemistry that targets other functional groups, such as primary amines (e.g., NHS esters).
Q5: How can I remove aggregates from my labeled protein solution?
A5: If aggregation has already occurred, you can try to separate the soluble, labeled protein from the aggregates using methods such as:
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating monomers from larger aggregates.[2]
-
Centrifugation: For large, insoluble aggregates, high-speed centrifugation can pellet the precipitated protein, allowing you to recover the soluble fraction.[2]
Q6: How should I store my DiSulfo-ICG labeled protein?
A6: For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[7] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C.[6][7] Adding a stabilizer such as 5-10 mg/mL BSA can also help maintain the stability of the conjugate.[7]
Q7: The this compound solution itself appears cloudy. Can I still use it?
A7: A cloudy or precipitated dye solution suggests poor solubility, which can lead to inefficient labeling and may contribute to protein aggregation.[5] It is not recommended to use a cloudy solution. Ensure you are using a suitable anhydrous solvent like DMSO or DMF and that the stock solution is freshly prepared.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: DiSulfo-ICG Maleimide Labeling
Welcome to the technical support center for DiSulfo-ICG maleimide (B117702) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting quenching effects and other common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiSulfo-ICG maleimide and what is it used for?
This compound is a thiol-reactive near-infrared (NIR) fluorescent dye. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, most commonly on cysteine residues of proteins and peptides, to form a stable thioether bond. Its application is primarily in generating fluorescently labeled biomolecules for in vivo imaging, flow cytometry, and other fluorescence-based assays.
Q2: Why is my fluorescent signal weak or completely absent after labeling with this compound?
A weak or absent signal is a common issue that can stem from several factors. One of the primary causes is fluorescence quenching, which can occur if the dye molecules are too close to each other on the protein, leading to self-quenching or aggregation-caused quenching (ACQ).[1] Other potential reasons include inefficient labeling, degradation of the dye, or issues with the protein itself.
Q3: What is fluorescence quenching and why does it happen with this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. With DiSulfo-ICG and other cyanine (B1664457) dyes, a major cause is self-aggregation.[1] When multiple dye molecules are conjugated in close proximity on a biomolecule, they can form non-fluorescent H-aggregates.[2] This aggregation leads to a significant reduction in the fluorescence quantum yield.
Q4: How can I prevent fluorescence quenching?
The key to preventing quenching is to control the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. A lower DOL generally minimizes the risk of self-quenching. It is crucial to optimize the molar ratio of dye to protein during the conjugation reaction.
Q5: What is the optimal Degree of Labeling (DOL) for this compound?
The optimal DOL can vary depending on the specific protein and the intended application. However, a general guideline is to aim for a DOL that provides a bright signal without significant quenching. For many antibodies, a final DOL of 2-4 is often a good starting point. It is highly recommended to perform a titration of the dye-to-protein molar ratio to determine the optimal labeling for your specific experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | High Degree of Labeling (DOL) leading to quenching | - Reduce the molar excess of this compound in the labeling reaction. - Perform a titration with different dye-to-protein ratios to find the optimal DOL. |
| Inefficient Labeling | - Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like TCEP.[3] - Confirm the reaction buffer is at the optimal pH range of 6.5-7.5.[4] - Verify the protein concentration is accurate. - Use freshly prepared dye solution. | |
| Protein Precipitation | - The labeled protein may have become too hydrophobic. Try reducing the DOL. - Ensure the protein concentration is within the recommended range (typically 1-10 mg/mL). | |
| Degraded Dye | - Store the this compound protected from light and moisture. - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. | |
| High Background Signal | Excess Unconjugated Dye | - Ensure thorough purification of the conjugate using size exclusion chromatography or dialysis to remove all free dye. |
| Non-specific Binding | - If using the conjugate for immunoassays, ensure proper blocking steps are included in your protocol. | |
| Formation of Aggregates | High Dye-to-Protein Ratio | - As with quenching, high labeling ratios can lead to the formation of high molecular weight aggregates.[5] Reduce the molar excess of the dye. |
| Poor Dye Solubility | - While DiSulfo-ICG is more water-soluble than ICG, ensure it is fully dissolved in the reaction buffer. If necessary, a small amount of an organic co-solvent like DMSO can be used. |
Quantitative Data Summary
Optimizing the degree of labeling is critical to avoid quenching. While the exact fluorescence intensity will vary with the protein and experimental conditions, the following table illustrates the general trend observed with increasing dye-to-protein ratios.
| Dye:Protein Molar Ratio (Input) | Typical Degree of Labeling (DOL) | Relative Fluorescence Intensity | Observations |
| 2:1 | 1-2 | High | Bright signal with minimal quenching. |
| 5:1 | 3-5 | Moderate | Signal may start to decrease due to quenching. |
| 10:1 | 6-8 | Low | Significant quenching and potential for aggregation.[5] |
| 20:1 | >8 | Very Low | Severe quenching and likely formation of aggregates.[5] |
Note: This table provides representative data. The optimal ratio for your specific application should be determined empirically.
Experimental Protocols
Detailed Protocol for this compound Labeling of an Antibody
This protocol provides a general procedure for labeling an IgG antibody. It should be optimized for your specific protein.
Materials:
-
Antibody (or other protein with free thiols)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS to a final concentration of 2-10 mg/mL.[6]
-
If the antibody solution contains any precipitate, clarify by centrifugation.
-
-
Reduction of Disulfide Bonds (Optional, but recommended for IgG):
-
Prepare a fresh solution of TCEP in water.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Preparation of Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex to ensure the dye is fully dissolved.[6]
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess of dye to antibody. A starting point of a 10-fold molar excess is recommended.[6]
-
Slowly add the dye stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
-
Apply the labeling reaction mixture to the column.
-
Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.[6]
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of DiSulfo-ICG (approximately 780 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
-
Visualizations
References
- 1. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Improving Signal-to-Noise Ratio with DiSulfo-ICG Maleimide
Welcome to the technical support center for DiSulfo-ICG maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiSulfo-ICG maleimide and what are its primary applications?
This compound is a thiol-reactive near-infrared (NIR) fluorescent dye. The "DiSulfo" modification increases its water solubility, while the "maleimide" group allows for covalent conjugation to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. Its primary applications include in vivo imaging, flow cytometry, and other fluorescence-based assays where high signal-to-noise ratio is critical.[1]
Q2: What are the spectral properties of this compound?
Indocyanine Green (ICG) derivatives typically have an absorption maximum around 787 nm and an emission maximum around 819 nm.[1] Operating in the NIR spectrum minimizes background autofluorescence from biological tissues, leading to an improved signal-to-noise ratio and enhanced detection sensitivity.[1]
Q3: How should this compound be stored?
For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1] Stock solutions, typically prepared in anhydrous DMSO or DMF, can be stored at -20°C for up to a month, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What is the key advantage of using a NIR dye like this compound?
The primary advantage of using a NIR dye is the reduction of background noise.[1] Biological tissues have minimal autofluorescence in the NIR range (700-900 nm). This leads to a significantly better signal-to-noise ratio compared to dyes that fluoresce in the visible spectrum.
Troubleshooting Guide
Low signal, high background, or inconsistent results can be common issues. This guide provides a structured approach to troubleshooting your experiments with this compound.
Issue 1: Low or No Fluorescent Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Conjugation | - Ensure the pH of the reaction buffer is between 7.0 and 7.5. - Optimize the molar ratio of dye to protein; a starting point of 10:1 to 20:1 is recommended. - Confirm the presence of free sulfhydryl groups on your protein. If necessary, reduce disulfide bonds using TCEP or DTT.[1][2] |
| Dye Degradation or Quenching | - Protect the dye and conjugated product from light at all times. - Prepare fresh dye stock solutions.[3] - High concentrations of ICG can lead to self-quenching (aggregation).[4][5] Ensure proper purification to remove excess free dye. |
| Incorrect Imaging Settings | - Verify that the excitation and emission filters on your imaging system are appropriate for ICG (Ex: ~780 nm, Em: ~820 nm).[1] |
| Protein Denaturation/Aggregation | - Handle protein solutions gently; avoid vigorous vortexing. - Ensure the protein is soluble and stable in the chosen conjugation buffer. |
Issue 2: High Background Signal
High background can obscure the specific signal from your labeled molecule.
| Potential Cause | Recommended Solution |
| Excess Free Dye | - Ensure thorough purification of the conjugate using methods like gel filtration, dialysis, or HPLC to remove all unconjugated dye.[3][6] |
| Non-Specific Binding | - Increase the number and duration of washing steps after incubation with the conjugate. - Add a blocking agent (e.g., BSA) to your buffer during incubation, unless the protein of interest is BSA. |
| Dye Aggregation | - ICG derivatives can aggregate, especially in aqueous solutions, leading to non-specific binding.[5][7] Using a DiSulfo-ICG derivative improves solubility. Ensure the dye is fully dissolved in DMSO or DMF before adding to the aqueous reaction buffer.[2] |
| High Autofluorescence | - While ICG minimizes this, some tissues or materials may still have background.[8] Perform imaging of an unlabeled control sample to determine the baseline autofluorescence. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general procedure for labeling proteins with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[9]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)
-
Purification column (e.g., Sephadex G-25)[3]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[6][9]
-
(Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[6] Incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3] Vortex to ensure it is fully dissolved.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the desired molar ratio of the dye stock solution. A 10:1 to 20:1 molar excess of dye to protein is a good starting point.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Purify the conjugate to remove unreacted dye. This is commonly done using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]
-
Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm). The DOL can then be calculated using the Beer-Lambert law.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Reaction pH | 7.0 - 7.5 |
| Protein Concentration | 1 - 10 mg/mL[6][9] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point)[3] |
| Incubation Time | 2 hours at room temperature or overnight at 4°C |
Visualizations
Diagram 1: this compound Conjugation Pathway
Caption: Covalent labeling of a protein via maleimide-thiol chemistry.
Diagram 2: Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for conjugating proteins with DiSulfo-ICG.
Diagram 3: Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
Technical Support Center: Hydrolysis of Maleimide Groups and Its Effect on Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of maleimide (B117702) groups and its impact on bioconjugation efficiency and stability.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving maleimide-thiol conjugation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. If the maleimide reagent is stored improperly or prepared in aqueous buffer long before use, it may have hydrolyzed to the unreactive maleamic acid.[1][2] | a. Prepare Fresh Solutions: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent such as DMSO or DMF and use them immediately.[1] For the reaction, add the stock solution to the aqueous buffer right before starting the conjugation.[2] b. Control pH: Maintain the reaction pH strictly between 6.5 and 7.5 for optimal thiol-maleimide reaction selectivity and to minimize maleimide hydrolysis.[1] c. Storage: Store maleimide-containing products at the recommended temperature, typically -20°C, and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[3][4] |
| 2. Oxidized or Inaccessible Thiols: Cysteine residues in the protein may have formed disulfide bonds, which are unreactive towards maleimides. The target thiol may also be sterically hindered.[2] | a. Reduce Disulfide Bonds: Before conjugation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and does not need to be removed before adding the maleimide reagent.[2][5] If DTT is used, it must be thoroughly removed, for example, by a desalting column, as it will compete with the protein's thiols.[6] b. Optimize Reaction Conditions: Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[1] | |
| Conjugate Instability (Loss of Payload) | 1. Retro-Michael Reaction: The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in a biological environment. This leads to the release of the conjugated molecule.[1][7] | a. Induce Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[1] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours. b. Use Next-Generation Maleimides: Employ maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) that accelerate the rate of this stabilizing post-conjugation hydrolysis.[8][9] |
| Increasing Heterogeneity of Conjugate Upon Storage | 1. Competing Reactions: A combination of the retro-Michael reaction (leading to deconjugation) and hydrolysis of the thiosuccinimide ring (creating two stable isomers) can lead to a heterogeneous mixture of products over time.[1] | a. Analyze Storage Buffer: Ensure the storage buffer pH is between 6.5 and 7.0 to minimize both reactions.[1] b. Controlled Hydrolysis: For long-term stability, perform a controlled hydrolysis step immediately after purification to convert the conjugate to the stable ring-opened form, thus preventing further changes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water to form a maleamic acid. This is a significant concern before conjugation because the resulting maleamic acid is unreactive towards thiols, leading to low or no conjugation efficiency.[1][10]
Q2: How does pH affect maleimide chemistry?
A2: The pH is a critical factor in maleimide chemistry:
-
pH 6.5 - 7.5: This is the optimal range for the thiol-maleimide conjugation reaction, where the reaction is highly selective for thiols over other nucleophiles like amines.[1][11]
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Additionally, the maleimide group can start to react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1]
-
Below pH 6.5: The conjugation rate slows down as the thiol group is more likely to be protonated and thus less nucleophilic.[1]
Q3: What is the retro-Michael reaction and how does it affect my conjugate?
A3: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide bond breaks, reforming the original thiol and maleimide. In a biological system rich in other thiols (e.g., glutathione, albumin), the released maleimide can react with these other molecules, leading to "payload migration." This can result in off-target effects and reduced efficacy of the bioconjugate.[7][12]
Q4: How can I improve the stability of my maleimide-thiol conjugate?
A4: The key to a stable conjugate is the hydrolysis of the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is highly stable and not susceptible to the retro-Michael reaction.[9][13] This can be achieved by:
-
Controlled Hydrolysis: Incubating the purified conjugate in a buffer with a slightly alkaline pH (e.g., 8.5-9.0).[2]
-
Using "Self-Hydrolyzing" Maleimides: These are next-generation maleimides, such as N-aryl maleimides, which have electron-withdrawing groups that accelerate the stabilizing ring-opening hydrolysis at neutral pH.[1][8]
Q5: What are the best practices for storing maleimide reagents?
A5: To prevent premature hydrolysis, maleimide reagents should be stored as a dry powder at -20°C. For stock solutions, use a dry, aprotic solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[5]
Data Presentation
Table 1: Comparative Hydrolysis Half-life of Thiosuccinimide Adducts from N-Substituted Maleimides
This table summarizes the post-conjugation hydrolysis rates of the thiosuccinimide ring for different maleimide derivatives. Faster hydrolysis leads to a more stable final conjugate.
| Maleimide Derivative | N-Substituent Type | Ring-Opening Half-life (t½) at pH 7.4, 37°C | Key Characteristics | Reference(s) |
| N-Alkyl Maleimide | Alkyl (Standard) | ~27 hours | Slower hydrolysis, more prone to retro-Michael reaction before stabilization. | [14] |
| N-Aryl Maleimide | Aryl | ~1.5 hours | Faster hydrolysis, leading to rapid stabilization of the conjugate. | [8] |
| N-Fluorophenyl Maleimide | Electron-Withdrawing Aryl | ~0.7 hours | Very fast hydrolysis due to the strong electron-withdrawing nature of fluorine. | [8] |
Table 2: Influence of pH on Maleimide Stability (Pre-Conjugation)
This table illustrates the effect of pH on the stability of an un-conjugated maleimide derivative in aqueous buffer.
| Maleimide Derivative | pH | Temperature | % Intact after 25 hours | Reference(s) |
| Maleimide-Oxaliplatin Conjugate | 5.5 | 20°C | 96% | |
| 6.5 | 20°C | 80% | ||
| 7.4 | 20°C | 23% |
Experimental Protocols
Protocol 1: Quantification of Conjugation Efficiency using Ellman's Assay
Objective: To determine the efficiency of the maleimide conjugation reaction by quantifying the number of free thiol groups remaining after the reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Add a solution of Ellman's reagent to each standard.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Assay the Samples:
-
Take aliquots of your protein solution before and after the conjugation reaction.
-
Add Ellman's reagent to each sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculate Conjugation Efficiency:
-
Use the standard curve to determine the concentration of free thiols in the pre- and post-conjugation samples.
-
The conjugation efficiency can be calculated as: Efficiency (%) = (1 - ([Free Thiols]post-conjugation / [Free Thiols]pre-conjugation)) * 100
-
Protocol 2: Monitoring Conjugate Stability by RP-HPLC
Objective: To assess the stability of the maleimide-thiol conjugate over time by monitoring for deconjugation (retro-Michael reaction) and hydrolysis.
Materials:
-
Purified maleimide-thiol conjugate
-
Incubation Buffers (e.g., PBS at pH 6.5, 7.4, and 8.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA))
-
Reverse-Phase HPLC with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified conjugate in a neutral buffer (e.g., PBS, pH 7.0).
-
Incubation: Aliquot the conjugate into the different incubation buffers. If testing for thiol exchange, add a competing thiol like glutathione. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B.
-
Monitor the elution profile using the UV detector at a relevant wavelength (e.g., 280 nm for the protein and a specific wavelength for the conjugated molecule if it has a chromophore).
-
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate, the deconjugated protein, and any hydrolyzed forms. Plot the percentage of intact conjugate over time for each condition.
Protocol 3: Controlled Hydrolysis for Conjugate Stabilization
Objective: To intentionally induce the hydrolysis of the thiosuccinimide ring to create a stable, irreversible conjugate.
Materials:
-
Purified maleimide-thiol conjugate
-
Alkaline Buffer: 100 mM sodium phosphate, pH 8.6-9.0
-
Neutralization Buffer: e.g., 1 M MES, pH 6.0
-
Method for buffer exchange (e.g., desalting column)
Procedure:
-
Initial Conjugation and Purification: Perform the maleimide-thiol conjugation under standard conditions (pH 6.5-7.5) and purify the conjugate to remove excess maleimide reagent.
-
pH Adjustment: Exchange the buffer of the purified conjugate to the alkaline buffer (pH 8.6-9.0).
-
Incubation: Incubate the conjugate solution at 37°C for 1-4 hours. The exact time should be optimized and monitored (e.g., by LC-MS) to ensure complete hydrolysis.
-
Neutralization: After the incubation, neutralize the solution by adding the neutralization buffer or by exchanging the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
Verification: Confirm the ring-opening and the final mass of the conjugate using mass spectrometry.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kinampark.com [kinampark.com]
Incomplete reduction of disulfide bonds in antibody labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete reduction of disulfide bonds during antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of reducing disulfide bonds in an antibody before labeling?
Reducing interchain disulfide bonds, particularly in the hinge region of an antibody, is a common strategy to generate free sulfhydryl (-SH) groups.[1] These thiol groups can then serve as specific attachment points for maleimide-activated labels (e.g., fluorophores, enzymes, or drugs), allowing for site-specific conjugation. This method is often preferred over labeling amine groups (lysine residues) because it can yield more homogenous and functional conjugates, as there are fewer cysteine residues in the antigen-binding site.[1]
Q2: How can I determine if my antibody's disulfide bonds have been successfully reduced?
You can assess the extent of reduction using two primary methods:
-
SDS-PAGE Analysis: By running the antibody sample under non-reducing and reducing conditions, you can visualize the outcome. Under non-reducing conditions, an intact IgG antibody runs at approximately 150 kDa.[2] After successful reduction of interchain bonds, the antibody will dissociate into its heavy chains (~50 kDa) and light chains (~25 kDa), which will appear as separate bands on a reducing SDS-PAGE gel.[2][3] Incomplete reduction will result in the presence of intermediate bands (e.g., H-H, H-L) or a persistent intact antibody band at ~150 kDa.[4]
-
Quantification of Free Thiols: Ellman's assay is a widely used colorimetric method to quantify the number of free sulfhydryl groups generated after the reduction step.[5][6] The assay uses 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5][7]
Q3: My SDS-PAGE analysis shows a significant amount of intact antibody after the reduction step. What are the common causes of incomplete reduction?
Several factors can lead to incomplete disulfide bond reduction. The most common issues are related to the reducing agent, reaction conditions, and the intrinsic properties of the antibody itself.
-
Suboptimal Reducing Agent Concentration: The concentration of the reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is critical. Too low a concentration will fail to reduce all accessible disulfide bonds, while an excessively high concentration can lead to the reduction of structurally important intrachain bonds, potentially compromising the antibody's integrity.[8][9]
-
Ineffective Reaction Conditions: The efficiency of reduction is highly dependent on the pH, temperature, and incubation time of the reaction. For instance, TCEP is more effective than DTT at a pH below 8.0.[10] Higher temperatures generally increase the rate of reduction.[11] Insufficient incubation time will also result in an incomplete reaction.
-
Antibody Susceptibility: Different antibody isotypes and subclasses exhibit varying susceptibility to reduction.[12][13] The stability and solvent accessibility of the disulfide bonds, particularly in the hinge region, are key determinants of how easily they can be reduced.[14]
-
Re-oxidation of Sulfhydryl Groups: After reduction, the newly formed free thiol groups are susceptible to re-oxidation, reforming disulfide bonds, especially in the presence of dissolved oxygen or certain metal ions.[4][15] This can occur if there is a delay between the reduction and the labeling steps or during the removal of the reducing agent.
Troubleshooting Guide
If you are experiencing incomplete antibody reduction, consult the following table and workflow diagrams for potential causes and solutions.
Table 1: Troubleshooting Incomplete Disulfide Bond Reduction
| Observation | Potential Cause | Recommended Solution(s) |
| Intact antibody (~150 kDa) is the major band on non-reducing SDS-PAGE after reduction. | 1. Reducing Agent Ineffective: Concentration is too low, or the reagent has degraded. | • Increase the molar excess of the reducing agent (DTT or TCEP).[9][11]• Prepare fresh reducing agent solutions immediately before use, especially TCEP in phosphate (B84403) buffers where it can be unstable.[10] |
| 2. Suboptimal Reaction Conditions: pH, temperature, or incubation time is not ideal. | • Optimize the reaction pH. TCEP is effective over a broad pH range, while DTT works best at pH 7-9.[9][10]• Increase the incubation temperature (e.g., to 37°C) and/or extend the incubation time.[11][16] | |
| Low number of free thiols detected by Ellman's assay. | 3. Disulfide Bond Inaccessibility: The antibody's disulfide bonds are sterically hindered or highly stable. | • Consider using a stronger reducing agent (e.g., TCEP instead of 2-MEA).[12]• For particularly resistant antibodies, a partial denaturation step may be required, though this risks affecting antibody function. |
| 4. Re-oxidation of Thiols: Free sulfhydryls are re-forming disulfide bonds after reduction. | • Perform the subsequent labeling step immediately after removing the reducing agent.[]• Degas buffers to remove dissolved oxygen.[18]• Add a chelating agent like EDTA (1-5 mM) to the reduction buffer to inhibit metal-catalyzed oxidation.[15] | |
| High variability between experiments. | 5. Inconsistent Experimental Procedure: Variations in reagent preparation, incubation times, or temperatures. | • Standardize all protocol steps, including reagent preparation and incubation conditions.• Ensure accurate temperature control during incubation. |
Data & Methodologies
Optimizing Reduction Conditions
The concentration of the reducing agent and the reaction temperature are key parameters that influence the number of free thiols generated per antibody.
Table 2: Effect of DTT Concentration on Thiol Generation
Antibody: Trastuzumab (10 mg/mL) in borate (B1201080) buffer, incubated for 30 minutes at 37°C.
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
Data sourced from a study on Trastuzumab reduction.[11]
Table 3: Effect of Temperature on DTT-mediated Reduction
Antibody: Trastuzumab (10 mg/mL) in borate buffer, reduced with 5 mM DTT for 30 minutes.
| Incubation Temperature (°C) | Approximate Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
Data sourced from a study on Trastuzumab reduction.[11]
Experimental Protocols & Workflows
Diagram 1: General Workflow for Antibody Reduction and Labeling
Caption: Standard workflow for site-specific antibody labeling via disulfide bond reduction.
Protocol 1: Partial Reduction of IgG with TCEP
This protocol is a general guideline for the partial reduction of interchain disulfide bonds.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a non-amine, non-thiol-containing buffer (e.g., PBS, pH 7.2-7.4). If needed, perform a buffer exchange using a desalting column.
-
Prepare TCEP Solution: Prepare a fresh solution of TCEP in the same buffer.
-
Reduction Reaction: Add TCEP to the antibody solution to a final concentration of 2-10 mM. The optimal concentration may vary depending on the antibody and should be determined empirically.[10][]
-
Incubation: Incubate the reaction mixture for 30-90 minutes at room temperature or 37°C.[10][11]
-
Remove Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the desired buffer for the subsequent labeling step.[] Proceed to the labeling step without delay to prevent re-oxidation.
Protocol 2: SDS-PAGE Analysis of Antibody Reduction
-
Sample Preparation (Non-Reducing): Mix ~2-5 µg of your antibody sample with a non-reducing sample buffer (lacking DTT or β-mercaptoethanol). Do not heat the sample unless specified by the buffer manufacturer, as heating can sometimes cause aggregation artifacts.[2]
-
Sample Preparation (Reducing): Mix ~2-5 µg of your antibody sample with a reducing sample buffer (containing DTT or β-mercaptoethanol). Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation and reduction.
-
Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[3] Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands. Compare the reduced sample lane to the non-reduced lane to assess the degree of fragmentation.
Protocol 3: Quantifying Free Thiols with Ellman's Assay
-
Prepare Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.[5]
-
Prepare DTNB Solution: Dissolve DTNB (Ellman's Reagent) in the Reaction Buffer to a final concentration of 4 mg/mL.[5]
-
Prepare Cysteine Standards: To create a standard curve, prepare a series of known concentrations of L-cysteine (e.g., 0 to 1.5 mM) in the Reaction Buffer.[5]
-
Reaction:
-
In a 96-well plate or cuvettes, add 250 µL of each standard or your reduced antibody sample.
-
Add 50 µL of the DTNB solution to each well/cuvette.
-
Prepare a blank using 250 µL of Reaction Buffer and 50 µL of DTNB solution.
-
-
Incubation: Incubate the plate/cuvettes at room temperature for 15 minutes, protected from light.[5]
-
Measure Absorbance: Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[5]
-
Calculate Thiol Concentration: Subtract the blank absorbance from your standard and sample readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from this curve to determine the concentration of free thiols in your antibody sample.
Troubleshooting Logic & Mechanisms
Diagram 2: Troubleshooting Decision Tree for Incomplete Reduction
Caption: A decision tree to diagnose and solve common issues with antibody reduction.
Diagram 3: Mechanism of Disulfide Reduction by DTT
Caption: Dithiothreitol (DTT) reduces a disulfide bond to form two free thiol groups.
References
- 1. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Unfolding of IgG domains detected by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aboligo.com [aboligo.com]
- 4. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. raybiotech.com [raybiotech.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. dalochem.com [dalochem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 18. Impact of antibody disulfide bond reduction during harvest on downstream processing and product stability [morressier.com]
Validation & Comparative
A Head-to-Head Comparison: DiSulfo-ICG Maleimide vs. ICG-NHS Ester for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label and conjugation strategy is paramount for the success of imaging and diagnostic applications. Indocyanine green (ICG), a near-infrared (NIR) dye approved by the FDA, is a popular choice for in vivo imaging due to its deep tissue penetration and low autofluorescence. This guide provides an objective, data-driven comparison of two reactive forms of ICG derivatives: DiSulfo-ICG maleimide (B117702) and ICG-NHS ester, to aid in the selection of the optimal labeling reagent for your specific research needs.
This comprehensive guide delves into the fundamental chemistry, performance characteristics, and experimental protocols for both DiSulfo-ICG maleimide and ICG-NHS ester. By presenting a side-by-side comparison, we aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their biomolecule and intended application.
At a Glance: Key Differences
| Feature | This compound | ICG-NHS Ester |
| Target Functional Group | Thiols (Sulfhydryls, -SH) on Cysteine Residues | Primary Amines (-NH₂) on Lysine (B10760008) Residues & N-terminus |
| Reaction Chemistry | Michael Addition | Acylation |
| Optimal Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Specificity | High (Cysteine is less abundant than lysine) | Moderate (Lysine is abundant on the surface of most proteins) |
| Bond Stability | Thioether bond. Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of excess thiols. | Amide bond. Highly stable under physiological conditions. |
| Solubility | High aqueous solubility due to two sulfonate groups. | Moderate aqueous solubility. May require organic co-solvents. |
| Potential for Over-labeling | Lower, due to the limited number of free thiols. | Higher, which can lead to protein aggregation or fluorescence quenching. |
Delving into the Chemistry: Reaction Mechanisms
The choice between this compound and ICG-NHS ester fundamentally depends on the available reactive groups on the target biomolecule.
This compound: This derivative is highly specific for thiol groups, which are present in the amino acid cysteine. The maleimide group reacts with the sulfhydryl group via a Michael addition reaction, forming a stable thioether bond. This specificity is advantageous for site-specific labeling, as cysteine residues are generally less abundant than lysine residues on the surface of proteins. The presence of two sulfonate groups significantly enhances the water solubility of this dye, which can be beneficial for labeling sensitive proteins that may be denatured by organic co-solvents.
ICG-NHS Ester: N-hydroxysuccinimidyl (NHS) esters are one of the most common reagents for labeling proteins. They react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group, to form a stable amide bond. This reaction is efficient at a slightly alkaline pH. Due to the high prevalence of lysine residues on the surface of most proteins, ICG-NHS ester is a robust tool for achieving a high degree of labeling.
Performance Comparison: A Data-Driven Perspective
While direct head-to-head comparative studies between this compound and ICG-NHS ester are limited, we can infer their performance based on the known properties of the reactive moieties and the impact of sulfonation on cyanine (B1664457) dyes.
| Performance Metric | This compound | ICG-NHS Ester | Supporting Rationale |
| Labeling Efficiency | High for thiol-containing molecules. Reaction is typically rapid and specific. | High for amine-containing molecules. Can be influenced by the number of accessible lysines. | Both chemistries are highly efficient under optimal conditions. The choice depends on the target molecule's available functional groups. |
| Specificity | High. Targets less abundant cysteine residues, allowing for more controlled, site-specific labeling. | Moderate. Targets abundant lysine residues, which can lead to a heterogeneous population of labeled molecules. | The lower abundance of cysteines makes maleimide labeling inherently more specific[1]. |
| Conjugate Stability | The thioether bond is generally stable, but can be susceptible to retro-Michael addition in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo), potentially leading to dye transfer.[2][3] | The amide bond is highly stable and not prone to cleavage under physiological conditions. | Amide bonds are generally considered more stable in biological environments compared to the potentially reversible thioether linkage of maleimides. |
| Quantum Yield | Sulfonation can increase the quantum yield of cyanine dyes in aqueous environments by reducing aggregation.[4] | The quantum yield of ICG is known to be environment-dependent and can be affected by conjugation. | Increased water solubility from sulfonation often leads to improved quantum yields for cyanine dyes. |
| Photostability | Sulfonation has been shown to improve the photostability of some cyanine dyes.[5][6] | ICG is known to have limited photostability, which can be a concern for long-term imaging studies.[7][8] | The structural modifications from sulfonation can enhance the intrinsic photostability of the fluorophore. |
| Signal-to-Noise Ratio | Higher specificity can lead to lower background signal. Improved quantum yield and photostability contribute to a stronger signal. | Non-specific binding due to the reactivity with abundant amines can potentially increase background noise. | A combination of higher target-specific signal and lower non-specific background generally results in a better signal-to-noise ratio. |
Experimental Protocols
Below are detailed protocols for labeling proteins with this compound and ICG-NHS ester. These are general guidelines and may require optimization for specific applications.
Protocol 1: Labeling with this compound
This protocol is designed for labeling a thiol-containing protein. If the protein does not have free thiols, a reduction step is necessary to break disulfide bonds.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If reducing disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the this compound vial to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching Reaction:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess dye and quenching reagents by gel filtration chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).
-
Protocol 2: Labeling with ICG-NHS Ester
This protocol is for labeling a protein with accessible primary amines.
Materials:
-
ICG-NHS ester
-
Protein with primary amines (e.g., antibody)
-
Reaction Buffer: Amine-free buffer such as PBS or sodium bicarbonate buffer, pH 8.0-9.0.
-
Quenching reagent: Tris-HCl or glycine (B1666218).
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Dye Preparation:
-
Allow the ICG-NHS ester vial to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the ICG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching Reaction:
-
Add a final concentration of 50-100 mM Tris-HCl or glycine to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess dye and quenching reagents by gel filtration chromatography or dialysis.
-
-
Characterization:
Visualizing the Process: Diagrams
Signaling Pathways and Experimental Workflows
Caption: Chemical reactions of this compound with thiols and ICG-NHS ester with primary amines.
Caption: A generalized workflow for labeling biomolecules with fluorescent dyes.
Conclusion: Making the Right Choice
The decision between this compound and ICG-NHS ester is not a matter of which is definitively "better," but rather which is more suitable for a given application.
Choose this compound when:
-
Site-specific labeling is crucial: The high specificity for less abundant cysteine residues allows for more precise control over the labeling site.
-
High water solubility is required: The disulfonate groups enhance aqueous solubility, which is beneficial for sensitive proteins and avoids the need for organic co-solvents.
-
Improved photophysical properties are desired: Sulfonation can lead to a higher quantum yield and photostability, resulting in a brighter and more stable signal.
Choose ICG-NHS Ester when:
-
A high degree of labeling is the primary goal: The abundance of lysine residues on most proteins allows for the attachment of multiple fluorophores.
-
The target protein lacks accessible thiols: NHS ester chemistry provides a robust alternative when cysteine residues are not available for conjugation.
-
Maximal conjugate stability is paramount: The resulting amide bond is extremely stable under physiological conditions, with no risk of retro-Michael addition.
By carefully considering the properties of the target biomolecule, the desired outcome of the labeling, and the specific experimental conditions, researchers can confidently select the optimal ICG derivative to advance their research in drug development and in vivo imaging.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
A Comparative Guide to DiSulfo-ICG Maleimide and Other Leading NIR Dyes for Biomedical Research
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts the sensitivity, accuracy, and reliability of experimental outcomes. This guide provides an objective comparison of DiSulfo-ICG maleimide (B117702) against other prominent NIR dyes: IRDye 800CW, Alexa Fluor 790, and Cy7. The comparison is supported by quantitative data and detailed experimental protocols for key applications.
Near-infrared (NIR) fluorescence imaging, spanning the 700-900 nm wavelength range, offers significant advantages for in vivo and other biological applications due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light.[1] The maleimide functional group facilitates covalent conjugation of these dyes to thiol groups on proteins, such as cysteine residues in antibodies, enabling targeted molecular imaging and detection.[2]
Performance Comparison of NIR Dyes
The selection of an NIR dye is often a trade-off between brightness, photostability, and hydrophilicity. The following tables summarize the key quantitative performance metrics for DiSulfo-ICG maleimide and its competitors.
Table 1: Spectral and Physicochemical Properties of NIR Dyes
| Feature | This compound (estimated) | IRDye 800CW maleimide | Alexa Fluor 790 maleimide | Cy7 maleimide |
| Excitation Max (nm) | ~785 | 773 | 782 | 750 |
| Emission Max (nm) | ~810 | 792 | 805 | 773 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~200,000 | 240,000 | 260,000 | 199,000 |
| Quantum Yield (Φ) | ~0.10 | 0.12[3] | ~0.1[4] | 0.3[5][6] |
| Molecular Weight ( g/mol ) | ~1000 | 1191.25[1] | Not specified | ~707.4[6] |
| Solubility | High (due to sulfonation) | High | High | Moderate |
Note: The properties of this compound are estimated based on the known characteristics of Indocyanine Green (ICG) and the typical effects of sulfonation and maleimide conjugation. Sulfonation generally increases water solubility and can slightly alter the spectral properties and quantum yield.[7]
Table 2: Performance Characteristics in Key Applications
| Application | This compound | IRDye 800CW | Alexa Fluor 790 | Cy7 |
| In Vivo Imaging | Good tissue penetration, potential for rapid clearance. | Excellent for deep tissue imaging, good photostability.[8] | High brightness and photostability.[6] | High quantum yield, but may exhibit lower photostability.[9] |
| Western Blotting | High sensitivity due to low background in the NIR spectrum. | Very high signal-to-noise ratio, widely used. | High brightness can lead to strong signals. | Good sensitivity. |
| Flow Cytometry | Suitable for multicolor panels with appropriate laser lines. | Well-established for NIR flow cytometry. | Bright signal for detecting low-abundance targets. | Can be used, but photostability might be a concern in sorting experiments. |
| Photostability | Moderate; ICG is known to have limited photostability, though conjugation can improve it.[10][11] | High; generally considered more photostable than ICG and Cy7.[8] | Very High; Alexa Fluor dyes are renowned for their photostability.[6][12][13] | Moderate to Low; known to be less photostable than other cyanine-based dyes.[9] |
Experimental Protocols
Detailed methodologies for common applications are provided below. These protocols are general guidelines and may require optimization for specific antibodies and experimental systems.
Antibody Conjugation with Maleimide Dyes
This protocol describes the covalent attachment of a maleimide-functionalized NIR dye to a protein (e.g., an antibody) through reaction with free thiol groups.
Figure 1. General workflow for conjugating maleimide-activated NIR dyes to antibodies.
Materials:
-
Antibody or protein to be labeled
-
Maleimide-activated NIR dye (DiSulfo-ICG, IRDye 800CW, Alexa Fluor 790, or Cy7)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction buffer: Phosphate-buffered saline (PBS) or other amine- and thiol-free buffer, pH 7.0-7.5
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. If the antibody has no free thiols, it may be necessary to reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Perform the Conjugation: While gently vortexing, add the dye stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the Conjugate: Remove unconjugated dye by size-exclusion chromatography or dialysis.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for in vivo imaging is typically between 1.5 and 3.[14]
-
Store the Conjugate: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.
In Vivo Imaging with NIR Dye-Conjugated Antibodies
This protocol outlines the use of NIR dye-conjugated antibodies for targeted imaging in a mouse tumor model.
Figure 2. Workflow for targeted in vivo imaging using NIR dye-conjugated antibodies.
Materials:
-
NIR dye-conjugated antibody
-
Tumor-bearing mice (athymic nude mice are recommended to reduce light scatter from fur)[14]
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate laser excitation and emission filters
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. If the mouse is not hairless, remove the fur from the area to be imaged.
-
Pre-injection Imaging: Acquire a baseline fluorescence image before injecting the probe.
-
Probe Administration: Inject the NIR dye-conjugated antibody (typically 10-100 µg in 100-200 µL of sterile saline) via an appropriate route (e.g., intravenous tail vein injection).
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[14]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.
-
Ex Vivo Validation (Optional): After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the probe's biodistribution.[15]
Western Blotting with NIR Dye-Conjugated Secondary Antibodies
This protocol describes the detection of a target protein on a western blot using a primary antibody followed by an NIR dye-conjugated secondary antibody.
Figure 3. Workflow for protein detection on a western blot using NIR fluorescence.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
NIR dye-conjugated secondary antibody
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
NIR fluorescence imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-4 hours at room temperature or overnight at 4°C.[5][16]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the NIR dye-conjugated secondary antibody diluted in blocking buffer (typically at a 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.
-
Imaging: Scan the membrane using a NIR fluorescence imaging system with the appropriate laser and emission filter settings.
Flow Cytometry with NIR Dye-Conjugated Antibodies
This protocol describes the staining of cell surface markers with NIR dye-conjugated antibodies for analysis by flow cytometry.
Figure 4. General workflow for cell surface staining for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
NIR dye-conjugated primary antibody
-
Optional: Fc receptor blocking solution
-
Flow cytometer with appropriate laser for NIR dye excitation
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold staining buffer.
-
Cell Counting: Count the cells and resuspend them in cold staining buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.
-
Staining: Add the NIR dye-conjugated antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with a laser and detectors appropriate for the NIR dye.
Conclusion
The choice of an NIR dye is contingent upon the specific requirements of the experiment.
-
This compound is a good candidate when high water solubility is paramount, and its performance is expected to be comparable to ICG, a dye with a long history of use in biomedical applications.
-
IRDye 800CW offers a robust and well-validated option, particularly for applications demanding high sensitivity and good photostability, such as quantitative western blotting and in vivo imaging.
-
Alexa Fluor 790 stands out for its exceptional brightness and photostability, making it ideal for experiments where signal intensity and resistance to photobleaching are critical.
-
Cy7 provides the highest quantum yield among the compared dyes, which can be advantageous for applications where maximizing the initial fluorescence signal is the primary concern, though its lower photostability should be considered.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate NIR dye for their specific research needs, ultimately leading to more reliable and reproducible results.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. licorbio.com [licorbio.com]
- 5. licorbio.com [licorbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 14. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Validation of nanobody and antibody based in vivo tumor xenograft NIRF-imaging experiments in mice using ex vivo flow cytometry and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bonsaiadvanced.com [bonsaiadvanced.com]
Beyond the Bond: A Comparative Guide to Thriving Thiol Labeling Chemistries
For decades, the conjugation of molecules to thiol groups, primarily on cysteine residues, has been dominated by maleimide-based chemistry. Its rapid reaction kinetics and high selectivity have made it a staple in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other essential tools for researchers. However, the Achilles' heel of the traditional maleimide-thiol linkage—its instability—has spurred the development of a new generation of labeling reagents that promise more robust and reliable bioconjugates. This guide provides an in-depth comparison of the leading alternatives to maleimide (B117702) chemistry, offering a data-driven perspective for scientists and drug developers seeking to enhance the stability and performance of their thiol-labeled molecules.
The primary drawback of conventional maleimide chemistry lies in the reversibility of the thiosuccinimide linkage formed. This bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to the unintended release of the conjugated payload and exchange with other biomolecules, compromising the efficacy and potentially leading to off-target effects. Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.
To address these limitations, a diverse array of alternative thiol-labeling strategies has emerged, each with its own set of advantages in terms of stability, reaction conditions, and specificity.
Performance Comparison: Maleimides vs. The Alternatives
The following table summarizes key performance metrics for traditional maleimides and several next-generation alternatives, based on available experimental data.
| Feature | N-Alkyl Maleimide (Traditional) | Next-Generation Maleimides (NGMs) | Julia-Kocienski-like Reagents | Thiol-Ene & Thiol-Yne ("Click" Chemistry) |
| Linkage Stability | Moderate (prone to retro-Michael addition and hydrolysis)[1][2] | High (forms a stable, hydrolyzed ring structure)[3][4][5][6] | High (forms a stable thioether-like bond)[1][7] | Very High (forms a stable thioether linkage)[8][9][10][11][12][13][14][15][16] |
| Reaction pH | 6.5 - 7.5 | ~7.4 | Broad range | Typically requires initiator (e.g., UV light or radical initiator)[8][11][15] |
| Reaction Speed | Fast | Fast[6] | Fast | Variable, can be very fast[8] |
| Selectivity | High for thiols[17][18] | High for thiols, can bridge disulfides[4][5][6][19] | High for thiols[1][7] | High for thiols[9][12] |
| Biocompatibility | Good | Good | Good | Good, metal-free options available[8] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the fundamental differences between these labeling strategies, the following diagrams illustrate the core chemical reactions.
Caption: Reaction of a thiol with a traditional maleimide, forming a potentially reversible thiosuccinimide adduct.
Caption: Next-Generation Maleimides can bridge reduced disulfide bonds, forming a stable linkage.
Caption: Thiol-ene "click" chemistry forms a highly stable thioether bond.
Experimental Protocols
For researchers looking to implement these alternative chemistries, the following provides an overview of typical experimental protocols.
Protocol 1: Labeling with Next-Generation Maleimides (Disulfide Bridging)
This protocol is a general guideline for using dibromomaleimides (DBMs) to label and re-bridge disulfide bonds in an antibody.
Materials:
-
Antibody solution (e.g., IgG1) in a suitable buffer (e.g., PBS).
-
Reducing agent solution (e.g., TCEP).
-
DBM-payload conjugate solution in an organic solvent (e.g., DMSO).
-
Quenching solution (e.g., N-acetylcysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reduction: The antibody is treated with a controlled amount of reducing agent to selectively cleave the interchain disulfide bonds. The reaction is typically incubated at 37°C for 1-2 hours.
-
Conjugation: The DBM-payload conjugate is added to the reduced antibody solution. The reaction proceeds at room temperature for approximately 1 hour.
-
Quenching: The reaction is quenched by the addition of an excess of a thiol-containing small molecule to react with any remaining DBM.
-
Purification: The antibody-drug conjugate is purified from unreacted payload and other small molecules using size-exclusion chromatography.
-
Characterization: The drug-to-antibody ratio (DAR) and stability of the conjugate are assessed using techniques such as mass spectrometry and HPLC.
Protocol 2: Labeling with Julia-Kocienski-like Reagents
This protocol outlines the general steps for labeling a cysteine-containing protein with a methylsulfonyl phenyloxadiazole reagent.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Methylsulfonyl phenyloxadiazole-fluorophore conjugate in a compatible solvent (e.g., DMSO).
-
Purification supplies (e.g., dialysis or size-exclusion chromatography).
Procedure:
-
Reaction Setup: The protein solution is mixed with the methylsulfonyl phenyloxadiazole reagent. The molar ratio of the reagent to the protein is optimized based on the desired degree of labeling.
-
Incubation: The reaction mixture is incubated at room temperature or 37°C. The progress of the reaction can be monitored by techniques such as mass spectrometry.
-
Purification: Once the reaction is complete, the labeled protein is purified to remove excess reagent.
-
Analysis: The final conjugate is analyzed to determine the degree of labeling and confirm the stability of the linkage.
Protocol 3: Thiol-Ene "Click" Chemistry Labeling
This protocol provides a general workflow for labeling a thiol-containing biomolecule with an alkene-functionalized probe using a photoinitiator.
Materials:
-
Thiol-containing biomolecule in an aqueous buffer.
-
Alkene-functionalized probe.
-
Photoinitiator (e.g., LAP).
-
UV light source (e.g., 365 nm).
-
Purification system.
Procedure:
-
Reaction Mixture: The thiol-containing biomolecule, alkene-functionalized probe, and photoinitiator are mixed in a suitable buffer.
-
UV Irradiation: The reaction mixture is exposed to UV light to initiate the thiol-ene reaction. The duration of exposure is optimized to achieve the desired level of conjugation.
-
Purification: The labeled biomolecule is purified to remove unreacted starting materials and the photoinitiator.
-
Characterization: The resulting conjugate is characterized to confirm successful labeling and to assess its properties.
Conclusion: Choosing the Right Tool for the Job
The move away from a one-size-fits-all approach to thiol labeling is a significant advancement in the field of bioconjugation. While traditional maleimide chemistry remains a useful tool for many applications, its inherent instability necessitates a careful consideration of alternatives, especially for in vivo applications where long-term stability is paramount. Next-generation maleimides, Julia-Kocienski-like reagents, and thiol-ene/yne click chemistries all offer compelling advantages in forming robust and stable bioconjugates. The choice of the optimal labeling strategy will depend on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions that can be tolerated. By understanding the comparative performance and methodologies of these advanced chemistries, researchers can make more informed decisions to enhance the quality and reliability of their thiol-labeled constructs.
References
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 14. Bioconjugation and Reaction-Induced Tumor Therapy via Alkynamide-Based Thiol-Yne Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DiSulfo-ICG Maleimide to Antibody Conjugation: A Comparative Guide
In the rapidly advancing fields of targeted therapeutics and molecular imaging, the precise and stable conjugation of imaging agents to antibodies is critical. DiSulfo-ICG maleimide (B117702) is a thiol-reactive near-infrared (NIR) fluorescent dye favored for its high water solubility and utility in in vivo imaging. However, successful conjugation is not merely about attaching the dye; it requires rigorous validation to ensure the resulting antibody-dye conjugate is pure, stable, and retains its biological function.
This guide provides a comparative overview of methodologies for validating the conjugation of DiSulfo-ICG maleimide to antibodies, contrasts its performance with alternative chemistries, and offers detailed experimental protocols for key validation assays.
Comparison of Thiol-Reactive Conjugation Chemistries
While maleimide chemistry is a widely used and effective method for labeling cysteine residues, it is not without its challenges, most notably the potential for retro-Michael reactions, which can lead to deconjugation.[1] This has spurred the development of next-generation maleimides and other thiol-reactive compounds designed to form more stable linkages.
| Feature | This compound | Next-Generation Maleimides (NGMs) | Bis-sulfone Reagents |
| Reaction Mechanism | Michael addition to a single thiol | Re-bridging of two thiols from a reduced disulfide bond[2] | Re-bridging of two thiols from a reduced disulfide bond[3] |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo[4][5] | Forms a stable thioether bond, resistant to deconjugation[2] | Forms a stable, hydrolysis-resistant thiosulfonate linkage[3] |
| Homogeneity (DAR) | Can result in heterogeneous products with varying drug-to-antibody ratios (DAR) if multiple cysteines are available[2] | Produces highly homogeneous conjugates with a defined DAR by targeting specific disulfide bonds[2] | Offers improved control over DAR compared to traditional maleimides[3] |
| Antibody Requirement | Requires available free cysteine residues, which may necessitate reduction of native disulfide bonds[6][7] | Requires reduction of native interchain disulfide bonds prior to conjugation[2] | Requires reduction of native disulfide bonds[3] |
| Reaction Conditions | Optimal pH 7.0-7.5[6][8] | Mild, physiological conditions | Mild, physiological conditions |
Experimental Validation Protocols
Comprehensive validation of an antibody-dye conjugate involves a multi-faceted approach to characterize its chemical and biological properties.
Determination of Degree of Labeling (DOL) by Spectrophotometry
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, is a critical quality attribute.[9] An optimized DOL is essential; over-labeling can lead to antibody aggregation and loss of function, while under-labeling reduces sensitivity.[10][11]
Protocol:
-
Sample Preparation: Dilute the purified DiSulfo-ICG-antibody conjugate in a suitable buffer (e.g., 1x PBS) to a concentration that allows for accurate absorbance readings (e.g., ~0.1 mg/mL).
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein's absorbance.
-
Measure the absorbance at the maximum absorbance wavelength for DiSulfo-ICG (typically around 780 nm) (Amax).
-
-
Calculation:
-
First, correct the A280 reading for the dye's contribution at that wavelength using a correction factor (CF) specific to the dye. The equation is: A280c = A280 - (Amax x CF) .[8]
-
Calculate the molar concentration of the antibody: [Antibody] = A280c / εprotein , where εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).
-
Calculate the molar concentration of the dye: [Dye] = Amax / εdye , where εdye is the molar extinction coefficient of DiSulfo-ICG at its Amax.
-
Calculate the DOL: DOL = [Dye] / [Antibody] .
-
Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful and widely used technique to separate molecules based on their size, making it ideal for assessing the purity of antibody conjugates and quantifying high molecular weight (HMW) aggregates.[12][13] The formation of aggregates is a common issue with antibody conjugates, including those made with ICG derivatives, and can impact efficacy and safety.[14][15]
Protocol:
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., Agilent AdvanceBio SEC) and a UV detector.[12] The mobile phase is typically a physiological buffer like PBS.
-
Sample Injection: Inject a defined amount of the purified antibody-dye conjugate onto the column.
-
Chromatogram Analysis:
-
The primary peak corresponds to the monomeric antibody conjugate.
-
Peaks eluting earlier than the main peak represent HMW aggregates.[13]
-
Peaks eluting later represent low molecular weight (LMW) fragments or free dye.
-
-
Quantification: Integrate the peak areas to determine the percentage of monomer, aggregates, and other species. A high-quality conjugate should exhibit a high percentage of monomer with minimal aggregation.
Assessment of Binding Affinity by Functional Assays
It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[9] Flow cytometry is an excellent tool for this if the antibody targets a cell surface antigen.
Protocol (Cell Staining for Flow Cytometry):
-
Cell Preparation: Prepare a single-cell suspension of a cell line known to express the target antigen (positive control) and a cell line that does not (negative control).
-
Antibody Incubation: Incubate the cells with serial dilutions of both the DiSulfo-ICG conjugated antibody and the unconjugated (native) antibody for a defined period (e.g., 1 hour at 4°C).
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, detecting the fluorescence signal from DiSulfo-ICG in the appropriate channel (e.g., APC-Cy7 or a similar NIR channel).
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the positive cells stained with the conjugated antibody to those stained with the native antibody (which would require a secondary fluorescent antibody for detection).
-
The binding curves (MFI vs. antibody concentration) for the conjugated and unconjugated antibodies should be comparable, indicating that binding affinity has been retained. A significant shift in the binding curve suggests a loss of affinity.
-
Visualizing the Process
To better understand the chemical and procedural aspects of conjugation, the following diagrams illustrate the key steps.
Caption: Experimental workflow for antibody conjugation and validation.
Caption: Michael addition reaction of a maleimide with a cysteine thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Makes a Good Conjugate…Great - FluoroFinder [fluorofinder.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of DiSulfo-ICG Maleimide Labeled Proteins by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702) for protein labeling in mass spectrometry applications. It offers an objective analysis of its performance against other common fluorescent labeling alternatives, supported by experimental principles. Detailed methodologies and visual workflows are included to assist in experimental design and execution.
Introduction to DiSulfo-ICG Maleimide for Protein Mass Spectrometry
Indocyanine green (ICG) and its derivatives are near-infrared (NIR) fluorescent dyes with a long history of use in biomedical imaging. DiSulfo-ICG is a water-soluble, sulfonated version of ICG, which, when conjugated with a maleimide functional group, provides a powerful tool for selectively labeling cysteine residues on proteins. The maleimide group reacts specifically with the thiol group of cysteine, forming a stable thioether bond. This specificity allows for targeted labeling of proteins, which is highly advantageous for a variety of applications, including tracking proteins in complex biological systems and quantifying their abundance.
Mass spectrometry (MS) has become an indispensable tool in proteomics for protein identification and quantification. The characterization of fluorescently labeled proteins by MS, however, presents unique challenges. The fluorescent dye can influence the ionization efficiency and fragmentation behavior of the labeled peptide, potentially impacting protein sequence coverage and the overall sensitivity of the analysis. This guide will delve into the characteristics of this compound in this context and compare it with other commonly used fluorescent dyes.
Comparative Analysis of Fluorescent Dyes for Mass Spectrometry
The choice of a fluorescent label for mass spectrometry applications is critical and involves a trade-off between fluorescence properties and MS compatibility. Here, we compare this compound with other classes of fluorescent dyes commonly used for protein labeling.
Table 1: Comparison of Thiol-Reactive Fluorescent Dyes for Mass Spectrometry
| Feature | This compound | Fluorescein (B123965) Isothiocyanate (FITC) | Alexa Fluor Dyes (Maleimide) | Cyanine (B1664457) Dyes (e.g., Cy3, Cy5 Maleimide) |
| Target Residue | Cysteine | Lysine, N-terminus | Cysteine | Cysteine |
| Chemistry | Michael Addition | Thiourea (B124793) formation | Michael Addition | Michael Addition |
| Wavelength | Near-Infrared (NIR) | Visible (Green) | Visible to NIR | Visible to NIR |
| Water Solubility | High (due to sulfonate groups) | Moderate | High (sulfonated versions) | High (sulfonated versions) |
| MS Compatibility | Moderate | Moderate | Good | Good |
| Ionization Efficiency | Can cause suppression due to size and hydrophobicity | Can suppress signal | Generally good, but can vary with dye | Generally good, but can vary with dye |
| Fragmentation | Can produce dominant dye-related fragment ions, potentially complicating spectral interpretation | Can fragment, but generally less complex than larger dyes | Can show characteristic neutral losses | Can show characteristic neutral losses of sulfonate groups.[1] |
| Label Stability (MS) | Generally stable thioether bond | Stable thiourea bond | Stable thioether bond | Stable thioether bond |
| Advantages | NIR fluorescence allows for in vivo imaging applications. | Well-established, cost-effective. | High quantum yield, photostability, variety of wavelengths. | High extinction coefficients, variety of wavelengths. |
| Disadvantages | Large size may impact protein function and MS analysis. Limited direct MS performance data available. | Prone to photobleaching, pH-sensitive fluorescence. | Higher cost. | Can be prone to photobleaching. |
Table 2: Performance Metrics of Fluorescent Labeling in Mass Spectrometry
| Performance Metric | This compound | Other Cyanine Dyes (e.g., Cy3, Cy5) | Alexa Fluor Dyes | Fluorescein (FITC) |
| Relative Ionization Efficiency | Expected to be lower than smaller labels due to its size and potential for charge state reduction. | Generally good, but can be influenced by the specific dye structure. | Generally good, with sulfonated versions showing improved performance. | Can cause signal suppression. |
| Impact on Sequence Coverage | The large size of the dye may sterically hinder protease activity, potentially leading to reduced sequence coverage. The generation of dominant dye-related fragment ions can also reduce the number of peptide backbone fragments observed. | Can lead to a slight reduction in sequence coverage. Labeled peptides may be less efficiently detected in MS/MS mode. | Minimal to moderate impact on sequence coverage. | Can reduce sequence coverage, especially with multiple labels per peptide. |
| Signature Fragmentation Pattern | Expected to show characteristic fragmentation of the polymethine chain and loss of sulfonate groups. | Often exhibit neutral loss of the sulfonate group (~80 m/z) and other dye-specific fragments.[1] | Characteristic neutral losses are often observed, which can aid in identifying labeled peptides. | Fragmentation of the fluorescein core can be observed. |
| Photostability | Good | Moderate to Good | Excellent | Poor |
| Cost | High | High | High | Low |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis cassette.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol compared to the maleimide to quench any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Sample Preparation for Mass Spectrometry
Materials:
-
Labeled and purified protein.
-
Denaturing buffer: 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reducing agent: 10 mM TCEP or DTT.
-
Alkylating agent: 55 mM iodoacetamide (B48618) (IAM).
-
Protease: Trypsin (mass spectrometry grade).
-
Digestion buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.
-
Quenching solution: 1% trifluoroacetic acid (TFA) or formic acid.
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in the denaturing buffer.
-
Reduce any remaining disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide bond scrambling and to cap any unreacted cysteines.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with digestion buffer to reduce the concentration of the denaturant.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by acidifying the sample with TFA to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Conclusion
This compound is a valuable tool for fluorescently labeling proteins at cysteine residues, particularly when NIR fluorescence is required for parallel imaging studies. However, for mass spectrometry-based characterization, researchers must consider the potential impact of this relatively large dye on analytical performance. While providing high water solubility, the DiSulfo-ICG moiety can influence peptide ionization and fragmentation, potentially leading to reduced sequence coverage and more complex spectra.
Compared to smaller fluorescent labels, DiSulfo-ICG may present a greater challenge for MS analysis. However, with careful optimization of sample preparation and data analysis strategies, including accounting for characteristic dye fragment ions, successful characterization of DiSulfo-ICG labeled proteins is achievable. For applications where MS sensitivity and sequence coverage are paramount, smaller, more MS-compatible dyes from the Alexa Fluor or cyanine series may be preferable. The choice of fluorescent label should, therefore, be guided by the specific requirements of the experiment, balancing the need for robust fluorescence with the demands of high-quality mass spectrometry data.
References
A Researcher's Guide to Analyzing DiSulfo-ICG Maleimide Conjugation Reactions: HPLC and Beyond
In the realm of bioconjugation, the precise and efficient labeling of molecules is paramount. For researchers in drug development and diagnostics, the conjugation of DiSulfo-Indocyanine Green (DiSulfo-ICG) maleimide (B117702) to proteins and peptides offers a powerful tool for near-infrared (NIR) fluorescence imaging. Verifying the success of this conjugation is a critical step, and High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique. This guide provides a comprehensive comparison of HPLC analysis with other common methods, supported by experimental protocols and data, to aid researchers in optimizing and validating their DiSulfo-ICG conjugation reactions.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-Phase HPLC (RP-HPLC) is the gold standard for analyzing the outcome of a DiSulfo-ICG maleimide conjugation reaction. It allows for the separation and quantification of the starting materials (unconjugated protein/peptide and free dye) and the final product (dye-protein conjugate).
A typical RP-HPLC setup for this analysis involves a C18 column and a gradient elution using two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
The separation is based on the hydrophobicity of the molecules. The unconjugated protein or peptide, being more polar, will elute earlier, while the more hydrophobic this compound will have a longer retention time. The resulting conjugate, having properties of both, will elute at an intermediate time. By monitoring the absorbance at wavelengths relevant for the protein (typically 280 nm) and the DiSulfo-ICG dye (around 780 nm), one can identify and quantify each species.
Interpreting the Chromatogram:
A successful conjugation reaction will show a decrease in the peak areas of the starting materials and the appearance of a new, distinct peak corresponding to the DiSulfo-ICG-protein conjugate. The retention time of the conjugate will be longer than the unconjugated protein due to the addition of the hydrophobic dye.
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool, other techniques can provide valuable complementary information or serve as simpler, more rapid alternatives for preliminary assessments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the band of the protein, corresponding to the added mass of the this compound. The gel can be visualized by Coomassie blue staining for total protein and by fluorescence imaging to specifically detect the dye-conjugated protein. This method is particularly useful for a quick qualitative assessment of the conjugation.
-
UV-Vis Spectroscopy: This method can be used to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the DiSulfo-ICG dye (~780 nm), the DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
Ellman's Assay: This colorimetric assay is used to quantify the number of free sulfhydryl (-SH) groups in a sample. By measuring the free thiol concentration before and after the conjugation reaction, the efficiency of the maleimide-thiol reaction can be determined. A decrease in the number of free thiols indicates successful conjugation.[1]
Comparison of Analytical Methods
To illustrate the comparative performance of these methods, consider a hypothetical experiment where a therapeutic antibody is conjugated with this compound under different molar excess ratios of the dye.
| Analytical Method | Information Provided | Pros | Cons |
| RP-HPLC | Quantitative analysis of starting materials and conjugate, determination of conjugation efficiency, purity assessment. | High resolution and sensitivity, provides quantitative data on all components. | Requires specialized equipment, can be time-consuming. |
| SDS-PAGE | Qualitative assessment of conjugation, visualization of molecular weight shift. | Simple, rapid, widely available equipment. | Not quantitative, lower resolution than HPLC. |
| UV-Vis Spectroscopy | Determination of Degree of Labeling (DOL). | Rapid, simple, requires a standard spectrophotometer. | Requires purified conjugate, does not provide information on reaction completion or purity. |
| Ellman's Assay | Quantification of free thiol consumption, determination of reaction efficiency. | Quantitative, relatively simple and rapid. | Indirect measurement of conjugation, can be affected by interfering substances. |
Table 1: Comparison of Analytical Methods for this compound Conjugation.
Representative Experimental Data
The following table presents synthesized data from a hypothetical RP-HPLC analysis of a this compound conjugation to an antibody at varying molar ratios.
| Molar Ratio (Dye:Antibody) | Retention Time - Antibody (min) | Retention Time - DiSulfo-ICG (min) | Retention Time - Conjugate (min) | Peak Area - Antibody (%) | Peak Area - Conjugate (%) | Conjugation Efficiency (%) |
| 5:1 | 10.2 | 25.8 | 15.5 | 35 | 65 | 65 |
| 10:1 | 10.2 | 25.8 | 15.7 | 15 | 85 | 85 |
| 20:1 | 10.2 | 25.8 | 15.9 | 5 | 95 | 95 |
Table 2: Representative RP-HPLC Data for this compound-Antibody Conjugation. Note: This is simulated data for illustrative purposes.
Experimental Protocols
This compound Conjugation to a Thiolated Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the this compound solution to the protein solution at the desired molar ratio (e.g., 10:1 dye to protein).[2] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[2]
RP-HPLC Analysis
-
System: An HPLC system equipped with a UV-Vis or diode array detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A before injection.
Visualizing the Workflow and Data Analysis
To further clarify the experimental process and the logic of data interpretation, the following diagrams are provided.
References
- 1. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of charge localization on the in vivo optical imaging properties of near-infrared cyanine dye/monoclonal antibody conjugates - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Serum Stability of DiSulfo-ICG Maleimide Conjugates
For researchers and professionals in drug development, the stability of bioconjugates in serum is a critical parameter that dictates their in vivo efficacy and safety. This guide provides an objective comparison of the serum stability of DiSulfo-ICG maleimide (B117702) conjugates with more stable alternatives, supported by experimental data and detailed methodologies.
The Challenge of Maleimide Conjugate Instability
Maleimide-based conjugation, while widely used for its reactivity with thiols on proteins, suffers from inherent instability in physiological serum conditions. The thioether bond formed is susceptible to retro-Michael addition and exchange with other thiol-containing molecules, such as albumin, which is abundant in serum. This can lead to premature cleavage of the DiSulfo-ICG dye from the target protein, resulting in off-target signal and reduced therapeutic or diagnostic efficacy.
Superior Stability with Alternative Chemistries
To address the limitations of maleimide chemistry, alternative conjugation strategies have been developed that form more robust and stable linkages in serum. Among the most promising are those based on sulfone chemistry. Experimental data consistently demonstrates the superior stability of sulfone-based conjugates over their maleimide counterparts.
Quantitative Comparison of Conjugate Stability in Serum
The following table summarizes the quantitative data on the serum stability of maleimide conjugates compared to sulfone-based alternatives.
| Linker Chemistry | Conjugate | Incubation Conditions | Remaining Conjugate (%) | Source(s) |
| Maleimide | Fluorescently Labeled THIOMAB | 72 hours in human plasma at 37°C | ~80% | [1] |
| Maleimide | PEGylated Hemoglobin | 7 days in 1 mM Glutathione at 37°C | ~70% | |
| Sulfone | Fluorescently Labeled THIOMAB | 1 month in human plasma at 37°C | ~90% | [2] |
| Sulfone | PEGylated Hemoglobin | 7 days in 1 mM Glutathione at 37°C | >95% |
Key Observation: The data clearly indicates that sulfone-based linkers provide a substantial improvement in serum stability over traditional maleimide linkers. While direct comparative data for a DiSulfo-ICG maleimide versus a DiSulfo-ICG sulfone conjugate is not explicitly available in the reviewed literature, the fundamental principles of linker stability are expected to hold true.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and accurate assessment of conjugate stability. Below are representative protocols for the conjugation of this compound and the subsequent evaluation of its stability in serum.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes a general workflow for labeling a protein containing a free thiol group with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, antibody fragment) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Degassed reaction buffers
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.
Protocol 2: Serum Stability Assay of this compound Conjugate
This protocol outlines a general method for assessing the stability of the DiSulfo-ICG protein conjugate in serum.
Materials:
-
Purified DiSulfo-ICG protein conjugate
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel imager
-
HPLC system with a size-exclusion column and a fluorescence detector (alternative to SDS-PAGE)
Procedure:
-
Incubation: Incubate the DiSulfo-ICG protein conjugate in serum at a final concentration of 1 mg/mL at 37°C. A control sample should be incubated in PBS under the same conditions.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of the reaction mixture.
-
Sample Preparation for SDS-PAGE: Mix the aliquot with SDS-PAGE sample buffer (with and without a reducing agent) and heat at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel.
-
Fluorescence Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission settings for DiSulfo-ICG.
-
Quantification: Quantify the fluorescence intensity of the band corresponding to the intact conjugate at each time point. The percentage of remaining conjugate can be calculated relative to the zero time point.
-
Alternative Analysis by HPLC: Alternatively, the aliquots can be analyzed by size-exclusion HPLC with fluorescence detection. The peak corresponding to the intact conjugate is integrated, and the area is compared across different time points to determine the percentage of remaining conjugate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the serum stability of a this compound conjugate.
Caption: Experimental workflow for assessing conjugate stability.
Signaling Pathway of Maleimide Instability
The diagram below illustrates the chemical pathways leading to the instability of maleimide-thiol conjugates in the presence of free thiols in serum.
Caption: Degradation pathways of maleimide conjugates.
Conclusion
While this compound conjugates are widely utilized, their inherent instability in serum presents a significant drawback for in vivo applications. The potential for premature dye cleavage can compromise experimental results and the therapeutic or diagnostic efficacy of the conjugate. For applications requiring high serum stability, researchers and drug development professionals should strongly consider the adoption of more stable linker technologies, such as those based on sulfone chemistry. This guide provides the foundational knowledge and experimental framework to make informed decisions regarding the selection of conjugation chemistry for near-infrared fluorescent probes.
References
Spectroscopic Analysis for Confirming DiSulfo-ICG Maleimide Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods to confirm the successful labeling of biomolecules with DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. We will explore the performance of DiSulfo-ICG maleimide in comparison to other commercially available NIR dyes and provide detailed experimental protocols for validation.
Introduction to this compound Labeling
This compound is a thiol-reactive fluorescent dye that allows for the covalent attachment of the indocyanine green (ICG) fluorophore to proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as cysteine residues. The maleimide group reacts specifically with thiols at neutral pH to form a stable thioether bond. The disulfonated form of ICG enhances its water solubility. Spectroscopic analysis is crucial to confirm the successful conjugation and to determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
Comparison of NIR Fluorescent Maleimide Dyes
The selection of a fluorescent dye is critical for the sensitivity and accuracy of downstream applications. Below is a comparison of this compound with other common NIR fluorescent maleimide dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | A280 Correction Factor |
| This compound | ~785 | ~813[1] | Data not available | Data not available | Data not available |
| ICG maleimide | 787 | 819[2] | Data not available | 0.09[2] | Data not available |
| IRDye 800CW maleimide | 774 | 789[3] | 240,000[3] | Data not available | Data not available |
| Alexa Fluor 750 C5 maleimide | 753 | 783[4] | 290,000[4] | Data not available | Data not available |
| CF®680R maleimide | ~680 | ~700 | Data not available | Data not available | 0.32[5] |
| CF®750 maleimide | 755 | 777[6][7] | Data not available | Data not available | Data not available |
| HiLyte™ Fluor 750 C2 maleimide | 754 | 778 | 275,000[8] | 0.12[8] | Data not available |
Experimental Protocols
Accurate and reproducible spectroscopic analysis relies on well-defined experimental protocols. The following sections detail the methodologies for confirming this compound labeling.
UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
UV-Vis spectroscopy is a straightforward method to quantify the number of dye molecules conjugated to a protein.
Principle: The absorbance of the purified conjugate is measured at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye. The Beer-Lambert law is then used to calculate the concentrations of the protein and the dye, and from these values, the DOL is determined.
Protocol:
-
Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Sample Preparation: Dilute the purified conjugate solution with an appropriate buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength of this compound (approximately 785 nm, Aₘₐₓ).
-
-
Calculation of Degree of Labeling (DOL):
The concentration of the protein is corrected for the absorbance of the dye at 280 nm using a correction factor (CF). The DOL is then calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ.
-
Fluorescence Spectroscopy for Confirmation of Labeling
Fluorescence spectroscopy provides a highly sensitive method to confirm the presence of the fluorophore on the protein.
Principle: The purified conjugate is excited at the excitation maximum of the DiSulfo-ICG dye, and the resulting fluorescence emission is measured. A clear emission peak corresponding to the dye confirms successful labeling.
Protocol:
-
Sample Preparation: Prepare a dilution series of the purified conjugate in a suitable buffer (e.g., PBS). Also, prepare a solution of the unlabeled protein at the same concentration as the highest concentration of the conjugate to serve as a negative control.
-
Instrument Setup:
-
Set the excitation wavelength to the maximum excitation wavelength of DiSulfo-ICG (around 785 nm).
-
Set the emission scan range to encompass the expected emission peak (e.g., 800 nm to 900 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer blank.
-
Record the fluorescence emission spectrum of the unlabeled protein control.
-
Record the fluorescence emission spectra of the dilution series of the conjugate.
-
-
Data Analysis: Subtract the spectrum of the buffer blank from the spectra of the samples. The presence of a distinct emission peak around 813 nm in the conjugate samples, which is absent in the unlabeled protein control, confirms successful labeling. The fluorescence intensity should also correlate with the concentration of the conjugate.
Mass Spectrometry for Detailed Characterization
Mass spectrometry (MS) provides the most detailed information about the conjugate, including the precise mass of the conjugate and the distribution of dye molecules per protein.
Principle: The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass difference corresponds to the mass of the attached dye molecules, allowing for the determination of the DOL distribution.
Protocol:
-
Sample Preparation:
-
Desalt the purified conjugate using a method compatible with MS (e.g., ZipTip®, dialysis into a volatile buffer like ammonium (B1175870) acetate).
-
For intact mass analysis, the sample can be analyzed directly.
-
For peptide mapping to identify the specific labeled cysteine residues, the protein is first denatured, reduced (if disulfide bonds are present and not the target of labeling), alkylated (to cap any remaining free cysteines), and then digested with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with electrospray ionization (ESI) to determine the mass of the intact conjugate. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein labeled with a different number of dye molecules.
-
Peptide Mapping: Analyze the digested peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of a peptide containing a cysteine residue will indicate that it has been labeled with the this compound.
-
-
Data Analysis:
-
For intact mass analysis, deconvolute the ESI-MS spectrum to obtain the zero-charge mass of the different species. The mass difference between the peaks will correspond to the mass of the this compound.
-
For peptide mapping, use specialized software to identify the peptides and the mass modifications corresponding to the dye.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Probes Alexa Fluor 750 C5 Maleimide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. thomassci.com [thomassci.com]
- 7. Biotium CF750 Maleimide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. HiLyte™ Fluor 750 C2 maleimide - 1 mg [anaspec.com]
A Comparative Guide to DiSulfo-ICG Maleimide for Near-Infrared (NIR) Imaging
This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702) with other common near-infrared (NIR) fluorescent dyes used in biological imaging. Targeted at researchers, scientists, and drug development professionals, this document offers a detailed analysis of the dye's performance, supported by experimental data and protocols, to aid in the selection of the most suitable fluorophore for specific research applications.
Introduction to DiSulfo-ICG Maleimide
This compound is a thiol-reactive fluorescent dye designed for the stable labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. As a derivative of Indocyanine Green (ICG), it operates within the near-infrared (NIR) spectrum, a region highly advantageous for in vivo and deep-tissue imaging due to reduced tissue autofluorescence and deeper light penetration. The maleimide functional group allows for specific and covalent attachment to cysteine residues on proteins, making it a valuable tool for creating fluorescently labeled antibodies, tracers, and other probes for a variety of imaging modalities.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye is critical for the success of imaging experiments. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon light exposure). The following table summarizes these properties for this compound and two common alternatives: IRDye® 800CW maleimide and Cy5.5 maleimide.
| Feature | This compound (proxy: ICG-d7/ICG) | IRDye® 800CW maleimide | Cy5.5 maleimide |
| Excitation Max (nm) | ~787-794[1] | ~773[2] | ~675[3] |
| Emission Max (nm) | ~818-819[1] | ~792[2] | ~694[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~228,000 | Not explicitly found for maleimide | 190,000[3] |
| Quantum Yield | ~0.21 | Similar to ICG[4] | ~0.2[5] |
| Reactive Group | Maleimide | Maleimide | Maleimide |
| Reactivity Target | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) |
Note: Data for this compound is based on publicly available information for ICG and its derivatives, which share the same core fluorophore.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are protocols for antibody labeling and an experimental workflow for tracking receptor internalization.
Protocol for Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody.
1. Antibody Preparation:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.
-
If the antibody does not have free thiols, reduction of disulfide bonds is necessary. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
2. Dye Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
3. Conjugation Reaction:
-
Add the dye stock solution to the prepared antibody solution at a 10- to 20-fold molar excess of dye to antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate:
-
Remove unconjugated dye using a desalting column or dialysis.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~787 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Visualizing Biological Processes
The following diagrams, created using the DOT language, illustrate key experimental workflows where this compound-labeled molecules are utilized.
References
A Comparative Guide to Next-Generation Maleimides for Enhanced Antibody-Drug Conjugate Stability
The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically dependent on the stability of the linker connecting the cytotoxic payload to the antibody. Traditional maleimide-based linkers, while widely used, are susceptible to degradation in vivo, leading to premature drug release and potential off-target toxicity. This guide provides a comparative analysis of next-generation maleimides designed to overcome these stability issues, supported by experimental data and detailed protocols for researchers in the field of drug development.
The Challenge with Conventional Maleimide (B117702) Chemistry
Conventional maleimide linkers are attached to antibodies via a Michael addition reaction with thiol groups, which are typically generated by reducing interchain disulfide bonds. However, the resulting thiosuccinimide linkage is prone to a retro-Michael reaction, particularly in the presence of plasma proteins like albumin. This reaction can lead to the transfer of the drug-linker complex to other circulating proteins, reducing the therapeutic window of the ADC.
Next-generation maleimides have been engineered to create more stable and irreversible linkages, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. These advanced linkers significantly enhance the stability and overall performance of the ADC.
Comparative Analysis of Maleimide Technologies
The development of next-generation maleimides has focused on minimizing the retro-Michael reaction to improve plasma stability. Below is a comparison of various maleimide technologies.
| Maleimide Type | Linkage Chemistry | Key Advantages | Key Disadvantages | Plasma Stability |
| Conventional Maleimide | Thiosuccinimide | Well-established chemistry, readily available reagents. | Prone to retro-Michael reaction, leading to payload shedding. | Moderate |
| Dithiophenol Maleimide | Dithio-aryl | Undergoes intramolecular cyclization to form a stable thiazepine ring, preventing the retro-Michael reaction. | Can have slower conjugation kinetics. | High |
| Diaminomaleimide | Diamino-succinimide | Hydrolysis of the maleimide ring post-conjugation creates a stable, open-form linker. | Requires specific pH conditions for optimal hydrolysis. | High |
| Bridged Disulfides | Disulfide | Re-bridges the native disulfide bonds of the antibody, leading to a more homogenous drug-to-antibody ratio (DAR). | Can be susceptible to reduction in the reducing environment of the cell. | High |
Quantitative Performance Data
The stability of ADCs formulated with different maleimide linkers has been quantitatively assessed in various studies. The following table summarizes key performance metrics from comparative experiments.
| Linker Technology | Antibody-Payload | DAR | In Vitro Plasma Stability (% Intact ADC after 7 days) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Conventional Maleimide | Trastuzumab-MMAE | ~3.5 | ~50% | Moderate |
| Dithiophenol Maleimide | Trastuzumab-MMAE | ~3.6 | >95% | High |
| Diaminomaleimide | Trastuzumab-MMAE | ~3.8 | >90% | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the protocols for ADC conjugation, characterization, and stability assessment.
Protocol 1: ADC Conjugation with a Dithiophenol Maleimide Linker
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the dithiophenol maleimide-payload construct in dimethyl sulfoxide (B87167) (DMSO).
-
Add a 5-fold molar excess of the linker-payload to the reduced antibody solution.
-
Incubate at room temperature for 4 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
-
Concentrate the purified ADC using ultrafiltration.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column to separate ADC species with different numbers of conjugated drugs.
-
The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated payloads.
-
Calculate the average DAR by integrating the peak areas of the different ADC species.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Analysis:
-
Analyze the aliquots using an affinity-capture ELISA.
-
Capture the ADC from the plasma using an anti-human IgG antibody.
-
Detect the conjugated payload using an antibody specific to the payload.
-
Quantify the amount of intact ADC at each time point to determine the stability profile.
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the chemical reactions, experimental processes, and biological pathways discussed.
Caption: Instability of conventional maleimide conjugates.
Caption: Stabilization via intramolecular cyclization.
Caption: Experimental workflow for ADC production.
Caption: Signaling pathway for MMAE-induced apoptosis.
A Comparative Analysis of Water-Soluble vs. Non-Sulfonated ICG Maleimide for Bioconjugation
For researchers, scientists, and professionals in drug development, the choice of near-infrared (NIR) fluorescent probes is critical for the success of imaging and tracking studies. Indocyanine green (ICG) and its derivatives are widely utilized for their favorable spectral properties in the NIR window. This guide provides an objective, data-driven comparison of two common forms of ICG maleimide (B117702): water-soluble (typically sulfonated) and non-sulfonated ICG maleimide, to aid in the selection of the optimal reagent for specific bioconjugation needs.
This comprehensive guide delves into the key performance differences between these two ICG maleimide variants, supported by experimental data and detailed protocols. The primary distinction lies in their solubility and its impact on handling, reaction conditions, and the properties of the resulting bioconjugates.
Physicochemical Properties: A Tale of Two Solubilities
The introduction of sulfonate groups to the ICG core structure dramatically alters its physicochemical properties, most notably its water solubility. This fundamental difference has significant implications for experimental design and execution. Non-sulfonated ICG maleimide, being more hydrophobic, has limited solubility in aqueous buffers and is prone to aggregation.[1][2] In contrast, water-soluble ICG maleimide dissolves readily in aqueous solutions, which simplifies the preparation of stock solutions and conjugation reactions.[3][4]
| Property | Water-Soluble ICG Maleimide (Sulfonated) | Non-Sulfonated ICG Maleimide | Reference |
| Water Solubility | High (readily soluble in aqueous buffers) | Low (requires organic co-solvents like DMSO or DMF for dissolution) | [3][4] |
| Aggregation | Low tendency to aggregate in aqueous solutions | High tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching | [5][] |
| Stock Solution | Can be prepared directly in aqueous buffers | Must be dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) before addition to the reaction mixture | [5][7] |
| Spectral Properties | Nearly identical to non-sulfonated ICG in organic solvents | Absorption and emission maxima are solvent-dependent; aggregation can cause spectral shifts and broadening | [5] |
Performance in Bioconjugation: Impact on Labeling Efficiency and Conjugate Properties
The differences in physicochemical properties directly influence the performance of these reagents in bioconjugation reactions. The higher water solubility of sulfonated ICG maleimide simplifies the labeling process, particularly for proteins and other biomolecules that are sensitive to organic solvents.[8] The reduced aggregation of sulfonated ICG can also lead to more consistent and reproducible labeling, with a potentially higher fluorescence quantum yield of the final conjugate in aqueous environments.[9]
| Performance Metric | Water-Soluble ICG Maleimide (Sulfonated) | Non-Sulfonated ICG Maleimide | Reference |
| Reaction Buffer | Can be performed in entirely aqueous buffers (e.g., PBS) | Requires the addition of an organic co-solvent (typically 5-20% DMSO or DMF) to the reaction buffer to maintain dye solubility | [4][5] |
| Labeling Efficiency | Generally high and reproducible due to better solubility and reduced aggregation | Can be variable and may be lower if the dye precipitates out of solution during the reaction | [4] |
| Conjugate Purification | Unreacted dye can be easily removed by dialysis against aqueous buffers | Dialysis may be less effective for removing unreacted dye; chromatography is often required | [5] |
| Fluorescence of Conjugate | Less prone to quenching caused by dye-dye interactions on the labeled biomolecule | Higher degrees of labeling can lead to aggregation-induced fluorescence quenching | [5] |
Experimental Protocols
Below are detailed protocols for the conjugation of ICG maleimide to a thiol-containing biomolecule (e.g., a protein with reduced cysteine residues), highlighting the key differences between the water-soluble and non-sulfonated variants.
I. Reagent Preparation
Water-Soluble ICG Maleimide:
-
Prepare a 10 mM stock solution by dissolving the water-soluble ICG maleimide in deionized water or an aqueous buffer (e.g., PBS, pH 7.2-7.5).
-
Vortex briefly to ensure complete dissolution. This stock solution can be used directly for the conjugation reaction.
Non-Sulfonated ICG Maleimide:
-
Prepare a 10 mM stock solution by dissolving the non-sulfonated ICG maleimide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Vortex briefly to ensure complete dissolution. This stock solution must be added to the aqueous reaction mixture containing the biomolecule. The final concentration of the organic co-solvent in the reaction should be kept as low as possible (typically 5-20%) to avoid denaturation of the protein.[4]
II. Biomolecule Preparation
-
Dissolve the thiol-containing biomolecule in a conjugation buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any primary amines (e.g., Tris) or thiols.
-
If the biomolecule contains disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the biomolecule with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
III. Conjugation Reaction
-
Add the ICG maleimide stock solution to the prepared biomolecule solution at a desired molar ratio (e.g., 10-20 moles of dye per mole of biomolecule).
-
For non-sulfonated ICG maleimide , add the organic stock solution dropwise while gently vortexing to prevent precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
IV. Purification of the Conjugate
-
Remove unreacted ICG maleimide and any reaction byproducts.
-
For water-soluble ICG maleimide , dialysis against an aqueous buffer is an effective purification method.[5]
-
For non-sulfonated ICG maleimide , purification is typically achieved using size-exclusion chromatography to separate the labeled biomolecule from the free dye.[5]
V. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of ICG (around 780 nm).
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - CF * A_max) * ε_dye) where:
-
A_max is the absorbance at the ICG absorption maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the ICG dye at its absorption maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
Visualizing the Workflow and Structures
To further clarify the concepts discussed, the following diagrams illustrate the bioconjugation workflow and the structural differences between the two ICG maleimide variants.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Assessing the Impact of DiSulfo-ICG Maleimide Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step that can significantly influence experimental outcomes. Covalent modification of a protein with any extrinsic molecule carries the risk of altering its structure and, consequently, its function. This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, with other labeling alternatives, focusing on the crucial aspect of preserving protein function. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.
Introduction to DiSulfo-ICG Maleimide
This compound is a water-soluble, thiol-reactive fluorescent dye that exhibits excitation and emission in the near-infrared spectrum (typically around 780 nm and 810 nm, respectively). This spectral range is highly advantageous for in vivo imaging applications due to reduced light scattering by tissues and lower autofluorescence, leading to improved signal-to-noise ratios and deeper tissue penetration. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups on cysteine residues within a protein.
However, the addition of any chemical moiety, including a fluorescent dye, can potentially impact a protein's delicate three-dimensional structure and its biological activity. Therefore, a thorough assessment of post-labeling protein function is paramount.
The Potential Impact of Labeling on Protein Function
The covalent attachment of a fluorescent dye can interfere with protein function through several mechanisms:
-
Steric Hindrance: The physical bulk of the dye molecule may obstruct active sites, binding interfaces, or regions required for conformational changes.
-
Alteration of Physicochemical Properties: The addition of a charged or hydrophobic dye can change the local environment of the protein surface, potentially affecting solubility, stability, and interactions with other molecules.
-
Disruption of Structure: The labeling reaction itself or the presence of the dye could induce local or global conformational changes in the protein.
It is crucial to empirically validate that the chosen label does not significantly compromise the biological activity of the protein under investigation.
Comparative Analysis of Fluorescent Dyes
While direct comparative studies detailing the functional impact of this compound on a wide range of proteins are not extensively documented in publicly available literature, we can draw parallels from studies comparing other spectrally similar NIR dyes and other labeling chemistries. The following table summarizes key characteristics of this compound in comparison to other commonly used fluorescent dyes.
| Feature | This compound | Cyanine5 (Cy5) Maleimide | Alexa Fluor 680 Maleimide | Unlabeled Protein |
| Excitation (nm) | ~780 | ~650 | ~679 | N/A |
| Emission (nm) | ~810 | ~670 | ~702 | N/A |
| Spectral Range | Near-Infrared (NIR) | Far-Red | Far-Red/NIR | N/A |
| Solubility | High (due to sulfo groups) | Moderate to High | High | Varies |
| Labeling Chemistry | Thiol-reactive (Maleimide) | Thiol-reactive (Maleimide) | Thiol-reactive (Maleimide) | N/A |
| Potential Functional Impact | Possible steric hindrance and charge alteration. NIR dyes can sometimes influence pharmacokinetics. | Possible steric hindrance and charge alteration. | Generally considered to have minimal impact on protein function in many cases. | Baseline/Control |
Experimental Assessment of Protein Function Post-Labeling
To rigorously assess the impact of this compound labeling on protein function, a series of quantitative assays should be performed. The results should be compared against the unlabeled protein and, ideally, the same protein labeled with an alternative dye.
Key Experimental Protocols
1. Enzyme Kinetic Assay (for enzymes)
This assay is fundamental for determining if the catalytic activity of an enzyme has been altered upon labeling.
Methodology:
-
Protein Labeling: Label the enzyme with this compound and a comparative dye (e.g., Cy5 maleimide) according to the manufacturer's protocol. Purify the labeled proteins to remove any free dye. The unlabeled enzyme serves as the control.
-
Concentration Determination: Accurately determine the concentration of the labeled and unlabeled enzyme solutions using a protein concentration assay (e.g., BCA assay).
-
Kinetic Measurements:
-
Prepare a series of substrate concentrations.
-
For each substrate concentration, initiate the enzymatic reaction by adding a fixed amount of the unlabeled, DiSulfo-ICG-labeled, or other dye-labeled enzyme.
-
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:
-
Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.
-
-
2. Ligand Binding Assay (for receptors and binding proteins)
This assay evaluates whether the labeling has affected the protein's ability to bind to its specific ligand.
Methodology:
-
Protein Labeling: Label the receptor or binding protein with this compound and a comparative dye. The unlabeled protein is the control.
-
Assay Setup:
-
Immobilize the labeled or unlabeled protein on a solid support (e.g., a 96-well plate or sensor chip for Surface Plasmon Resonance).
-
Prepare a series of concentrations of the ligand.
-
Incubate the immobilized protein with the different ligand concentrations.
-
-
Detection and Quantification:
-
For plate-based assays, use a labeled secondary antibody or a labeled ligand to detect the amount of bound ligand.
-
For Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), directly measure the association and dissociation rates of the ligand binding to the immobilized protein.
-
-
Data Analysis:
-
Determine the dissociation constant (Kd), which is a measure of the binding affinity between the protein and its ligand. A lower Kd indicates a higher binding affinity.
-
3. Cell-Based Functional Assay
This type of assay assesses the biological activity of the labeled protein in a more physiologically relevant context. The specific design will depend on the protein's function.
Example: Cellular Uptake Assay for a Labeled Ligand
Methodology:
-
Ligand Labeling: Label the ligand of interest with this compound. The unlabeled ligand serves as a negative control, and a ligand labeled with a different dye can be used for comparison.
-
Cell Culture: Culture cells that express the target receptor for the ligand.
-
Incubation: Treat the cells with the unlabeled, DiSulfo-ICG-labeled, or other dye-labeled ligand at various concentrations and for different time points.
-
Imaging and Quantification:
-
Use fluorescence microscopy or flow cytometry to visualize and quantify the cellular uptake of the labeled ligand.
-
The fluorescence intensity within the cells is indicative of the amount of ligand that has been internalized.
-
-
Data Analysis: Compare the cellular uptake efficiency of the DiSulfo-ICG-labeled ligand to the control and other labeled ligands.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
A Comparative Guide to Near-Infrared Maleimide Dyes for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the labeling efficiency of DiSulfo-ICG maleimide (B117702) and compares its performance with two other common near-infrared (NIR) maleimide dyes: IRDye 800CW maleimide and Alexa Fluor 750 maleimide. The information presented herein is intended to assist researchers in selecting the most appropriate dye for their specific applications, such as antibody-drug conjugate (ADC) development and in vivo imaging.
Performance Comparison of NIR Maleimide Dyes
The selection of a fluorescent dye for protein and antibody labeling is critical for the success of downstream applications. Key parameters to consider include labeling efficiency, the photophysical properties of the dye, and the stability of the resulting conjugate. While direct, side-by-side comparative studies detailing the labeling efficiency of DiSulfo-ICG maleimide against other NIR dyes under identical experimental conditions are not extensively available in the public domain, this guide compiles available data and typical performance characteristics to provide a useful comparison.
Table 1: Quantitative Comparison of this compound, IRDye 800CW Maleimide, and Alexa Fluor 750 Maleimide
| Parameter | This compound | IRDye 800CW Maleimide | Alexa Fluor 750 Maleimide |
| Typical Dye:Protein Molar Ratio (in reaction) | 10:1 - 20:1 | 10:1 - 20:1[1][2] | 10:1 - 20:1[3] |
| Typical Achieved Dye-to-Protein (D/P) Ratio | 2-8 (Estimated) | 2-5[1] | 2-10 (Manufacturer dependent) |
| Excitation Maximum (nm) | ~785 | ~773-774[4] | ~753[3] |
| Emission Maximum (nm) | ~810 | ~789-792[4] | ~783[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 (Estimated for ICG) | ~240,000 | ~290,000[3] |
| Reactive Group | Maleimide | Maleimide | Maleimide |
| Target for Labeling | Free sulfhydryl groups (thiols) | Free sulfhydryl groups (thiols) | Free sulfhydryl groups (thiols) |
Note: The labeling efficiency and resulting D/P ratio can be significantly influenced by several factors, including the specific protein or antibody being labeled, its concentration, the number of available free thiols, buffer conditions (pH), reaction time, and temperature. The values presented for this compound are estimations based on the properties of ICG and general maleimide chemistry due to the limited availability of specific quantitative data.
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient labeling. Below are generalized protocols for antibody labeling with maleimide dyes, which can be adapted for this compound, IRDye 800CW maleimide, and Alexa Fluor 750 maleimide.
Protocol 1: Antibody Reduction and Maleimide Dye Labeling
This protocol is a general guideline for labeling antibodies by reducing disulfide bonds to generate free thiols for maleimide dye conjugation.
Materials:
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated NIR dye (DiSulfo-ICG, IRDye 800CW, or Alexa Fluor 750)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate buffered saline (PBS), pH 6.5-7.5, degassed.[1]
-
Desalting columns (e.g., Sephadex G-25) for purification.
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[5] The buffer should be free of any thiol-containing compounds.
-
-
Reduction of Disulfide Bonds:
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed if used in a controlled excess.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (see Table 1).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.[6]
-
Visualizations
Signaling Pathway
Fluorescently labeled antibodies are instrumental in studying cellular signaling pathways. For instance, antibodies targeting the HER2 receptor are used in both research and as therapeutics for HER2-positive breast cancer.
Caption: HER2 signaling pathway in cancer cells.
Experimental Workflow
The development of fluorescently labeled antibodies for applications like ADCs follows a structured workflow from initial design to final characterization.
Caption: General workflow for ADC development.[7][8]
Logical Relationships
Choosing the right NIR dye involves a logical decision-making process based on the specific requirements of the experiment.
References
- 1. licorbio.com [licorbio.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Molecular Probes Alexa Fluor 750 C5 Maleimide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 4. rndsystems.com [rndsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. escopharma.com [escopharma.com]
A Researcher's Guide to Near-Infrared (NIR) Maleimide Probes: A Comparative Analysis for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of imaging and quantification experiments. In the near-infrared (NIR) spectrum, which offers advantages of deep tissue penetration and low autofluorescence, a variety of commercially available probes exist for labeling biomolecules.[1][2] This guide provides a comparative benchmark of DiSulfo-ICG maleimide (B117702) and other commercially available NIR probes with a maleimide functional group for thiol-specific conjugation to proteins and peptides.
Indocyanine green (ICG) is a well-established NIR dye approved by the FDA for various clinical applications. Its derivatives, such as DiSulfo-ICG maleimide, are designed to improve water solubility and provide a reactive group for covalent labeling. This guide will objectively compare the performance of this compound and other common NIR maleimide probes, supported by experimental protocols to empower researchers in making informed decisions for their specific applications.
Comparative Analysis of Commercially Available NIR Maleimide Probes
The selection of a NIR probe is often a trade-off between brightness, photostability, and cost. The following table summarizes the key photophysical properties of several commercially available NIR maleimide probes. It is important to note that the quantum yield and photostability of a dye can be influenced by its local environment, including the protein it is conjugated to.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| This compound | ~757[3] | ~835[3] | Data not available | Data not available | ~78 |
| ICG maleimide | 789[4] | 813[4] | 230,000[5] | 0.09[6] | 24 |
| IRDye® 800CW maleimide | 773-774[7] | 789-792[7] | 240,000[7] | ~0.054 (for conjugate)[8] | 15-19 |
| Alexa Fluor™ 750 C5 Maleimide | 753[9] | 783[9] | 290,000[9] | Data not available | 30 |
| Cy5 maleimide | 648[10] | 671[10] | 250,000[10] | Data not available | 23 |
| Cy5.5 maleimide | 675 | 694 | 190,000[11] | Data not available | 19 |
| Cy7 maleimide | ~750[12] | ~775[12] | 199,000[1] | Data not available | ~25 |
Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and conjugation state. The provided value for ICG maleimide is for the free dye, while the value for IRDye® 800CW is for a conjugated form. Researchers are encouraged to determine the quantum yield of their specific conjugates for accurate comparison.
Experimental Protocols
To ensure a fair and accurate comparison of different NIR probes, standardized experimental protocols are crucial. Below are detailed methodologies for protein labeling and for evaluating the performance of the resulting conjugates.
Protocol 1: Maleimide Labeling of Proteins
This protocol describes the conjugation of maleimide-functionalized NIR probes to thiol groups on proteins, such as those from cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[13]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
NIR maleimide probe dissolved in anhydrous DMSO or DMF (1-10 mg/100 µL)[13]
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13]
-
Dye Preparation: Immediately before use, dissolve the NIR maleimide probe in anhydrous DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[13] The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
Purification: Remove the unconjugated dye from the labeled protein using a suitable purification column.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Caption: Workflow for labeling proteins with NIR maleimide probes.
Protocol 2: Comparative Photostability Assay
This protocol allows for the direct comparison of the photostability of different NIR probe-protein conjugates.
Materials:
-
NIR probe-protein conjugates of interest, normalized to the same dye concentration.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Microplate reader or fluorescence microscope with a suitable NIR laser/filter set.
Procedure:
-
Sample Preparation: Dilute the different NIR probe-protein conjugates in PBS to the same final dye concentration in a 96-well plate or on a microscope slide.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of each sample.
-
Photobleaching: Continuously expose the samples to the excitation light source at a defined intensity and duration.
-
Time-course Measurements: Measure the fluorescence intensity at regular intervals during the photobleaching process.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time for each conjugate. The rate of fluorescence decay is an indicator of the probe's photostability.
Caption: Workflow for comparing the photostability of NIR probe conjugates.
Considerations for Probe Selection
-
Brightness: For applications requiring high sensitivity, a probe with a high molar extinction coefficient and quantum yield is desirable.
-
Photostability: For long-term imaging experiments, a photostable probe is crucial to minimize signal loss over time.
-
Stokes Shift: A larger Stokes shift, the difference between the excitation and emission maxima, can help to reduce background noise from scattered excitation light.
-
Solubility: For labeling sensitive proteins, a water-soluble dye is often preferred to minimize the use of organic co-solvents that could lead to protein denaturation.
-
Cost: The cost per labeling reaction can be a significant factor, especially for large-scale experiments.
Conclusion
The selection of a near-infrared maleimide probe is a critical step in the design of protein labeling and imaging experiments. While this compound offers the advantage of high water solubility, a comprehensive evaluation of its photophysical properties against other commercially available probes is necessary to determine the optimal choice for a given application. This guide provides a framework for such a comparison, including a summary of available data and standardized protocols for in-house evaluation. By carefully considering the factors of brightness, photostability, and experimental context, researchers can confidently select the most suitable NIR probe to achieve high-quality, reproducible results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. IRDye® 800CW, Maleimide Supplier | CAS 1279564-25-8 | Tocris Bioscience [tocris.com]
- 8. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Probes Alexa Fluor 750 C5 Maleimide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Cyanine7 maleimide | AxisPharm [axispharm.com]
- 13. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Navigating the Safe Disposal of DiSulfo-ICG Maleimide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory reagents is a cornerstone of a safe and efficient work environment. This guide provides crucial safety and logistical information for the proper disposal of DiSulfo-ICG maleimide (B117702), a fluorescent dye commonly utilized in bioconjugation. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for DiSulfo-ICG maleimide, it is imperative to treat this compound and its associated waste as hazardous chemical waste, adhering strictly to your institution's Environmental Health and Safety (EHS) guidelines.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, proper handling of this compound is essential. The maleimide functional group is known to be reactive and potentially hazardous.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling dust or aerosols.[1]
Storage: Store this compound in a cool, dry, and dark place, as recommended for similar maleimide compounds, to maintain its stability.[2] Keep the container tightly sealed when not in use.
Solvents: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] Exercise appropriate caution when handling these solvents.
II. Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. Always consult and follow your institution's specific EHS procedures.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal.
-
Solid Waste:
-
Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.
-
Collect contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container. Label this container as "Hazardous Chemical Waste" and specify "this compound contaminated debris."[4]
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound (dissolved in DMSO, DMF, or other solvents) must be collected as hazardous liquid chemical waste.[4]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.[4]
-
Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, aqueous buffer), and an approximate concentration.[4]
-
Step 2: Quenching of Reactive Maleimide (Optional, based on EHS guidance)
The reactive maleimide group can be deactivated to a more stable thioether. This procedure should only be performed if sanctioned by your institution's EHS guidelines.
-
Procedure: To the liquid waste container, add a small excess of a thiol-containing compound, such as N-acetylcysteine or glutathione. Allow the solution to react for at least two hours at room temperature to ensure the reaction is complete.
-
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS office.[4]
Step 3: Storage and Documentation
-
Storage Area: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[4]
-
Documentation: Complete all required hazardous waste disposal forms or tags as per your institutional protocols.[4]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety office.
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Refer to your institution's chemical compatibility charts for guidance.[4]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the hazards associated with the maleimide component are well-documented.
| Hazard Classification (for Maleimide) | Category |
| Acute oral toxicity | Category 3[1] |
| Acute dermal toxicity | Category 4[1] |
| Acute Inhalation Toxicity - Dusts and Mists | Category 4[1] |
| Skin Corrosion/Irritation | Category 1B[1][5] |
| Serious Eye Damage/Eye Irritation | Category 1[1][5] |
| Skin Sensitization | Category 1[1][5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
Experimental Workflow for Disposal
References
Personal protective equipment for handling DiSulfo-ICG maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of DiSulfo-ICG maleimide (B117702), a fluorescent dye. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling DiSulfo-ICG maleimide, a comprehensive approach to personal protection is mandatory to prevent exposure to this potent chemical. The following table summarizes the required PPE.
| PPE Category | Required Equipment | Specifications & Use |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant.[1] Provides protection from splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[1] |
II. Handling and Operational Plan
Proper handling techniques are crucial to minimize risk and ensure the stability of the compound.
A. Storage:
-
Short-term storage: Store at -20°C in the dark.[3]
-
Long-term storage: For extended periods, store desiccated at -20°C.[3]
-
Solution Storage: It is not recommended to store maleimide-containing products in aqueous solutions due to the risk of hydrolysis. If solution storage is necessary, use a dry, water-miscible solvent such as DMSO or DMF and store at -20°C.[4]
B. Preparation of Stock Solutions:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
All work with the solid compound must be performed in a chemical fume hood.[2]
-
Prepare a stock solution by dissolving the compound in an appropriate anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]
C. Experimental Workflow:
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation:
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes unused stock solutions, reaction mixtures, and any solvents used for rinsing glassware.
B. Disposal Procedure:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste down the drain.[6]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.[2] |
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. youtube.com [youtube.com]
- 7. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
